Ethyl 2-isothiocyanatobenzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-isothiocyanatobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c1-2-13-10(12)8-5-3-4-6-9(8)11-7-14/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYEPWLJHQLYWSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00335167 | |
| Record name | Ethyl 2-isothiocyanatobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00335167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99960-09-5 | |
| Record name | Ethyl 2-isothiocyanatobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00335167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-isothiocyanatobenzoate | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Ethyl 2-isothiocyanatobenzoate chemical properties and structure
An In-Depth Technical Guide to Ethyl 2-isothiocyanatobenzoate: Properties, Synthesis, and Applications in Drug Discovery
Introduction
This compound, a bifunctional aromatic compound, has emerged as a valuable and versatile scaffold in the field of synthetic organic and medicinal chemistry. Integrating a reactive isothiocyanate moiety and an ethyl ester group on a benzene ring in an ortho configuration, this molecule offers a unique platform for the construction of complex heterocyclic systems. The isothiocyanate group (-N=C=S) is a potent electrophile, readily undergoing addition reactions with a wide array of nucleophiles, while the ethyl ester provides a site for further synthetic manipulation. This combination makes this compound a cornerstone reagent for generating libraries of novel compounds with significant potential for biological activity.
This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of this compound. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its application as a precursor for pharmacologically relevant molecules, particularly in the synthesis of nitrogen- and sulfur-containing heterocycles.
Chemical Structure and Physicochemical Properties
The molecular structure of this compound consists of an ethyl benzoate core with an isothiocyanate group substituted at the C2 position of the phenyl ring. This arrangement dictates its reactivity, with the two functional groups capable of participating in distinct or concerted chemical transformations.
Molecular Structure:
-
IUPAC Name: this compound
-
SMILES: CCOC(=O)C1=CC=CC=C1N=C=S[2]
-
InChI Key: TYEPWLJHQLYWSR-UHFFFAOYSA-N[2]
The key physicochemical properties are summarized in the table below. These parameters are critical for determining appropriate reaction conditions, solvent systems, and purification methods.
| Property | Value | Source |
| Molecular Weight | 207.25 g/mol | [1] |
| Appearance | Clear colorless to slightly yellow liquid | [3] (analogy) |
| Density | 1.201 g/mL at 25 °C | [1] |
| Boiling Point | 150 °C at 1 mm Hg | [1] |
| Refractive Index (n20/D) | 1.614 | [1] |
| Monoisotopic Mass | 207.0354 Da | [2] |
Spectroscopic Profile (Predicted)
While extensive experimental spectra for this compound are not widely published, its spectroscopic characteristics can be reliably predicted based on its functional groups and data from analogous structures like ethyl benzoate and other aromatic isothiocyanates.[4][5]
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic and ethyl group protons. The four protons on the disubstituted benzene ring would appear as complex multiplets in the aromatic region (~7.0-8.1 ppm). The ethyl group would present as a quartet around 4.4 ppm (-O-CH₂ -CH₃) and a triplet around 1.4 ppm (-O-CH₂-CH₃ ).[4]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would show signals for ten distinct carbon atoms. The ester carbonyl carbon (C=O) would appear significantly downfield (~165 ppm).[4] The isothiocyanate carbon (-N=C =S) is expected in the 130-140 ppm range. The aromatic carbons would resonate between ~125-135 ppm, with the ipso-carbons showing distinct shifts. The ethyl group carbons would be found upfield, with the -O -CH₂ carbon at ~61 ppm and the -CH₃ carbon at ~14 ppm.[4]
-
Infrared (IR) Spectroscopy: The IR spectrum is a powerful tool for confirming the presence of the key functional groups. A strong, sharp absorption band corresponding to the ester carbonyl (C=O) stretch is expected around 1720 cm⁻¹. The isothiocyanate (-N=C=S) group is characterized by a very strong and broad asymmetric stretching band, typically appearing in the 2000-2150 cm⁻¹ region. Additional bands for aromatic C=C stretching (~1600 cm⁻¹) and C-O stretching (~1100-1275 cm⁻¹) would also be present.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z = 207, corresponding to the molecular weight of the compound.[2]
Synthesis and Experimental Protocols
The synthesis of this compound is most commonly achieved from its corresponding amine precursor, ethyl 2-aminobenzoate (ethyl anthranilate). A reliable method involves the use of a thiocarbonylating agent. While various reagents exist, thiophosgene or its equivalents are often employed. An alternative, safer laboratory-scale method utilizes 1,1'-thiocarbonyldiimidazole (TCDI).
Protocol: Synthesis from Ethyl 2-Aminobenzoate
This protocol describes a representative procedure for the synthesis of this compound. The causality behind this choice is the high reactivity and commercial availability of the starting materials, leading to a clean and efficient conversion.
Materials:
-
Ethyl 2-aminobenzoate
-
1,1'-Thiocarbonyldiimidazole (TCDI)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve ethyl 2-aminobenzoate (1.0 eq) in anhydrous DCM.
-
Reagent Addition: To the stirred solution, add TCDI (1.1 eq) portion-wise at room temperature. The addition of TCDI is critical as it acts as a robust thiocarbonyl transfer agent, converting the primary amine into the isothiocyanate.
-
Reaction Monitoring: Stir the reaction mixture under a nitrogen atmosphere at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is fully consumed (typically 2-4 hours).
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with water and saturated sodium bicarbonate solution to remove unreacted TCDI and imidazole byproducts.
-
Extraction and Drying: Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound as a liquid.
Reactivity and Mechanistic Insights
The synthetic utility of this compound is dominated by the electrophilic character of the central carbon atom in the isothiocyanate group. This carbon is highly susceptible to nucleophilic attack, making it an ideal substrate for constructing a variety of sulfur- and nitrogen-containing scaffolds.
Core Reactivity: Nucleophilic Addition
The primary reaction pathway involves the addition of nucleophiles (e.g., primary or secondary amines, hydrazines, alcohols) to the C=S bond of the isothiocyanate. This reaction is typically fast and proceeds under mild conditions. The reaction with a primary amine, for example, yields a 1,3-disubstituted thiourea, a crucial intermediate in many drug synthesis pathways.[6]
Caption: General reaction pathway for this compound.
The ortho positioning of the ethyl ester group is of paramount importance. Following the initial nucleophilic addition to form the thiourea, the newly introduced nucleophilic group is perfectly positioned to undergo an intramolecular cyclization reaction with the adjacent ester. This "addition-cyclization" cascade is a powerful strategy for the rapid assembly of fused heterocyclic ring systems.
Applications in Drug Development and Heterocyclic Synthesis
This compound is not just a chemical curiosity; it is a key building block for molecules of significant pharmacological interest. Its utility spans the synthesis of anticancer, antimicrobial, and anti-inflammatory agents.
Synthesis of Quinazoline Derivatives
A prime example of its application is in the synthesis of quinazoline and quinazolinone derivatives. These scaffolds are prevalent in numerous FDA-approved drugs, including kinase inhibitors used in oncology. The methyl analog, mthis compound, has been successfully used to synthesize novel quinazolines with potent anticancer and radiosensitizing activities.[7] The ethyl ester behaves similarly, providing a reliable entry into this important class of compounds.
The general workflow involves reacting this compound with a suitable amine-containing molecule, such as a sulfonamide hydrazide, to form a thiourea intermediate. This intermediate can then be cyclized under basic or thermal conditions to furnish the desired quinazoline core.
Caption: Workflow for synthesizing quinazolinone drug candidates.
This strategy highlights the efficiency of using this compound. In two high-yielding steps, a simple aromatic precursor is converted into a complex, drug-like heterocyclic system, demonstrating the power of this reagent in accelerating drug discovery programs. The isothiocyanate functional group itself is a known pharmacophore, and compounds bearing this moiety have shown chemoprotective and anticancer effects.[8][9]
Safety and Handling
As with all reactive chemical reagents, proper handling of this compound is essential. Isothiocyanates are known to be moisture-sensitive and can be irritants. The GHS hazard information for the related isomer, ethyl 4-isothiocyanatobenzoate, indicates it is harmful if swallowed, harmful in contact with skin, and can cause severe skin burns and eye damage.[10]
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and eye/face protection.[1]
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of vapors. Do not breathe vapor.[1]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials such as strong bases and nucleophiles.
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. In case of skin contact, wash immediately with plenty of water. If swallowed or in case of accident, seek medical advice immediately.[1]
Conclusion
This compound is a powerful and versatile reagent in modern organic synthesis and medicinal chemistry. Its unique bifunctional nature, combining a highly reactive isothiocyanate group with a modifiable ethyl ester, provides a robust platform for the efficient synthesis of diverse heterocyclic compounds. Its application in constructing privileged scaffolds like quinazolines underscores its importance for drug discovery professionals. By understanding its properties, reactivity, and synthetic protocols, researchers can effectively leverage this building block to accelerate the development of novel therapeutic agents.
References
- 1. chembk.com [chembk.com]
- 2. PubChemLite - this compound (C10H9NO2S) [pubchemlite.lcsb.uni.lu]
- 3. Ethyl isothiocyanate | 542-85-8 [chemicalbook.com]
- 4. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. innospk.com [innospk.com]
- 7. Utility of mthis compound in the synthesis of some new quinazoline derivatives as potential anticancer and radiosensitizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhanced in vitro biological activity of synthetic 2-(2-pyridyl) ethyl isothiocyanate compared to natural 4-(methylsulfinyl) butyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
Ethyl 2-isothiocyanatobenzoate: A Technical Guide for Synthetic and Medicinal Chemists
Abstract
Ethyl 2-isothiocyanatobenzoate (CAS No. 99960-09-5) is a versatile bifunctional reagent crucial for the synthesis of a wide array of nitrogen- and sulfur-containing heterocycles. Its unique structure, featuring an electrophilic isothiocyanate group positioned ortho to an ethyl ester, facilitates elegant and efficient intramolecular cyclization reactions. This guide provides an in-depth analysis of its physicochemical properties, field-proven synthetic methodologies, core reactivity principles, and strategic applications in drug discovery, with a particular focus on the construction of quinazolinone scaffolds, which are prominent in medicinal chemistry. Detailed, validated protocols and mechanistic insights are provided to empower researchers in leveraging this potent building block for novel molecular design.
Core Compound Identification and Properties
This compound, also known as 2-ethoxycarbonylphenyl isothiocyanate, is the primary subject of this guide. Its fundamental properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 99960-09-5 | [1] |
| Molecular Formula | C₁₀H₉NO₂S | [1] |
| Molecular Weight | 207.25 g/mol | [1] |
| Density | 1.201 g/mL at 25 °C | [1] |
| Boiling Point | 150 °C at 1 mm Hg | [1] |
| Refractive Index | n20/D 1.614 | [1] |
| Synonyms | 2-Ethoxycarbonylphenyl isothiocyanate | [1] |
Synthesis of this compound
The conversion of primary amines to isothiocyanates is a cornerstone transformation in organic synthesis. While classical methods often employ hazardous reagents like thiophosgene, modern approaches offer safer and highly efficient alternatives. The synthesis of this compound is most effectively achieved from its corresponding aniline, Ethyl 2-aminobenzoate (ethyl anthranilate).
Recommended Synthetic Method: The TCDI Approach
The use of 1,1'-Thiocarbonyldiimidazole (TCDI) is a reliable and widely adopted method for this transformation.[2] It avoids the toxicity of thiophosgene and the often odorous byproducts of carbon disulfide methods. The reaction proceeds via an initial nucleophilic attack of the amine onto TCDI, forming an intermediate thiocarbamoyl imidazole, which then cleanly eliminates imidazole to yield the desired isothiocyanate.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from a general and reliable procedure for the synthesis of isothiocyanates from primary amines using TCDI.[2]
Materials:
-
Ethyl 2-aminobenzoate (1.0 equiv.)
-
1,1'-Thiocarbonyldiimidazole (TCDI) (1.2 equiv.)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Ethyl Acetate
-
Water (deionized)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Charge a round-bottom flask with Ethyl 2-aminobenzoate (1.0 equiv.) and dissolve it in anhydrous dichloromethane (approx. 3 mL per mmol of amine).
-
To this solution, add 1,1'-Thiocarbonyldiimidazole (1.2 equiv.) in one portion at room temperature under magnetic stirring.
-
Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product is then purified by flash column chromatography on silica gel to yield pure this compound.
Causality and Trustworthiness: This method is self-validating. The complete consumption of the starting amine (monitored by TLC) and the formation of a new, less polar product are clear indicators of reaction progress. TCDI is a superior choice because it is a stable solid and the reaction byproducts (imidazole and CO₂) are easily removed during the aqueous workup, ensuring a cleaner crude product and simplifying purification.
Chemical Reactivity and Applications in Drug Development
The synthetic utility of this compound is dominated by the electrophilic nature of the isothiocyanate carbon atom, making it a prime target for nucleophiles. Its strategic placement ortho to an ester group allows for subsequent intramolecular cyclization, providing rapid access to privileged heterocyclic scaffolds.
Core Reactivity: Thiourea Formation and Intramolecular Cyclization
The isothiocyanate group reacts readily with primary amines to form N,N'-disubstituted thioureas. When the nucleophilic amine is part of an adjacent molecule, the resulting thiourea intermediate, containing an ester and an N-H bond in proximity, can undergo a base- or acid-catalyzed intramolecular cyclization. This process eliminates ethanol to form highly functionalized quinazolinone derivatives. This strategy is exceptionally valuable in medicinal chemistry for building libraries of potential therapeutic agents.[3]
Caption: Reaction pathway for the synthesis of quinazolinones.
Application Example: Synthesis of Anticancer Scaffolds
Research has demonstrated that the closely related mthis compound is a key starting material for synthesizing novel quinazoline and triazoloquinazoline derivatives bearing sulfonamide moieties.[3] These compounds have been evaluated for their in vitro anticancer activity, with some showing potent cytotoxicity against liver cancer cell lines (HEPG2).[3] The mechanism involves the reaction of the isothiocyanate with hydrazides or other binucleophiles to form intermediates that readily cyclize into the quinazoline core. The ability of this compound to participate in analogous transformations makes it a critical tool for developing new EGFR inhibitors and other targeted cancer therapies.[1][4]
Representative Protocol: Synthesis of a 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Materials:
-
This compound (1.0 equiv.)
-
Substituted Aniline (e.g., 4-methoxyaniline) (1.0 equiv.)
-
Potassium Carbonate (K₂CO₃) (1.5 equiv.)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
In a flask, dissolve this compound and the substituted aniline in anhydrous DMF.
-
Add potassium carbonate to the mixture.
-
Heat the reaction mixture at 80-100 °C, monitoring progress with TLC.
-
After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water and then a cold, non-polar solvent (e.g., hexane or diethyl ether) to remove impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure quinazolinone derivative.
Safety and Handling
This compound should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory.
| Safety Information | Details | Source(s) |
| General Hazards | Irritant. Lachrymator. Handle with care. | Inferred from isothiocyanate class |
| S-Phrase S23 | Do not breathe vapour. | [1] |
| S-Phrase S26 | In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. | [1] |
| S-Phrase S36/37/39 | Wear suitable protective clothing, gloves and eye/face protection. | [1] |
| S-Phrase S45 | In case of accident or if you feel unwell, seek medical advice immediately. | [1] |
Conclusion
This compound is a high-value reagent for chemical and pharmaceutical research. Its capacity for undergoing clean, high-yielding transformations into complex heterocyclic systems, particularly quinazolinones, underscores its importance. The protocols and mechanistic discussions provided herein offer a robust framework for scientists to confidently and effectively utilize this compound in their synthetic endeavors, accelerating the discovery of novel bioactive molecules.
References
- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Utility of mthis compound in the synthesis of some new quinazoline derivatives as potential anticancer and radiosensitizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of Ethyl 2-isothiocyanatobenzoate
Introduction
Ethyl 2-isothiocyanatobenzoate, with the CAS Number 99960-09-5, is a vital aromatic isothiocyanate ester that serves as a versatile building block in modern organic synthesis.[1] Its unique bifunctional nature, featuring a highly reactive isothiocyanate group and a modifiable ethyl ester moiety on a benzene ring, makes it a valuable reagent for constructing complex molecular architectures. This guide provides an in-depth exploration of the physical and chemical properties of this compound, offering insights into its synthesis, reactivity, and applications, particularly within the realms of medicinal chemistry and drug development.[2][3]
Physicochemical Properties
Understanding the fundamental physical and chemical characteristics of this compound is paramount for its effective handling, storage, and application in research and development.
Structural and General Properties
| Property | Value | Source |
| Chemical Formula | C₁₀H₉NO₂S | [1][4] |
| Molecular Weight | 207.25 g/mol | [1] |
| CAS Number | 99960-09-5 | [1] |
| Appearance | White to yellow solid | [5] |
| IUPAC Name | This compound | [4] |
| Synonyms | 2-ETHOXYCARBONYLPHENYL ISOTHIOCYANATE, 2-(etoxycarbonyl)phenylisothiocyanate, 2-ISOTHIOCYANATO-BENZOIC ACID ETHYL ESTER | [1] |
Physical Properties
| Property | Value | Source |
| Density | 1.201 g/mL at 25 °C | [1] |
| Boiling Point | 150 °C at 1 mm Hg | [1] |
| Flash Point | >230 °F (>110 °C) | [1] |
| Refractive Index (n20/D) | 1.614 | [1] |
Chemical Reactivity and Synthetic Utility
The synthetic versatility of this compound stems from the electrophilic nature of the central carbon atom in the isothiocyanate (-N=C=S) group. This functional group readily undergoes nucleophilic addition reactions with a wide array of nucleophiles, making it a cornerstone for the synthesis of various sulfur and nitrogen-containing heterocyclic compounds.
Reactions with Amines to Form Thioureas
The reaction of isothiocyanates with primary and secondary amines is a robust and high-yielding method for the synthesis of substituted thioureas. This transformation is fundamental in medicinal chemistry, as the thiourea moiety is a key pharmacophore in numerous biologically active molecules.
Caption: Reaction of this compound with amines.
Cyclization Reactions
The strategic placement of the isothiocyanate and ethyl ester groups on the aromatic ring allows for intramolecular cyclization reactions, leading to the formation of important heterocyclic systems like quinazolines. For instance, reaction with amines can lead to the formation of 2-thioxo-4-quinazolinone derivatives, which are known to possess a broad spectrum of biological activities, including anticancer properties.[2][3]
Synthesis of this compound
While various methods exist for the synthesis of isothiocyanates, a common laboratory-scale preparation of the para-isomer, ethyl p-isothiocyanatobenzoate, involves the reaction of ethyl p-aminobenzoate with a thiocarbonylating agent.
Example Synthetic Protocol: Ethyl p-isothiocyanatobenzoate
A representative synthesis involves dissolving ethyl p-aminobenzoate in a suitable solvent like toluene, followed by the addition of N,N-diethylthiocarbamoyl chloride. The mixture is then refluxed for several hours. After cooling and acidic workup, the product is isolated and can be purified by crystallization.[6]
Detailed Steps: [6]
-
Dissolve 82.5 g of ethyl p-aminobenzoate in 500 ml of toluene.
-
Add 83.4 g of N,N-diethylthiocarbamoyl chloride to the solution.
-
Reflux the mixture for 8 hours.
-
Cool the reaction mixture with ice and add 100 ml of concentrated hydrochloric acid.
-
Separate the toluene layer and wash it with water.
-
Distill off the toluene under reduced pressure.
-
Crystallize the residual oily product from methanol to obtain ethyl p-isothiocyanatobenzoate.
Spectroscopic Characterization
The identity and purity of this compound are confirmed through various spectroscopic techniques.
Infrared (IR) Spectroscopy
The IR spectrum of an isothiocyanate is characterized by a strong and broad absorption band corresponding to the asymmetric stretching of the -N=C=S group, typically appearing in the range of 2140-1990 cm⁻¹. For aromatic esters, a strong carbonyl (C=O) stretching vibration is expected around 1730-1715 cm⁻¹.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the structure. While specific spectral data for the ortho isomer (this compound) is less commonly published, related benzoate esters show characteristic aromatic proton signals between δ 7.0 and 8.2 ppm. The ethyl group will exhibit a quartet for the -CH₂- group and a triplet for the -CH₃ group.[8][9]
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern. For Ethyl 4-isothiocyanatobenzoate, the molecular ion peak would be observed at m/z 207, corresponding to the molecular weight.[10]
Applications in Drug Discovery and Development
The unique reactivity of this compound makes it a valuable precursor in the synthesis of novel therapeutic agents. Isothiocyanate-containing compounds have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[11][12]
Synthesis of Bioactive Heterocycles
As mentioned, this compound is a key starting material for synthesizing quinazoline derivatives.[2][3] These scaffolds are present in several approved drugs and are actively investigated for their potential in cancer therapy. The ability to readily introduce diverse substituents via the amine reaction allows for the creation of large libraries of compounds for screening and lead optimization.
Isothiocyanates as H₂S Donors
Recent research has highlighted that isothiocyanates can act as hydrogen sulfide (H₂S) donors.[11] H₂S is a gasotransmitter involved in various physiological processes, and its controlled release has therapeutic potential. This property adds another dimension to the pharmacological interest in derivatives of this compound.[11]
Safety, Handling, and Storage
Hazard Identification
Ethyl isothiocyanates are generally considered hazardous. They can be harmful if swallowed, inhaled, or absorbed through the skin, and may cause irritation to the skin, eyes, and respiratory tract.[13][14]
Precautionary Statements: [13][15]
-
Wear suitable protective clothing, gloves, and eye/face protection.
-
Use only in a well-ventilated area or under a chemical fume hood.
-
Avoid breathing vapor.
-
In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.
Storage and Stability
This compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[14] It is important to protect it from moisture, as isothiocyanates can react with water.
Conclusion
This compound is a powerful and versatile reagent in organic synthesis with significant implications for drug discovery and materials science. Its well-defined physical properties and predictable chemical reactivity, centered around the isothiocyanate group, provide chemists with a reliable tool for constructing novel and complex molecules. A thorough understanding of its characteristics, safe handling procedures, and synthetic potential is crucial for harnessing its full utility in the laboratory.
References
- 1. chembk.com [chembk.com]
- 2. Utility of mthis compound in the synthesis of some new quinazoline derivatives as potential anticancer and radiosensitizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PubChemLite - this compound (C10H9NO2S) [pubchemlite.lcsb.uni.lu]
- 5. innospk.com [innospk.com]
- 6. prepchem.com [prepchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. Ethyl 4-isothiocyanatobenzoate | C10H9NO2S | CID 71003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of Brefeldin A-Isothiocyanate Derivatives with Selectivity and Their Potential for Cervical Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pfaltzandbauer.com [pfaltzandbauer.com]
- 14. fishersci.com [fishersci.com]
- 15. chemicalbook.com [chemicalbook.com]
Ethyl 2-isothiocyanatobenzoate molecular weight and formula
An In-Depth Technical Guide to Ethyl 2-Isothiocyanatobenzoate
Introduction
This compound is a bifunctional organic reagent of significant interest to the scientific community, particularly those engaged in medicinal chemistry, drug development, and advanced organic synthesis. Possessing both a reactive isothiocyanate group and an ethyl ester moiety on a benzene ring, this compound serves as a versatile scaffold for constructing complex heterocyclic systems. The strategic placement of the isothiocyanate group at the ortho position relative to the ester enables unique intramolecular cyclization pathways, making it a valuable precursor for pharmacologically relevant molecules such as quinazolines. This guide provides a comprehensive technical overview of its core properties, synthesis, chemical reactivity, and applications, grounded in authoritative scientific data for the research professional.
Core Molecular Profile
This compound is characterized by a specific set of physical and chemical properties that are crucial for its handling, reaction design, and analytical identification. Its molecular structure features an ethoxycarbonyl group and an isothiocyanato group attached to adjacent carbons on a benzene ring.
Chemical Structure of this compound
Caption: Chemical structure of this compound.
The key quantitative data for this compound are summarized in the table below for quick reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₉NO₂S | [1][2] |
| Molecular Weight | 207.25 g/mol | [1][3] |
| Monoisotopic Mass | 207.0354 Da | [2] |
| CAS Number | 99960-09-5 | [1] |
| IUPAC Name | This compound | |
| Physical Form | Liquid (Typical) | |
| Density | 1.201 g/mL at 25 °C | [1] |
| Boiling Point | 150 °C at 1 mm Hg | [1] |
| Refractive Index (n20/D) | 1.614 | [1] |
| SMILES | CCOC(=O)C1=CC=CC=C1N=C=S | [2] |
| InChIKey | TYEPWLJHQLYWSR-UHFFFAOYSA-N | [2] |
Synthesis and Mechanism
The synthesis of aryl isothiocyanates is most commonly achieved from the corresponding primary amine. This transformation is pivotal as the availability and cost of the starting aniline derivative often dictate the economic feasibility of the synthetic route. For this compound, the logical and widely used precursor is Ethyl 2-aminobenzoate (also known as ethyl anthranilate).
The conversion of the amine functionality (-NH₂) to the isothiocyanate (-N=C=S) requires a thiocarbonylating agent. Classically, thiophosgene (CSCl₂) has been used, but due to its extreme toxicity, alternative reagents are now preferred in many settings. One such effective and safer alternative is 1,1'-Thiocarbonyldiimidazole (TCDI).
Experimental Protocol: Synthesis from Ethyl 2-aminobenzoate
This protocol describes a representative synthesis using a thiocarbonylating agent. The choice of TCDI over thiophosgene is a common process modification aimed at reducing hazard without significantly compromising yield.
-
Reaction Setup: To a solution of Ethyl 2-aminobenzoate (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,1'-Thiocarbonyldiimidazole (1.1 equivalents).
-
Reaction Execution: Stir the mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting amine. The reaction typically proceeds to completion within 2-4 hours.
-
Workup: Once the reaction is complete, the mixture is washed sequentially with dilute hydrochloric acid (e.g., 1N HCl) to remove any unreacted imidazole byproducts, followed by a wash with saturated sodium bicarbonate solution and finally with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield pure this compound.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Applications in Drug Development
The synthetic utility of this compound is dominated by the electrophilic character of the central carbon atom in the isothiocyanate (-N=C=S) group. This carbon is highly susceptible to attack by a wide range of nucleophiles.
Core Reactivity: Formation of Thioureas
The most prominent reaction is with primary or secondary amines to form N,N'-disubstituted thiourea derivatives. This reaction is typically high-yielding and proceeds under mild conditions, making it a robust tool for molecular construction.
Application in Heterocyclic Synthesis
The true power of this reagent is realized when the resulting thiourea intermediate is used in subsequent cyclization reactions. A key application, demonstrated with the closely related mthis compound, is in the synthesis of quinazoline derivatives, which are scaffolds found in numerous anticancer agents.[4] The ortho-disposed ester and thiourea functionalities can be induced to cyclize, forming the quinazoline core. This strategy has been successfully employed to create novel quinazolines bearing sulfonamide moieties, which were evaluated for their anticancer and radiosensitizing activities.[4]
This reactivity makes this compound an invaluable building block for generating libraries of complex molecules for high-throughput screening in drug discovery programs.[5]
Reaction Pathway to Heterocyclic Scaffolds
Caption: Reaction of E2IB with an amine to form a key thiourea intermediate.
Handling and Safety
As with all reactive chemical reagents, proper handling of this compound is essential to ensure laboratory safety. Isothiocyanates, as a class, are known to be irritants and sensitizers.
| Hazard Type | Description | Precautionary Action | Reference(s) |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | Avoid ingestion, skin contact, and inhalation of vapors. Use in a fume hood. | [3] |
| Skin/Eye Damage | Causes severe skin burns and eye damage. | Wear suitable protective clothing, chemical-resistant gloves, and eye/face protection. | [1][3] |
| Inhalation | Do not breathe vapor. | Ensure adequate ventilation and use respiratory protection if necessary. | [1] |
| Eye Contact | In case of contact, rinse immediately with plenty of water and seek medical advice. | Have an eyewash station readily accessible. | [1] |
| Emergency | In case of accident or if you feel unwell, seek medical advice immediately. | Keep the material's Safety Data Sheet (SDS) available for emergency responders. | [1] |
Note: The GHS hazard data is based on the closely related para-isomer, Ethyl 4-isothiocyanatobenzoate, and should be considered representative for handling the ortho-isomer.
Conclusion
This compound is a high-value reagent for chemical and pharmaceutical research. Its defined molecular structure and predictable reactivity, centered on the electrophilic isothiocyanate group, provide a reliable pathway for the synthesis of complex nitrogen- and sulfur-containing heterocycles. The ability to readily form thiourea intermediates that can undergo subsequent cyclizations makes it a cornerstone in the construction of novel molecular architectures for drug discovery and materials science. Adherence to established synthetic protocols and stringent safety measures will enable researchers to fully and safely leverage the synthetic potential of this versatile compound.
References
- 1. chembk.com [chembk.com]
- 2. PubChemLite - this compound (C10H9NO2S) [pubchemlite.lcsb.uni.lu]
- 3. Ethyl 4-isothiocyanatobenzoate | C10H9NO2S | CID 71003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Utility of mthis compound in the synthesis of some new quinazoline derivatives as potential anticancer and radiosensitizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. innospk.com [innospk.com]
Spectroscopic Fingerprinting of Ethyl 2-isothiocyanatobenzoate: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth analysis of the spectroscopic characteristics of Ethyl 2-isothiocyanatobenzoate, a key intermediate in synthetic organic chemistry and drug discovery. In the absence of directly published spectral data, this guide leverages established principles of nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, supported by empirical data from analogous compounds, to present a comprehensive and predictive spectroscopic profile. This document is intended to serve as a vital resource for researchers, scientists, and professionals in drug development, enabling the confident identification and characterization of this compound. We will delve into the theoretical underpinnings of the spectral features, present detailed experimental protocols for data acquisition, and provide a thorough interpretation of the predicted spectra, all grounded in authoritative scientific literature.
Introduction: The Chemical Significance of this compound
This compound is a bifunctional organic molecule incorporating both an ethyl ester and an isothiocyanate group on an aromatic scaffold. The isothiocyanate moiety (–N=C=S) is a highly reactive electrophile, making it a valuable synthon for the construction of a diverse array of sulfur and nitrogen-containing heterocycles. These structural motifs are prevalent in many biologically active compounds, highlighting the importance of this compound as a building block in medicinal chemistry.
Accurate and unambiguous characterization of this key intermediate is paramount to ensure the integrity of subsequent synthetic steps and the purity of final products. Spectroscopic techniques, particularly ¹H NMR, ¹³C NMR, and IR spectroscopy, provide a powerful and non-destructive means to elucidate the molecular structure and confirm the identity of the compound. This guide will provide a detailed roadmap for the acquisition and interpretation of this crucial spectroscopic data.
Experimental Protocols: A Framework for Reliable Data Acquisition
The following protocols outline standardized procedures for obtaining high-quality NMR and IR spectra of this compound. The rationale behind key experimental parameters is provided to ensure robust and reproducible results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. Sample Preparation:
-
Analyte: Weigh approximately 10-20 mg of this compound. The compound should be of high purity to avoid interfering signals.
-
Solvent: Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard solvent for non-polar to moderately polar organic compounds, and its residual proton signal at ~7.26 ppm provides a convenient internal reference.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS provides a sharp singlet at 0 ppm, serving as the primary chemical shift reference.
-
Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
2.1.2. Data Acquisition:
-
Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 8-16, depending on the concentration.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise, particularly for quaternary carbons.
-
Infrared (IR) Spectroscopy
2.2.1. Sample Preparation and Data Acquisition (Attenuated Total Reflectance - ATR):
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide crystal).
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric or instrumental absorptions.
-
Sample Application: Place a small drop of neat liquid this compound onto the ATR crystal.
-
Data Collection: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.
Spectroscopic Data Analysis and Interpretation
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the ethyl group and the four aromatic protons. The chemical shifts are influenced by the electronic effects of the ester and isothiocyanate substituents.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.1 | Doublet of doublets (dd) | 1H | Ar-H (ortho to -COOEt) | The ester group is electron-withdrawing, deshielding the ortho proton. |
| ~7.6 | Triplet of doublets (td) | 1H | Ar-H (para to -COOEt) | |
| ~7.5 | Triplet of doublets (td) | 1H | Ar-H (meta to -COOEt) | |
| ~7.2 | Doublet of doublets (dd) | 1H | Ar-H (ortho to -NCS) | The isothiocyanate group is also electron-withdrawing, but its effect is modulated by its position. |
| ~4.4 | Quartet (q) | 2H | -OCH₂ CH₃ | Protons on the carbon adjacent to the ester oxygen. |
| ~1.4 | Triplet (t) | 3H | -OCH₂CH₃ | Protons of the terminal methyl group. |
Diagram 1: Molecular Structure of this compound with Proton Assignments
Caption: Molecular structure of this compound.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show signals for all ten carbon atoms in the molecule. The chemical shifts are highly dependent on the electronic environment of each carbon.
| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |
| ~165 | C =O | The carbonyl carbon of the ester is significantly deshielded. |
| ~140 | Ar-C -NCS | The carbon attached to the isothiocyanate group. |
| ~133 | Ar-CH | Aromatic methine carbon. |
| ~131 | Ar-C -COOEt | The quaternary aromatic carbon attached to the ester group. |
| ~130 | Ar-CH | Aromatic methine carbon. |
| ~128 | Ar-CH | Aromatic methine carbon. |
| ~125 | Ar-CH | Aromatic methine carbon. |
| ~135 | -N=C =S | The central carbon of the isothiocyanate group. This signal may be broad or difficult to observe due to quadrupolar relaxation of the adjacent nitrogen and the chemical shift anisotropy of the cumulene system.[1][2] |
| ~61 | -OCH₂ CH₃ | The methylene carbon of the ethyl group. |
| ~14 | -OCH₂CH₃ | The methyl carbon of the ethyl group. |
Diagram 2: Predicted ¹³C NMR Chemical Shift Ranges
Caption: Predicted chemical shift regions for the ¹³C NMR spectrum.
Predicted IR Spectrum
The IR spectrum of this compound will be dominated by strong absorptions from the carbonyl and isothiocyanate groups.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Rationale |
| ~3100-3000 | C-H stretch (aromatic) | Medium | Characteristic of C-H bonds on a benzene ring. |
| ~2980-2850 | C-H stretch (aliphatic) | Medium | From the ethyl group. |
| ~2200-2000 | -N=C=S asymmetric stretch | Strong, Sharp | This is a highly characteristic and intense band for isothiocyanates.[3] |
| ~1720 | C=O stretch (ester) | Strong, Sharp | Typical for an aromatic ester carbonyl group. |
| ~1600, ~1480 | C=C stretch (aromatic ring) | Medium | Skeletal vibrations of the benzene ring. |
| ~1250 | C-O stretch (ester) | Strong | Asymmetric C-O-C stretch. |
| ~1100 | C-O stretch (ester) | Medium | Symmetric C-O-C stretch. |
| ~750 | C-H bend (ortho-disubstituted aromatic) | Strong | Out-of-plane bending for the ortho substitution pattern. |
Diagram 3: Key IR Absorption Regions
Caption: Key vibrational regions in the predicted IR spectrum.
Conclusion
This technical guide provides a robust, predictive framework for the spectroscopic characterization of this compound. By integrating foundational spectroscopic principles with empirical data from structurally related molecules, we have established a reliable set of expected NMR and IR spectral data. The detailed experimental protocols and interpretative guidance herein will empower researchers to confidently synthesize, identify, and utilize this important chemical intermediate in their research and development endeavors. The provided visualizations and tabulated data serve as a quick and accessible reference for laboratory practice.
References
The Research Scientist's Guide to Isothiocyanates: From Cruciferous Vegetables to Cutting-Edge Therapeutics
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Foreword: The Emergence of Isothiocyanates in Modern Research
Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds predominantly found in cruciferous vegetables such as broccoli, watercress, and cabbage.[1] Initially recognized for contributing to the characteristic sharp flavor of these plants, ITCs have garnered significant scientific interest for their potent biological activities.[2] Formed from the enzymatic hydrolysis of glucosinolates, these reactive compounds are now at the forefront of research in cancer chemoprevention, antimicrobial chemotherapy, and anti-inflammatory therapeutics.[3][4] This guide serves as an in-depth technical resource, providing researchers with a comprehensive understanding of the multifaceted potential of isothiocyanate compounds and practical guidance for their application in a laboratory setting.
The Chemistry and Biology of Isothiocyanates: A Foundation for Research
Isothiocyanates are characterized by the functional group -N=C=S.[5] In plants, they exist as inactive precursors called glucosinolates.[6] When the plant tissue is damaged, for instance, by chewing, the enzyme myrosinase is released, which hydrolyzes the glucosinolates into isothiocyanates.[7]
The biological activity of isothiocyanates is largely attributed to the electrophilic nature of the central carbon atom in the -N=C=S group, which readily reacts with nucleophilic cellular targets, most notably the sulfhydryl groups of cysteine residues in proteins.[8][9] This reactivity is the linchpin of their diverse mechanisms of action.
Mechanisms of Action: A Multi-pronged Approach to Cellular Regulation
Isothiocyanates exert their biological effects through the modulation of a complex network of cellular signaling pathways. This multi-targeted approach is a key reason for their broad therapeutic potential.
The Nrf2-Keap1 Pathway: Master Regulator of Cellular Defense
A primary mechanism of action for many isothiocyanates, particularly sulforaphane (SFN), is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[10][11] Under normal conditions, Nrf2 is kept inactive in the cytoplasm through its association with Kelch-like ECH-associated protein 1 (Keap1).[12] Isothiocyanates, such as SFN, can covalently modify specific cysteine residues on Keap1, leading to a conformational change that releases Nrf2.[13] Once liberated, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a suite of cytoprotective genes.[12][14]
Caption: Sulforaphane-mediated activation of the Nrf2 signaling pathway.
Induction of Apoptosis: A Key Anticancer Mechanism
Isothiocyanates, including phenethyl isothiocyanate (PEITC), are potent inducers of apoptosis (programmed cell death) in cancer cells.[15] This is achieved through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[16] ITCs can modulate the expression of Bcl-2 family proteins, leading to a decrease in anti-apoptotic members like Bcl-2 and an increase in pro-apoptotic members like Bax.[3] This shift in balance disrupts the mitochondrial membrane potential, triggering the release of cytochrome c and subsequent activation of caspase-9 and the executioner caspase-3.[3][17]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sketchviz.com [sketchviz.com]
- 3. Phenethyl isothiocyanate triggers apoptosis in human malignant melanoma A375.S2 cells through reactive oxygen species and the mitochondria-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Co-immunofluorescence of MRPL12 and Nrf2 in HK2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Examining the Endogenous Antioxidant Response Through Immunofluorescent Analysis of Nrf2 in Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Phenethyl Isothiocyanate, a Dual Activator of Transcription Factors NRF2 and HSF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. brieflands.com [brieflands.com]
An In-depth Technical Guide on the Reactivity of the Isothiocyanate Functional Group in Organic Synthesis
Introduction: The Isothiocyanate Moiety - A Versatile Electrophile in Synthetic Chemistry
The isothiocyanate functional group, characterized by the linear R-N=C=S bonding array, is a cornerstone of modern organic synthesis and drug discovery.[1][2][3][4] Naturally occurring isothiocyanates, often derived from glucosinolate precursors in cruciferous vegetables, have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6][7][8][9][10] This inherent bioactivity, coupled with the group's versatile reactivity, has established isothiocyanates as privileged scaffolds in medicinal chemistry and essential building blocks for the synthesis of diverse nitrogen- and sulfur-containing heterocycles.[11][12][13]
This guide provides a comprehensive exploration of the isothiocyanate functional group's reactivity. We will delve into the electronic structure that governs its behavior, examine its primary reaction pathways with various nucleophiles, and explore its utility in constructing complex molecular architectures, particularly those relevant to drug development.
The Electronic Landscape of the Isothiocyanate Group
The reactivity of the isothiocyanate group is fundamentally dictated by the electrophilic character of its central carbon atom.[14] This electrophilicity arises from the polarization of the N=C and C=S double bonds due to the higher electronegativity of nitrogen and sulfur relative to carbon. This creates a significant partial positive charge on the central carbon, making it a prime target for nucleophilic attack.[15]
Acyl isothiocyanates, which feature an adjacent electron-withdrawing acyl group, exhibit enhanced reactivity compared to their alkyl or aryl counterparts.[16][17] The acyl group further depletes electron density from the isothiocyanate carbon, increasing its electrophilicity and promoting nucleophilic addition.[16]
Core Reactivity: Nucleophilic Addition Reactions
The most prevalent and synthetically valuable reactions of isothiocyanates involve the addition of nucleophiles to the electrophilic central carbon. This fundamental transformation provides access to a vast array of important compound classes.
Reaction with Amines: The Gateway to Thioureas
The reaction between an isothiocyanate and a primary or secondary amine is a robust and highly efficient method for the synthesis of thioureas.[5][18][19] This reaction is a cornerstone of medicinal chemistry, as the thiourea moiety is a common pharmacophore in numerous bioactive molecules. The reaction proceeds through a straightforward nucleophilic attack of the amine nitrogen on the isothiocyanate carbon, followed by proton transfer.
The reaction is generally fast and clean, often proceeding to completion at room temperature.[18] The choice of solvent can influence the reaction rate, with polar aprotic solvents like DMF or acetonitrile often being effective. In some cases, particularly with less reactive amines, gentle heating may be required. The pH can also play a role; a more alkaline condition (pH 9-11) favors the reaction with amines.[20]
Experimental Protocol: Synthesis of a Disubstituted Thiourea
Materials:
-
Aryl or Alkyl Isothiocyanate (1.0 equiv)
-
Primary or Secondary Amine (1.0 equiv)
-
Ethanol or Acetonitrile
Procedure:
-
Dissolve the isothiocyanate in a suitable solvent (e.g., ethanol) in a round-bottom flask.
-
Add the amine to the solution dropwise at room temperature with stirring.
-
Continue stirring the reaction mixture at room temperature for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
If the product precipitates from the reaction mixture, it can be isolated by filtration, washed with cold solvent, and dried.
-
If the product remains in solution, the solvent is removed under reduced pressure, and the resulting crude product can be purified by recrystallization or column chromatography.
Reaction with Alcohols and Thiols: Formation of Thiocarbamates and Dithiocarbamates
Isothiocyanates react with alcohols and thiols to produce thiocarbamates and dithiocarbamates, respectively. These reactions are generally reversible and may require specific conditions to drive them to completion.
-
Alcohols: The reaction with alcohols to form O-alkyl thiocarbamates is typically slower than the reaction with amines.[21] The reaction often requires a base catalyst to deprotonate the alcohol, increasing its nucleophilicity. The length of the alcohol chain can also influence the reaction outcome.[21]
-
Thiols: Thiols are generally more nucleophilic than alcohols and react more readily with isothiocyanates to form dithiocarbamates.[22] The reaction is often reversible, and its position of equilibrium can be influenced by the reaction conditions.[22] Under mildly acidic to neutral conditions (pH 6-8), the reaction with thiols can be favored over the reaction with amines.[20]
Data Presentation: Comparison of Nucleophilic Addition Reactions
| Nucleophile | Product | General Reaction Conditions | Relative Rate |
| Primary/Secondary Amine | Thiourea | Room temperature, neutral or basic | Fast |
| Alcohol | Thiocarbamate | Base catalysis, often requires heating | Slow |
| Thiol | Dithiocarbamate | Neutral to slightly acidic pH | Moderate |
Reaction with Water: Hydrolysis
Isothiocyanates can undergo hydrolysis in the presence of water, particularly under basic conditions.[5] The initial nucleophilic attack of a hydroxide ion forms a monothiocarbamate derivative.[5] This intermediate can then eliminate carbonyl sulfide (COS) to yield the corresponding primary amine.[5] This hydrolysis pathway is significant as it can lead to the degradation of isothiocyanate-containing compounds and a loss of their biological activity.[5]
Cycloaddition Reactions: Building Heterocyclic Scaffolds
The π-electron system of the isothiocyanate group allows it to participate in various cycloaddition reactions, providing a powerful tool for the synthesis of a wide range of heterocyclic compounds.[3][12] These reactions are particularly valuable in drug discovery for generating molecular diversity.
[2+3] Cycloadditions
Isothiocyanates can react with 1,3-dipoles in [2+3] cycloaddition reactions to form five-membered heterocycles. For example, the reaction with nitrile oxides can lead to the formation of thiadiazole derivatives.
[2+4] Cycloadditions (Diels-Alder Type Reactions)
While less common, isothiocyanates can act as dienophiles in Diels-Alder type reactions with conjugated dienes, leading to the formation of six-membered heterocyclic rings. The reactivity in these reactions is often enhanced by the presence of electron-withdrawing groups on the isothiocyanate.
Other Cycloaddition Pathways
The versatility of isothiocyanates extends to reactions with various other partners, leading to diverse heterocyclic systems. For instance, reactions with certain organometallic reagents can proceed via cycloaddition pathways.[23][24][25] The competition between cycloaddition and other reaction pathways, such as thionation, can be influenced by reaction conditions and the specific substrates involved.[26]
Isothiocyanates in Drug Development: A Privileged Functional Group
The unique reactivity and biological profile of isothiocyanates have made them highly attractive in the field of drug development.[5][7][8][9] Many isothiocyanate-containing compounds exhibit potent anticancer activity by modulating multiple cellular pathways, including apoptosis, cell cycle progression, and oxidative stress.[5][9]
The electrophilic nature of the isothiocyanate carbon allows these compounds to covalently modify nucleophilic residues, such as cysteine, in proteins.[27][28] This covalent modification can alter the function of key cellular proteins, leading to the observed therapeutic effects.[27] The ability of isothiocyanates to react with various cellular nucleophiles underscores their potential as targeted covalent inhibitors in drug design.
Visualization of Key Reaction Pathways
Reaction with Amines to Form Thioureas
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Isothiocyanates in Heterocyclic Synthesis - Satish Sharma, Satyavan Sharma - Google Books [books.google.com.sg]
- 4. researchgate.net [researchgate.net]
- 5. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physiological relevance of covalent protein modification by dietary isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the effects of isothiocyanates on chemotherapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Isothiocyanate intermediates facilitate divergent synthesis of N-heterocycles for DNA-encoded libraries - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. tandfonline.com [tandfonline.com]
- 13. scilit.com [scilit.com]
- 14. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. arkat-usa.org [arkat-usa.org]
- 17. researchgate.net [researchgate.net]
- 18. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Effect of successive increase in alcohol chains on reaction with isocyanates and isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The reaction of fluorescein isothiocyanate with thiols: a method for assay of isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Cycloaddition versus Cleavage of the C=S Bond of Isothiocyanates Promoted by Digallane Compounds with Noninnocent α-Diimine Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Reactions of Iso(thio)cyanates with Dialanes: Cycloaddition, Reductive Coupling, or Cleavage of the C═S or C═O Bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Proteins as binding targets of isothiocyanates in cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 28. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding Stability: A Technical Guide to the Storage of Ethyl 2-isothiocyanatobenzoate
For Immediate Implementation by Research, Development, and Quality Control Personnel
In the landscape of pharmaceutical research and complex organic synthesis, the integrity of starting materials is paramount. Ethyl 2-isothiocyanatobenzoate, a key building block recognized for its reactive isothiocyanate moiety, demands meticulous attention to its storage conditions to ensure its chemical fidelity and reactivity. This guide provides an in-depth, scientifically grounded protocol for the optimal storage of this crucial reagent, moving beyond mere procedural steps to elucidate the underlying chemical principles that govern its stability.
The Imperative for Controlled Storage: Understanding the Reactivity of this compound
This compound is a molecule primed for reaction. The isothiocyanate group (-N=C=S) is a highly electrophilic functional group, making the central carbon atom susceptible to nucleophilic attack. This inherent reactivity is the very reason it is a valuable synthetic intermediate; however, it is also the source of its instability if not stored under appropriate conditions. Exposure to common laboratory environmental factors can lead to degradation, compromising sample purity, and impacting experimental outcomes.
Core Storage Protocol: A Multi-Faceted Approach to Preservation
To maintain the long-term stability and purity of this compound, a multi-faceted approach to storage is essential. The following conditions are recommended based on the compound's known chemical properties and data from analogous compounds.
Temperature: The Primary Determinant of Stability
The rate of chemical reactions, including degradation pathways, is highly dependent on temperature. For this compound, a cool environment is critical. While some sources provide a general recommendation of "room temperature," a more controlled and cooler temperature is advisable to minimize potential degradation over time[1]. Based on data for the closely related Mthis compound, storage at room temperature, preferably in a cool and dark place below 15°C , is recommended. Storing at refrigerated temperatures (2-8°C) is also a prudent measure for long-term storage.
Causality: Lowering the temperature reduces the kinetic energy of the molecules, thereby decreasing the frequency and energy of collisions that can lead to degradation reactions such as hydrolysis, polymerization, or rearrangement.
Moisture: The Arch-Nemesis of Isothiocyanates
This compound is classified as moisture-sensitive [2]. The isothiocyanate functional group is readily attacked by nucleophiles, with water being a common and potent reactant.
Mechanism of Hydrolysis: The electrophilic carbon of the isothiocyanate group is attacked by the lone pair of electrons on the oxygen atom of water. This leads to the formation of an unstable thiocarbamic acid intermediate, which can then decompose to yield the corresponding amine (ethyl 2-aminobenzoate) and carbonyl sulfide (COS) or carbon dioxide and hydrogen sulfide. This degradation pathway is acid-catalyzed[3].
To mitigate this, the following measures are mandatory:
-
Tightly Sealed Containers: Always store this compound in a container with a secure, air-tight seal.
-
Inert Atmosphere: For long-term storage or for high-purity applications, blanketing the compound with an inert gas such as argon or nitrogen is strongly recommended. This displaces atmospheric moisture and oxygen.
-
Use of Desiccants: Storing the sealed container within a desiccator containing a suitable desiccant (e.g., silica gel, calcium chloride) provides an additional layer of protection against moisture ingress.
Light: A Catalyst for Unwanted Reactions
While specific photodegradation studies on this compound are not extensively available, aromatic compounds and those with reactive functional groups can be susceptible to degradation upon exposure to light, particularly UV light[4]. Photons can provide the activation energy for unwanted side reactions.
Preventative Measures:
-
Amber or Opaque Containers: Store the compound in amber glass bottles or other opaque containers to prevent light exposure.
-
Storage in Darkness: Keep the container in a dark place, such as a cabinet or a refrigerator, away from direct sunlight or strong artificial light. For the related compound Ethyl 2-iodobenzoate, storage in a "cool and dark place" is explicitly recommended due to light sensitivity.
Incompatible Materials and Conditions: A Guide to Avoiding Hazardous Reactions
To prevent degradation and ensure laboratory safety, it is crucial to avoid storing this compound with incompatible materials. The high reactivity of the isothiocyanate group makes it susceptible to reaction with a variety of common laboratory reagents.
| Incompatible Class | Potential Reaction | Resulting Products/Hazards |
| Strong Acids | Acid-catalyzed hydrolysis or other reactions. | Can accelerate the degradation of the isothiocyanate group[3]. |
| Strong Bases | Nucleophilic attack on the isothiocyanate carbon. | Can lead to the formation of thioureas or other derivatives. Strong bases like sodium hydroxide can promote the decomposition of dithiocarbamate intermediates formed during synthesis, indicating reactivity with the isothiocyanate precursor and potential for reaction with the final product[1][5]. |
| Alcohols | Nucleophilic addition to the isothiocyanate group. | Formation of thiocarbamates. |
| Amines | Nucleophilic addition to the isothiocyanate group. | Formation of thioureas. |
| Strong Oxidizing Agents | Oxidation of the sulfur atom or other parts of the molecule. | Can lead to the formation of various oxidized species and potentially hazardous reactions. |
| Water/Moisture | Hydrolysis. | Degradation to ethyl 2-aminobenzoate and other byproducts[2][3]. |
Experimental Protocols: Ensuring Integrity from Receipt to Use
Initial Receipt and Inspection
-
Upon receipt, visually inspect the container for any signs of damage or a compromised seal.
-
Ensure the product is properly labeled and that the supplier's storage recommendations are noted.
-
If the compound is to be used over an extended period, consider aliquoting it into smaller, sealed containers under an inert atmosphere to minimize repeated exposure of the bulk material to the laboratory environment.
Sample Handling and Dispensing
-
Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound.
-
Whenever possible, handle the compound in a glove box or under a stream of inert gas.
-
Use clean, dry spatulas and glassware.
-
Promptly and securely reseal the container after dispensing.
Visualizing the Path to Stability: A Decision-Making Workflow
The following diagram illustrates the logical workflow for ensuring the optimal storage of this compound.
Caption: Decision workflow for the proper storage and handling of this compound.
Conclusion: A Foundation of Quality for Reliable Research
The chemical integrity of this compound is directly correlated with the stringency of its storage conditions. By implementing the protocols outlined in this guide—controlling for temperature, moisture, and light, and avoiding incompatible substances—researchers and drug development professionals can ensure the reliability and reproducibility of their experimental results. Adherence to these scientifically-backed storage practices is not merely a matter of procedure but a fundamental component of good laboratory practice and a commitment to the quality of scientific outcomes.
References
- 1. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
The Isothiocyanate Scaffold: A Technical Guide to Discovering Novel Bioactive Molecules
Foreword
The quest for novel therapeutic agents is a perpetual endeavor in biomedical science. Nature, in its vast chemical diversity, continues to be a profound source of inspiration. Among the myriad of natural products, isothiocyanates (ITCs) have emerged as a particularly promising class of compounds. Derived from glucosinolate precursors found abundantly in cruciferous vegetables, these sulfur-containing molecules possess a remarkable spectrum of biological activities, from potent anticancer and antimicrobial properties to neuroprotective and anti-inflammatory effects. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive technical overview of the principles and methodologies for the discovery and development of new bioactive molecules from isothiocyanate precursors. We will delve into the underlying science, from their natural origins and chemical synthesis to their complex mechanisms of action and the practical workflows for identifying and validating novel therapeutic leads.
The Chemistry and Natural Occurrence of Isothiocyanates
Isothiocyanates are characterized by the functional group -N=C=S. Their story begins with glucosinolates, secondary metabolites found in plants of the Brassicaceae family, which includes broccoli, cabbage, and watercress.[1][2] When the plant tissue is damaged, for instance by chewing, the enzyme myrosinase comes into contact with glucosinolates, catalyzing their hydrolysis into isothiocyanates and other products.[3][4][5] The specific isothiocyanate formed depends on the structure of the parent glucosinolate.
Some of the most extensively studied naturally occurring isothiocyanates include:
-
Sulforaphane (SFN): Abundant in broccoli and broccoli sprouts.[6]
-
Phenethyl isothiocyanate (PEITC): Found in watercress.[1]
-
Allyl isothiocyanate (AITC): Responsible for the pungent taste of mustard and wasabi.[1]
-
Benzyl isothiocyanate (BITC): Present in garden cress and papaya seeds.[1]
The bioavailability of these dietary isothiocyanates can be influenced by food preparation methods, as myrosinase is heat-sensitive.[7][8] Cooking can inactivate the plant enzyme, but microbial thioglucosidases in the human gut can still facilitate the conversion of glucosinolates to isothiocyanates.[3][9]
Mechanisms of Bioactivity: A Multi-Targeted Approach
The therapeutic potential of isothiocyanates stems from their ability to modulate a multitude of cellular pathways, largely due to the electrophilic nature of the -N=C=S group which readily reacts with nucleophiles like the thiol groups of cysteine residues in proteins.[10][11] This reactivity allows ITCs to influence key cellular processes implicated in various diseases.
Cancer Chemoprevention and Therapy
Isothiocyanates have demonstrated potent anticancer properties through diverse mechanisms.[12][13]
-
Induction of Phase II Detoxification Enzymes: ITCs are potent activators of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[2][14] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes, such as glutathione S-transferases (GSTs) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[1][2] By upregulating these enzymes, ITCs enhance the detoxification and elimination of carcinogens.
-
Inhibition of Phase I Enzymes: Some ITCs can inhibit cytochrome P450 (CYP) enzymes, which are involved in the metabolic activation of pro-carcinogens.[5][10]
-
Induction of Apoptosis: ITCs can trigger programmed cell death in cancer cells by modulating the expression of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to the release of cytochrome c from mitochondria and the activation of caspases.[2][15]
-
Cell Cycle Arrest: ITCs can halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G2/M phase.[5][13]
-
Anti-inflammatory Effects: Chronic inflammation is a known driver of cancer. ITCs can inhibit the pro-inflammatory transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells).[3][16]
Antimicrobial Activity
Isothiocyanates exhibit broad-spectrum antimicrobial activity against a range of pathogens, including bacteria and fungi.[4][7] Aromatic ITCs like BITC and PEITC are often more potent than their aliphatic counterparts.[7] Their antimicrobial action is attributed to their ability to disrupt microbial cell membranes, inhibit enzymes, and interfere with cellular respiration.[7][17] Notably, ITCs have shown efficacy against foodborne pathogens and even mature biofilms of bacteria like Pseudomonas aeruginosa.[7][18]
Neuroprotection
The neuroprotective effects of isothiocyanates are increasingly being recognized.[19][20] Their ability to cross the blood-brain barrier makes them attractive candidates for targeting neurodegenerative diseases.[14] The primary neuroprotective mechanism is the activation of the Nrf2 pathway, which upregulates antioxidant defenses and protects neurons from oxidative stress, a key factor in the pathology of diseases like Parkinson's and Alzheimer's.[14][19] ITCs also exert anti-inflammatory effects in the central nervous system.[21]
Discovery of Novel Bioactive Isothiocyanates: A Workflow
The discovery of new bioactive molecules from isothiocyanate precursors can be approached through two main strategies: the isolation and screening of novel natural ITCs, and the rational design and synthesis of new ITC derivatives.
Extraction and Isolation of Natural Isothiocyanates
The effective isolation of ITCs from plant material is a critical first step.[22]
Protocol 1: General Procedure for Extraction of Isothiocyanates from Cruciferous Vegetables
-
Sample Preparation: Fresh plant material is washed and finely chopped or homogenized to facilitate the enzymatic hydrolysis of glucosinolates by myrosinase.[23][24]
-
Enzymatic Hydrolysis: The homogenized plant material is incubated in water at a controlled temperature (e.g., 45°C) and pH (e.g., pH 6) to optimize myrosinase activity.[23][24]
-
Solvent Extraction: The aqueous mixture is then extracted with an organic solvent, typically dichloromethane (CH₂Cl₂), to partition the isothiocyanates into the organic phase.[23][25]
-
Drying and Concentration: The organic extract is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude ITC extract.
-
Purification: The crude extract can be further purified using chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC).[23]
Synthesis of Novel Isothiocyanate Derivatives
The synthesis of novel ITC derivatives allows for the systematic exploration of structure-activity relationships and the optimization of potency, selectivity, and pharmacokinetic properties.[26][27]
Protocol 2: General Synthesis of Isothiocyanates from Primary Amines
A common method for synthesizing isothiocyanates involves the reaction of a primary amine with a thiocarbonyl transfer reagent.[27][28]
-
Reaction Setup: A solution of the primary amine in a suitable solvent (e.g., dichloromethane) is prepared in a reaction vessel.
-
Addition of Reagents: A thiocarbonyl transfer reagent, such as thiophosgene or 1,1'-thiocarbonyldiimidazole, is added to the amine solution, often in the presence of a base (e.g., triethylamine) to neutralize the HCl byproduct.[28]
-
Reaction Monitoring: The reaction is stirred at room temperature or with gentle heating and monitored by thin-layer chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Workup and Purification: The reaction mixture is washed with water and brine, dried over an anhydrous salt, and the solvent is removed in vacuo. The resulting crude product is purified by column chromatography on silica gel to afford the pure isothiocyanate derivative.[29]
Bioactivity Screening and Characterization
Once novel natural or synthetic ITCs are obtained, they must be screened for biological activity.
Table 1: Common Bioassay Platforms for Isothiocyanate Screening
| Bioactivity | Assay Type | Principle |
| Anticancer | MTT/XTT Assay | Measures cell viability and proliferation. |
| Apoptosis Assays | Detects markers of programmed cell death (e.g., caspase activation, Annexin V staining). | |
| Cell Cycle Analysis | Quantifies the distribution of cells in different phases of the cell cycle using flow cytometry. | |
| Nrf2 Reporter Assay | Measures the activation of the Nrf2 pathway. | |
| Antimicrobial | Minimum Inhibitory Concentration (MIC) Assay | Determines the lowest concentration of a compound that inhibits visible microbial growth. |
| Biofilm Inhibition Assay | Quantifies the ability of a compound to prevent or disrupt biofilm formation. | |
| Neuroprotective | Oxidative Stress Assays | Measures the production of reactive oxygen species (ROS) in neuronal cells. |
| Neuroinflammation Assays | Measures the release of inflammatory mediators (e.g., nitric oxide, cytokines) from microglia or astrocytes.[21] |
Protocol 3: Nrf2 Reporter Assay for Screening ITC Activity
-
Cell Culture: A stable cell line expressing a luciferase reporter gene under the control of an Antioxidant Response Element (ARE), the binding site for Nrf2, is used.
-
Compound Treatment: Cells are seeded in a multi-well plate and treated with various concentrations of the test isothiocyanates for a defined period (e.g., 24 hours).
-
Luciferase Assay: A luciferase assay reagent is added to the cells, and the resulting luminescence, which is proportional to Nrf2 activity, is measured using a luminometer.
-
Data Analysis: The fold induction of luciferase activity relative to a vehicle control is calculated to determine the potency of each compound as an Nrf2 activator.
Future Perspectives and Clinical Translation
The therapeutic potential of isothiocyanates is being actively investigated in numerous clinical trials, particularly in the context of cancer prevention and therapy.[30][31] Sulforaphane and PEITC are among the most studied ITCs in clinical settings.[30] Future research will likely focus on:
-
Improving Bioavailability: The development of novel formulations and delivery systems to enhance the bioavailability and stability of ITCs.[16][32]
-
Combination Therapies: Investigating the synergistic effects of ITCs with existing anticancer drugs to overcome chemoresistance and improve treatment outcomes.[12][32]
-
Personalized Medicine: Identifying biomarkers that can predict individual responses to ITC-based therapies, potentially linked to genetic polymorphisms in enzymes like GSTs.[8][31]
The discovery of new bioactive molecules from isothiocyanate precursors remains a vibrant and promising area of research. By integrating natural product chemistry, synthetic innovation, and robust biological screening, the scientific community can continue to unlock the full therapeutic potential of this remarkable class of compounds.
References
- 1. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isothiocyanates: Unveiling the Health Benefits and Mechanisms of Cruciferous Compounds - Amerigo Scientific [amerigoscientific.com]
- 3. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. redalyc.org [redalyc.org]
- 6. Plant sources, extraction techniques, analytical methods, bioactivity, and bioavailability of sulforaphane: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]
- 8. Absorption and metabolism of isothiocyanates formed from broccoli glucosinolates: effects of BMI and daily consumption in a randomised clinical trial | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 9. Bioavailability, Human Metabolism, and Dietary Interventions of Glucosinolates and Isothiocyanates: Critical Insights and Future Perspectives | MDPI [mdpi.com]
- 10. Isothiocyanates: mechanism of cancer chemopreventive action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemical Aspects of Biological Activity of Isothiocyanates and Indoles, the Products of Glucosinolate Decomposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. A Comparative Review of Key Isothiocyanates and Their Health Benefits [mdpi.com]
- 15. Mechanism of action of isothiocyanates. A review [scielo.org.co]
- 16. mdpi.com [mdpi.com]
- 17. The antibacterial properties of isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Natural isothiocyanates express antimicrobial activity against developing and mature biofilms of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. An overview on neuroprotective effects of isothiocyanates for the treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Current Progress on The Neuroprotective Effects of Isothiocyanates in The Treatment for Experimental Parkinson′s Disease [journal11.magtechjournal.com]
- 21. Neuroprotective potential of isothiocyanates in an in vitro model of neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. [PDF] Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables | Semantic Scholar [semanticscholar.org]
- 23. mdpi.com [mdpi.com]
- 24. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. scilit.com [scilit.com]
- 27. chemrxiv.org [chemrxiv.org]
- 28. mdpi.com [mdpi.com]
- 29. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 30. An Overview of Registered Clinical Trials on Glucosinolates and Human Health: The Current Situation - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Clinical Trial of 2-Phenethyl Isothiocyanate as an Inhibitor of Metabolic Activation of a Tobacco-Specific Lung Carcinogen in Cigarette Smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide for the Initial Screening of Ethyl 2-Isothiocyanatobenzoate Derivatives for Anticancer Activity
Abstract
Isothiocyanates (ITCs), organic compounds characterized by the -N=C=S functional group, have garnered significant attention in oncology research for their potent chemopreventive and therapeutic properties.[1][2][3] Naturally occurring ITCs, found abundantly in cruciferous vegetables, modulate numerous cellular pathways implicated in cancer, including the induction of apoptosis, cell cycle arrest, and the mitigation of oxidative stress.[1][4][5] Synthetic derivatives of natural scaffolds offer the potential for enhanced potency, selectivity, and improved pharmacokinetic profiles. This guide provides a comprehensive, in-depth framework for the initial in vitro screening of a novel library of Ethyl 2-isothiocyanatobenzoate derivatives. We delineate a logical, multi-stage screening cascade designed to first identify cytotoxic "hits" and subsequently probe their fundamental mechanisms of action. This document provides field-proven, step-by-step protocols for cytotoxicity assessment, apoptosis detection, and cell cycle analysis, grounded in established scientific principles to ensure data integrity and reproducibility.
Introduction: The Rationale for Isothiocyanate Derivatives in Oncology
Isothiocyanates, such as sulforaphane and phenethyl isothiocyanate (PEITC), are among the most promising classes of naturally derived anticancer agents.[3][6] Their efficacy stems from their ability to target multiple hallmarks of cancer.[3] The core mechanism involves the electrophilic carbon of the isothiocyanate group, which readily reacts with nucleophilic cellular targets, most notably cysteine residues on key proteins, thereby modulating their function.
Key anticancer mechanisms attributed to ITCs include:
-
Induction of Apoptosis: ITCs can trigger programmed cell death in cancer cells by modulating the expression of pro- and anti-apoptotic proteins and generating reactive oxygen species (ROS).[2][3]
-
Cell Cycle Arrest: They can halt the proliferation of cancer cells at critical checkpoints, most commonly the G2/M phase, by interfering with the machinery of cell division.[1][5]
-
Modulation of Cellular Redox Homeostasis: A primary target of ITCs is the Keap1-Nrf2 pathway. By modifying Keap1, ITCs lead to the activation of the transcription factor Nrf2, which upregulates a suite of cytoprotective and antioxidant genes.[7] While this is a key mechanism for chemoprevention, the role of Nrf2 in established cancer is complex and can sometimes promote cancer cell survival, making it a critical pathway to understand.[8][9][10]
-
Inhibition of Tubulin Polymerization: Some ITCs have been shown to directly interfere with microtubule dynamics by binding to tubulin, leading to mitotic arrest and subsequent apoptosis.[11][12][13]
The this compound scaffold serves as a versatile platform for synthetic chemists to generate a library of novel derivatives. By systematically modifying the aromatic ring and ester components, it is possible to explore the structure-activity relationship (SAR) and develop compounds with superior anticancer profiles compared to their natural counterparts. The initial screening process is therefore a critical step to identify the most promising candidates from this library for further preclinical development.
The In Vitro Screening Cascade: A Multi-Stage Approach
A tiered or cascaded screening approach is the most efficient method for evaluating a new library of compounds. This strategy uses a high-throughput, cost-effective primary assay to cast a wide net, followed by more complex, lower-throughput secondary assays to characterize the mechanism of the most potent "hits."
Caption: High-level workflow for anticancer screening of derivatives.
Stage 1: Primary Cytotoxicity Screening
Objective: To rapidly and cost-effectively determine the concentration-dependent effect of each derivative on the proliferation of a panel of human cancer cell lines.
Chosen Methodology: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method that estimates cell number by staining total cellular protein.[14][15] It is a robust and reproducible assay, often preferred over metabolic assays like the MTT for high-throughput screening because its endpoint is based on fixed cells, making it less susceptible to interference from compounds that may alter cellular metabolism without being cytotoxic.[16][17]
Cell Line Panel Selection
It is crucial to screen against a panel of cell lines from different tissue origins to identify both broad-spectrum and selective agents. A representative starting panel could include:
-
MCF-7: Breast adenocarcinoma (Estrogen Receptor positive)
-
A549: Non-small cell lung carcinoma
-
HCT116: Colorectal carcinoma
-
HeLa: Cervical adenocarcinoma
Detailed Protocol: SRB Cytotoxicity Assay
This protocol is optimized for a 96-well plate format.
Materials:
-
Selected cancer cell lines
-
Complete culture medium (e.g., DMEM/RPMI + 10% FBS + 1% Pen/Strep)
-
Test compounds (dissolved in DMSO to create 10 mM stock solutions)
-
Trichloroacetic acid (TCA), 10% (w/v) in water, cold (4°C)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v) in water
-
Tris base solution, 10 mM, pH 10.5
-
Positive control drug (e.g., Doxorubicin)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into 96-well plates. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and positive control in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the medium from the cells and add 100 µL of the diluted compounds. Include "vehicle control" wells (medium + DMSO) and "no cell" blanks.
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well (final concentration 5%) without removing the supernatant.[18] Incubate at 4°C for 1 hour. This step fixes the cells and precipitates proteins.
-
Washing: Carefully wash the plates five times with slow-running tap water to remove TCA, medium, and unbound cells.[19] Remove excess water by tapping the plate on paper towels and allow it to air dry completely.
-
SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[14][19]
-
Remove Unbound Dye: Quickly rinse the plates four times with 1% acetic acid to remove unbound SRB dye.[18] Allow the plates to air dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well. Place the plate on a shaker for 10-15 minutes to solubilize the protein-bound dye.[18]
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.[18]
Data Analysis and Hit Identification
The percentage of cell growth inhibition is calculated using the formula: % Growth Inhibition = 100 - [ (Abs_Treated - Abs_Blank) / (Abs_Vehicle - Abs_Blank) ] * 100
The half-maximal growth inhibition concentration (GI50) is determined by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Hit Criteria: A compound is typically considered a "hit" and prioritized for secondary screening if it demonstrates a GI50 value < 10 µM in at least one cell line.
Table 1: Hypothetical Primary Screening Data (GI50 in µM)
| Compound ID | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | HeLa (Cervical) |
| E2IB-001 | 8.5 | 12.1 | 7.9 | 25.4 |
| E2IB-002 | > 50 | > 50 | > 50 | > 50 |
| E2IB-003 | 1.2 | 2.5 | 0.9 | 1.8 |
| E2IB-004 | 35.6 | 9.8 | 15.2 | 8.1 |
| Doxorubicin | 0.05 | 0.12 | 0.08 | 0.09 |
| (Based on this data, E2IB-001, E2IB-003, and E2IB-004 would be selected as "hits" for further study, with E2IB-003 showing exceptional potency.) |
Stage 2: Secondary Mechanistic Assays
Objective: To elucidate the primary mechanism by which the "hit" compounds inhibit cell proliferation. The two most common mechanisms for anticancer agents are the induction of apoptosis and cell cycle arrest.
Apoptosis Induction Assay: Annexin V/Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[20] In early apoptosis, the cell membrane flips phosphatidylserine (PS) from the inner to the outer leaflet.[21][22] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and can label these cells.[21] Propidium Iodide (PI) is a fluorescent DNA intercalating agent that is excluded by the intact membranes of live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.
Detailed Protocol: Annexin V/PI Staining
-
Cell Treatment: Seed 1 x 10^6 cells in a 6-well plate and treat with the hit compounds at their 1x and 5x GI50 concentrations for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize. Combine all cells from each treatment into a single tube.
-
Washing: Centrifuge the cells (e.g., 300 x g for 5 minutes), discard the supernatant, and wash the cell pellet twice with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[23]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL) to the cell suspension.[21]
-
Incubation: Incubate the tubes at room temperature for 15 minutes in the dark.[20]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[20]
-
FITC is detected in the FL1 channel.
-
PI is detected in the FL2 or FL3 channel.
-
Data Interpretation:
-
Lower-Left Quadrant (Annexin V- / PI-): Live cells
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (often due to mechanical damage)
A significant increase in the population of the lower-right and upper-right quadrants compared to the vehicle control indicates apoptosis induction.
Cell Cycle Analysis: Propidium Iodide (PI) Staining
Principle: This method quantifies the DNA content within a cell population.[24] Since cells have twice the amount of DNA in the G2 and M phases compared to the G1 phase, staining with PI allows for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[24] A compound that causes cell cycle arrest will lead to an accumulation of cells in a specific phase.
Detailed Protocol: Cell Cycle Analysis
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Cell Harvesting: Collect all cells (floating and adherent).
-
Fixation: Wash the cells with PBS, then resuspend the pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[25][26] Incubate at 4°C for at least 2 hours (or up to several weeks).
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase staining buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS). The RNase is critical to degrade RNA, which PI can also bind to, ensuring only DNA is stained.[24][25]
-
Incubation: Incubate at room temperature for 30 minutes in the dark.[25]
-
Analysis: Analyze by flow cytometry, measuring the PI fluorescence (FL2 or FL3).
Data Interpretation: The resulting histogram of cell count versus fluorescence intensity will show distinct peaks. The first peak represents cells in G0/G1, the second peak (with approximately double the fluorescence) represents cells in G2/M, and the region in between represents cells in the S phase (DNA synthesis). Software like ModFit LT™ or FlowJo™ can be used to deconvolute the histogram and quantify the percentage of cells in each phase. An accumulation of cells in the G2/M peak would suggest the compound interferes with mitosis, a known mechanism for some ITCs that act as tubulin polymerization inhibitors.[5][11]
Caption: A potential signaling pathway for ITC-induced apoptosis.
Data Synthesis and Lead Candidate Selection
The final step in this initial screening phase is to consolidate all the data into a single table to facilitate comparison and selection of lead candidates for more advanced studies (e.g., target deconvolution, in vivo efficacy models).
Table 2: Consolidated Screening Data for Hit Compounds
| Compound ID | GI50 (µM) (HCT116) | Apoptosis (% Annexin V+) at 24h | Cell Cycle Arrest (Phase) at 24h |
| E2IB-001 | 7.9 | 25% (at 8 µM) | G1 |
| E2IB-003 | 0.9 | 68% (at 1 µM) | G2/M |
| E2IB-004 | 9.8 | 15% (at 10 µM) | None significant |
| Doxorubicin | 0.08 | 75% (at 0.1 µM) | G2/M |
Selection Rationale: Based on the hypothetical data above, compound E2IB-003 emerges as the strongest lead candidate. It exhibits sub-micromolar potency, induces a robust apoptotic response, and causes a G2/M cell cycle arrest, a mechanistic profile consistent with potent anticancer agents and known activities of certain ITCs.[5] This profile warrants further investigation into its specific molecular targets, such as tubulin or key cell cycle regulators.
Conclusion and Future Directions
This guide outlines a systematic and robust workflow for the initial in vitro screening of this compound derivatives. By employing a cascaded approach that begins with broad cytotoxicity testing and progresses to more detailed mechanistic assays, researchers can efficiently identify and prioritize promising lead compounds. The protocols and decision-making criteria described herein provide a validated framework for generating the high-quality, reproducible data necessary to advance novel isothiocyanate-based candidates into the next phase of the drug discovery pipeline. Future work on selected lead candidates would involve target identification studies (e.g., proteomics), kinase profiling, and ultimately, assessment in preclinical animal models of cancer.
References
- 1. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of the Anticancer Effects of Isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of the Anti-Cancer Effects of Isothiocyanates from Cruciferous Vegetables in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vegetable-derived isothiocyanates: anti-proliferative activity and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]
- 8. The Multifaceted Roles of NRF2 in Cancer: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nrf2 in cancers: A double‐edged sword - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Intricacies of NRF2 Regulation in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies [mdpi.com]
- 12. Isothiocyanates as Tubulin Polymerization Inhibitors-Synthesis and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Proteomic Analysis of Covalent Modifications of Tubulins by Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. SRB assay for measuring target cell killing [protocols.io]
- 20. bosterbio.com [bosterbio.com]
- 21. docs.abcam.com [docs.abcam.com]
- 22. scispace.com [scispace.com]
- 23. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 24. Flow cytometry with PI staining | Abcam [abcam.com]
- 25. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 26. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
Methodological & Application
Application Notes and Protocols for the Synthesis of N-Substituted Thioureas and Cyclized Quinazoline Derivatives from Ethyl 2-isothiocyanatobenzoate
Introduction: The Strategic Importance of the Isothiocyanate-Amine Reaction in Medicinal Chemistry
The reaction between isothiocyanates and primary amines to form thiourea derivatives is a cornerstone transformation in synthetic organic chemistry. This protocol focuses on a particularly valuable substrate, Ethyl 2-isothiocyanatobenzoate, which serves as a versatile scaffold for the synthesis of a diverse array of heterocyclic compounds. The initial thiourea adduct readily undergoes intramolecular cyclization, providing a straightforward entry into quinazoline-based structures. Quinazoline and its derivatives are privileged scaffolds in drug discovery, forming the core of numerous therapeutic agents with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2][3][4] This application note provides a detailed protocol for the reaction of this compound with primary amines, an in-depth look at the reaction mechanism, and guidance on the subsequent cyclization to yield quinazoline-2,4(1H,3H)-dithiones and related structures.
Reaction Mechanism: A Tale of Nucleophilic Addition and Intramolecular Cyclization
The overall transformation occurs in two key stages: the initial formation of a thiourea, followed by an intramolecular cyclization.
Part 1: Thiourea Formation
The reaction commences with the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbon atom of the isothiocyanate group (-N=C=S).[5] This addition reaction is typically rapid and proceeds through a transient zwitterionic intermediate. A subsequent proton transfer from the nitrogen to the sulfur atom yields the stable N,N'-disubstituted thiourea derivative. The general mechanism is depicted below.
Diagram 1: General Mechanism of Thiourea Formation Caption: Nucleophilic attack of a primary amine on an isothiocyanate.
Part 2: Intramolecular Cyclization
The strategic placement of the ester group at the ortho position in this compound facilitates a subsequent intramolecular cyclization. Under appropriate conditions (typically heating), the newly formed thiourea can cyclize to form a quinazoline derivative. This step involves the nucleophilic attack of one of the thiourea nitrogens onto the ester's carbonyl carbon, followed by the elimination of ethanol. This cyclization is a powerful method for rapidly constructing the bicyclic quinazoline core.[6][7]
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of a thiourea derivative from this compound and a representative primary amine, followed by its cyclization.
Protocol 1: Synthesis of Ethyl 2-(3-phenylthioureido)benzoate
Materials:
-
This compound
-
Aniline (or other primary amine)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane (DCM).
-
Amine Addition: To this solution, add the primary amine (e.g., aniline, 1.05 eq) dropwise at room temperature with continuous stirring.[8]
-
Reaction Monitoring: The reaction is typically exothermic and proceeds rapidly. Monitor the progress by TLC, eluting with a mixture of ethyl acetate and hexane (e.g., 1:5 v/v). The disappearance of the starting isothiocyanate spot indicates the completion of the reaction.[8]
-
Work-up: Once the reaction is complete (usually within 1-2 hours), wash the reaction mixture with 5% aqueous HCl (2 x 10 mL) to remove any unreacted amine.[8]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is often pure enough for the next step. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Diagram 2: Experimental Workflow for Thiourea Synthesis Caption: A streamlined workflow for the synthesis and purification of thiourea derivatives.
Protocol 2: Cyclization to 3-Phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Materials:
-
Ethyl 2-(3-phenylthioureido)benzoate (from Protocol 1)
-
Ethanol or Glacial Acetic Acid
-
Triethylamine (optional, as a base)
-
Standard laboratory glassware for reflux
Procedure:
-
Reaction Setup: Dissolve the thiourea derivative (1.0 eq) in ethanol or glacial acetic acid in a round-bottom flask equipped with a reflux condenser.[7][9]
-
Heating: Heat the mixture to reflux for 4-12 hours. The addition of a catalytic amount of a base like triethylamine can sometimes facilitate the cyclization.
-
Reaction Monitoring: Monitor the reaction by TLC for the disappearance of the starting material and the formation of the cyclized product.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The cyclized product often precipitates out of the solution.[6]
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to obtain the pure quinazoline derivative.
Data Presentation: Reaction Scope and Yields
The reaction of this compound with various primary amines is a robust and high-yielding process. The subsequent cyclization also proceeds efficiently for a range of substrates.
| Entry | Primary Amine | Thiourea Yield (%) | Cyclized Product Yield (%) | Reference |
| 1 | Aniline | >90 | ~85 | [6] |
| 2 | Benzylamine | >95 | ~90 | [6] |
| 3 | n-Butylamine | >95 | ~88 | [7] |
| 4 | Hydrazine | Not Applicable | ~80 (yields a triazoloquinazoline) | [6] |
Troubleshooting and Key Considerations
-
Moisture Sensitivity: Isothiocyanates can react with water, so it is advisable to use dry solvents and glassware, especially for the initial thiourea formation step.
-
Reaction Rate: The rate of thiourea formation can be influenced by the nucleophilicity of the primary amine. Electron-rich anilines and aliphatic amines tend to react faster than electron-deficient anilines.
-
Cyclization Conditions: The conditions for cyclization (solvent, temperature, and use of a catalyst) may need to be optimized for different thiourea substrates.
-
Product Characterization: The synthesized compounds should be thoroughly characterized using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis to confirm their structure and purity.[10]
Analytical Techniques for Reaction Monitoring
-
Thin Layer Chromatography (TLC): An indispensable tool for monitoring the progress of both the thiourea formation and the cyclization reaction.
-
High-Performance Liquid Chromatography (HPLC): Can be used for more quantitative analysis of reaction conversion and product purity.[11]
-
Spectroscopic Methods (NMR, IR): Can be used to analyze aliquots from the reaction mixture to confirm the formation of intermediates and products.
Conclusion
The reaction of this compound with primary amines provides a reliable and versatile route for the synthesis of N-substituted thioureas and, subsequently, valuable quinazoline derivatives. The protocols outlined in this application note are robust and can be adapted for a wide range of primary amines, making this methodology highly attractive for the construction of chemical libraries for drug discovery and development. The straightforward nature of the reaction, coupled with the biological significance of the resulting products, underscores its importance in modern medicinal chemistry.
References
- 1. ijirt.org [ijirt.org]
- 2. mdpi.com [mdpi.com]
- 3. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel quinazoline derivatives: key pharmacological activities. [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. kar.kent.ac.uk [kar.kent.ac.uk]
- 11. CN102226785B - Method for simultaneously detecting thiourea and dulcin in flavor and fragrance by using high performance liquid chromatography - Google Patents [patents.google.com]
Application Notes and Protocols: Ethyl 2-isothiocyanatobenzoate in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-isothiocyanatobenzoate is a versatile bifunctional reagent that has garnered significant attention in synthetic organic and medicinal chemistry. Its structure, incorporating both an electrophilic isothiocyanate group and an ester functionality on a benzene ring, allows for a diverse range of chemical transformations. This unique arrangement makes it an invaluable precursor for the construction of a wide array of fused heterocyclic systems, many of which are scaffolds for biologically active molecules. This guide provides an in-depth exploration of the utility of this compound in heterocyclic synthesis, detailing reaction mechanisms, providing field-tested experimental protocols, and discussing its role in the development of novel chemical entities. The compound's reactivity is central to its utility, enabling chemists to forge complex molecular architectures with high efficiency.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties and safety protocols for this compound is paramount for its safe and effective use in a laboratory setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 99960-09-5 | [1] |
| Molecular Formula | C10H9NO2S | [1] |
| Molecular Weight | 207.25 g/mol | [1] |
| Appearance | White to yellow solid | [2] |
| Boiling Point | 150 °C at 1 mm Hg | [1] |
| Density | 1.201 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.614 | [1] |
Safety and Handling:
This compound and its analogs are known to be irritants and may cause respiratory irritation.[3] It is crucial to handle this compound in a well-ventilated fume hood.[4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times.[4] In case of accidental contact with eyes, rinse immediately with plenty of water and seek medical advice.[1] For skin contact, wash the affected area thoroughly with soap and water.[4] Store the compound in a tightly closed container in a cool, dry place.[5]
Core Applications in Heterocyclic Synthesis
The dual reactivity of this compound makes it a powerful tool for constructing complex heterocyclic frameworks. The isothiocyanate group readily reacts with nucleophiles such as amines and hydrazines, while the ester group can participate in subsequent intramolecular cyclization reactions. This sequential reactivity allows for the efficient, often one-pot, synthesis of fused heterocycles.
Synthesis of Quinazoline Derivatives
Quinazolines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer and anti-inflammatory properties.[6] this compound serves as a key building block for the synthesis of various quinazoline derivatives, particularly 2-thioxoquinazolines.
Reaction with Amines to Form 2-Thioxoquinazolines
The reaction of this compound with primary amines is a cornerstone of quinazoline synthesis. The reaction proceeds through an initial nucleophilic attack of the amine on the isothiocyanate carbon, forming a thiourea intermediate. This is followed by an intramolecular cyclization via nucleophilic attack of the newly formed nitrogen on the ester carbonyl, leading to the formation of the quinazoline ring system.[7]
Mechanism Workflow: Synthesis of 2-Thioxoquinazolines
Caption: General workflow for the synthesis of 2-thioxoquinazolines.
Experimental Protocol: Synthesis of 3-Butyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
This protocol is adapted from a procedure for the synthesis of related quinazoline derivatives.[8]
Materials:
-
2-Amino-5-methylbenzoic acid (can be substituted with anthranilic acid for the parent compound)
-
Butyl isothiocyanate (can be substituted with this compound for the title compound)
-
Ethanol or N,N-Dimethylformamide (DMF)
-
Triethylamine (Et3N)
Procedure:
-
A mixture of 2-aminobenzoic acid (5 mmol) and butyl isothiocyanate (5 mmol) in ethanol (15 mL) is prepared.
-
Triethylamine (2.4 mmol) is added to the mixture.
-
The reaction mixture is refluxed for 2 hours.
-
After cooling, the mixture is poured into ice/water.
-
The resulting solid precipitate is collected by filtration, washed with water, and dried.
Expected Outcome: This procedure typically affords the desired 3-butyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one in good yield. The product can be further purified by recrystallization if necessary.
Synthesis of Triazoloquinazolines
Triazoloquinazolines are another class of fused heterocycles with significant therapeutic potential, including applications as anticancer agents.[9][10] this compound can be utilized in a multi-step synthesis to access these complex scaffolds.
Reaction with Hydrazine Derivatives
The synthesis of triazoloquinazolines often begins with the reaction of this compound with hydrazine hydrate or substituted hydrazines.[11][12] This reaction initially forms a thiosemicarbazide intermediate. Subsequent cyclization and further chemical transformations can lead to the desired triazoloquinazoline core. The reaction of benzoyl isothiocyanate with hydrazine derivatives has been shown to produce triazoline-5-thiones.[13]
Reaction Pathway: From this compound to Triazoloquinazolines
Caption: A potential synthetic route to triazoloquinazolines.
Experimental Protocol: Synthesis of a Quinazoline Precursor for Triazoles
This is a general protocol for the formation of a quinazoline intermediate that can be further elaborated to a triazoloquinazoline.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Dissolve this compound (10 mmol) in ethanol (50 mL).
-
Add hydrazine hydrate (10 mmol) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.
Expected Outcome: This reaction should yield the corresponding 3-amino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, a key intermediate for the synthesis of triazoloquinazolines.
Synthesis of Other Heterocyclic Systems
The reactivity of this compound extends beyond quinazolines and triazoloquinazolines. It can be employed in the synthesis of other important heterocyclic systems such as benzothiazoles and thiazines.[14][15]
Benzothiazole Synthesis
2-Aminobenzothiazoles can be synthesized through the cyclization of o-chloronitrobenzenes and aryl isothiocyanates promoted by elemental sulfur.[14] While not a direct application of this compound, this highlights the broader utility of the isothiocyanate functionality in constructing benzothiazole rings. A more direct approach involves the condensation of 2-aminothiophenols with isothiocyanates.[16]
Thiazine Synthesis
Benzo[d][1][9]thiazines can be synthesized through a base-promoted cyclization reaction of o-isothiocyanato arylacetylenes with aroylacetonitriles.[15] This demonstrates the versatility of the isothiocyanate group in constructing six-membered sulfur- and nitrogen-containing heterocycles.
Conclusion
This compound is a highly valuable and versatile reagent in the field of heterocyclic synthesis. Its unique bifunctional nature allows for the efficient construction of a wide range of complex molecular architectures, including medicinally important quinazolines and triazoloquinazolines. The protocols and mechanistic insights provided in this guide are intended to empower researchers and drug development professionals to harness the full potential of this powerful synthetic building block in their pursuit of novel chemical entities.
References
- 1. chembk.com [chembk.com]
- 2. innospk.com [innospk.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. pfaltzandbauer.com [pfaltzandbauer.com]
- 5. fishersci.com [fishersci.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Utility of mthis compound in the synthesis of some new quinazoline derivatives as potential anticancer and radiosensitizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The reaction of benzoyl isothiocyanate with hydrazine derivatives. Part I. Reaction with some alkyl hydrazines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Base-promoted cyclization reaction of o-isothiocyanato arylacetylenes and aroylacetonitriles: easy access to benzo[ d][1,3]thiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Application Notes & Protocols: A Guide to the Synthesis of Quinazoline Derivatives from Ethyl 2-Isothiocyanatobenzoate
Introduction: The Quinazoline Scaffold in Modern Drug Discovery
The quinazoline ring system, a fusion of benzene and pyrimidine rings, stands as a "privileged scaffold" in medicinal chemistry. Its versatile structure is the foundation for a multitude of compounds demonstrating potent pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3][4] Notably, several successful drugs, such as the anticancer agents gefitinib and erlotinib, feature the quinazoline core, primarily functioning as potent kinase inhibitors by targeting the ATP-binding pocket in the kinase domain.[2][5]
Given their therapeutic importance, the development of efficient and versatile synthetic routes to novel quinazoline derivatives is a cornerstone of modern drug discovery.[3] Ethyl 2-isothiocyanatobenzoate has emerged as a highly valuable and reactive starting material for this purpose. Its bifunctional nature—possessing both an electrophilic isothiocyanate group and an ester—allows for a direct and often high-yielding cyclization pathway to a variety of quinazoline cores. This guide provides an in-depth exploration of the mechanistic principles and practical laboratory protocols for the synthesis of quinazoline derivatives using this key precursor.
Part 1: Mechanistic Overview and Rationale
The core transformation involves the reaction of this compound with a primary amine. This process is a classic example of a condensation-cyclization reaction, proceeding through a distinct and logical sequence of steps. Understanding this mechanism is crucial for optimizing reaction conditions and predicting outcomes with different substrates.
The Key Steps:
-
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of a primary amine's lone pair of electrons on the highly electrophilic carbon atom of the isothiocyanate group (-N=C=S). This forms a transient, unstable intermediate.
-
Thiourea Formation: The intermediate rapidly rearranges to form a stable N,N'-disubstituted thiourea derivative. This thiourea remains attached to the benzene ring, which also bears the ethyl ester group.
-
Intramolecular Cyclization: This is the rate-determining and ring-forming step. The nitrogen atom of the thiourea, which is derived from the attacking amine, acts as an intramolecular nucleophile. It attacks the electrophilic carbonyl carbon of the adjacent ester group.
-
Elimination & Aromatization: The resulting tetrahedral intermediate collapses, eliminating a molecule of ethanol. This step forms the stable, six-membered pyrimidine ring, yielding the final 3-substituted-2-thioxo-2,3-dihydroquinazolin-4(1H)-one product.
This sequence provides a robust and modular approach, where the "R" group on the final quinazoline ring is determined by the choice of the primary amine used in the first step.
Caption: General reaction mechanism for quinazoline synthesis.
Part 2: Experimental Protocols & Application Data
The following protocols provide detailed, step-by-step methodologies for the synthesis of 3-substituted-2-thioxo-quinazolinones. While these protocols often utilize the methyl ester of 2-isothiocyanatobenzoate, the reactivity is analogous for the ethyl ester, and conditions are directly transferable.[6][7]
Protocol 1: Green Synthesis of 3-Substituted-2-thioxo-quinazolinones in Water
This protocol is adapted from a reported green chemistry approach, which avoids the use of volatile organic solvents, simplifying the procedure and reducing environmental impact.[7] The use of water as a solvent is particularly advantageous for reactions with water-soluble amines.
Materials & Equipment:
-
This compound
-
Appropriate primary amine (e.g., aniline, benzylamine, alkyl amines)
-
Deionized Water
-
Round-bottom flask with magnetic stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.0 eq.).
-
Reagent Addition: Add the desired primary amine (1.0 eq.) to the flask, followed by deionized water (10 mL per mmol of isothiocyanate).
-
Reaction Conditions: Attach the reflux condenser and heat the mixture to 60-80°C with vigorous stirring. The choice of temperature may be optimized depending on the reactivity of the amine. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 4-16 hours.[7]
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product will often precipitate directly from the aqueous solution.
-
Filtration and Washing: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid sequentially with cold water and a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified product under reduced pressure to obtain the final 3-substituted-2-thioxo-2,3-dihydroquinazolin-4(1H)-one.
Caption: Experimental workflow for quinazoline synthesis.
Application Data: Substrate Scope
The reaction of 2-isothiocyanatobenzoate esters is tolerant of a wide range of primary amines, including those with varying steric and electronic properties. This versatility allows for the generation of diverse libraries of quinazoline derivatives for screening in drug discovery programs.[6][7]
| Entry | Amine (R-NH₂) | Product (3-R-2-thioxo-quinazolinone) | Typical Yield (%) | Reference |
| 1 | Aniline | 3-Phenyl- | >90 | [7] |
| 2 | 4-Methoxyaniline | 3-(4-Methoxyphenyl)- | >90 | [7] |
| 3 | Benzylamine | 3-Benzyl- | >85 | [7] |
| 4 | Hydrazine Hydrate | 3-Amino- | >80 | [6] |
| 5 | n-Butylamine | 3-Butyl- | >85 | [7] |
Part 3: Product Characterization
Confirmation of the product structure is essential. The 2-thioxo-quinazolinone scaffold presents several characteristic spectroscopic signals that provide a clear signature of a successful synthesis.
Expected Spectroscopic Data for a Representative Product (3-Phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one):
| Technique | Feature | Characteristic Signal | Rationale |
| IR | N-H Stretch | ~3200-3000 cm⁻¹ (broad) | Stretching vibration of the N-H bond in the pyrimidine ring. |
| C=O Stretch | ~1680-1660 cm⁻¹ (strong) | Stretching of the amide carbonyl at the C4 position. | |
| C=S Stretch | ~1250-1170 cm⁻¹ | Thioamide C=S stretching vibration. | |
| ¹H NMR | Aromatic Protons | δ 7.0-8.5 ppm (multiplets) | Protons on both the quinazoline benzene ring and the N-phenyl substituent. |
| N-H Proton | δ 12.0-13.0 ppm (broad singlet) | The acidic N-H proton, often deshielded due to hydrogen bonding and resonance. | |
| ¹³C NMR | C=O Carbon | δ ~160-165 ppm | Carbonyl carbon at the C4 position. |
| C=S Carbon | δ ~175-185 ppm | Thiocarbonyl carbon at the C2 position, typically found far downfield.[8] |
References
- 1. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry [mdpi.com]
- 2. ijirt.org [ijirt.org]
- 3. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel quinazoline derivatives: key pharmacological activities. [wisdomlib.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Utility of mthis compound in the synthesis of some new quinazoline derivatives as potential anticancer and radiosensitizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Cyclization Reactions of Ethyl 2-Isothiocyanatobenzoate in Heterocyclic Synthesis
Introduction: The Versatility of Ethyl 2-Isothiocyanatobenzoate as a Heterocyclic Building Block
This compound is a highly valuable and versatile bifunctional reagent in the arsenal of synthetic organic chemists, particularly for the construction of fused heterocyclic systems. Its structure, featuring an electrophilic isothiocyanate group and an ester moiety on an aromatic ring, allows for a diverse range of cyclization reactions. The isothiocyanate group serves as a reactive handle for the introduction of nitrogen and sulfur functionalities, while the ethyl ester can participate in cyclization through condensation or act as a directing group. This unique combination makes it a sought-after precursor for the synthesis of pharmacologically relevant scaffolds such as quinazolines and their derivatives.[1][2][3][4][5] These heterocycles are prominent in medicinal chemistry due to their wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
This technical guide provides an in-depth exploration of the key cyclization reactions involving this compound. We will delve into the mechanistic underpinnings of these transformations, provide detailed and validated experimental protocols, and discuss the significance of the resulting heterocyclic products in drug discovery and development.
Core Principles: Understanding the Reactivity of this compound
The reactivity of this compound is dominated by the electrophilic character of the central carbon atom in the isothiocyanate group (-N=C=S). This carbon is susceptible to nucleophilic attack by a variety of nucleophiles, most notably amines and hydrazines.[6][7] The initial nucleophilic addition leads to the formation of a thiourea or thiosemicarbazide intermediate. This intermediate is then poised for an intramolecular cyclization reaction, typically involving the ester group at the ortho position.
The choice of nucleophile and reaction conditions dictates the nature of the resulting heterocyclic ring system. The subsequent sections will detail the specific protocols for the synthesis of key heterocyclic scaffolds.
Synthesis of 3-Substituted 2-Thioxo-2,3-dihydroquinazolin-4(1H)-ones
One of the most prominent applications of this compound is in the synthesis of 3-substituted 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones. These compounds are valuable intermediates and have demonstrated a range of biological activities. The reaction proceeds via a two-step, one-pot sequence: nucleophilic addition of a primary amine to the isothiocyanate, followed by an intramolecular cyclocondensation.
Reaction Mechanism
The reaction is initiated by the nucleophilic attack of the primary amine on the central carbon of the isothiocyanate group of this compound. This forms a thiourea intermediate. The subsequent intramolecular cyclization occurs through the nucleophilic attack of the newly introduced nitrogen atom onto the carbonyl carbon of the ester group. This is followed by the elimination of ethanol, leading to the formation of the stable six-membered quinazolinone ring.
Figure 1: General mechanism for the synthesis of 3-substituted 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones.
Experimental Protocol: Synthesis of 3-Phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
This protocol describes a reliable method for the synthesis of a representative 3-substituted 2-thioxo-2,3-dihydroquinazolin-4(1H)-one using aniline as the primary amine.[8]
Materials:
-
This compound
-
Aniline
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalytic amount)
-
Deionized Water
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (10 mmol, 2.07 g).
-
Dissolve the starting material in absolute ethanol (40 mL).
-
Add aniline (10 mmol, 0.93 g, 0.91 mL) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux with constant stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Upon completion of the reaction (disappearance of the starting material), allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution as a solid.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and impurities.
-
Dry the product in a vacuum oven at 60 °C to a constant weight.
Expected Outcome:
The desired product, 3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, should be obtained as a white to off-white solid. The yield and melting point should be recorded and compared with literature values.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield | Melting Point (°C) |
| 3-Phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | C₁₄H₁₀N₂OS | 254.31 | 85-95% | 288-290 |
Self-Validation and Troubleshooting:
-
Purity Assessment: The purity of the synthesized compound should be assessed by TLC, melting point analysis, and spectroscopic techniques (¹H NMR, ¹³C NMR, and IR).
-
Low Yield: If the yield is low, ensure that the reagents are pure and the reaction was allowed to proceed to completion. The reflux time can be extended if necessary.
-
Impure Product: If the product is impure, recrystallization from a suitable solvent (e.g., ethanol or acetic acid) can be performed.
Synthesis of 2-Amino-4H-3,1-benzothiazin-4-ones
While less common than quinazolinone synthesis, this compound can also be a precursor for benzothiazinone derivatives, which are another class of biologically active heterocycles.[9][10] The synthesis of 2-amino-4H-3,1-benzothiazin-4-ones can be achieved through a palladium-catalyzed cyclization of two molecules of an aryl isothiocyanate.[11][12][13][14][15] This reaction proceeds via a C-H sulfurization mechanism.
Reaction Mechanism
The proposed mechanism involves the activation of the aryl isothiocyanate by DMSO. One molecule of the isothiocyanate then undergoes a nucleophilic attack from another molecule. The resulting intermediate chelates with the palladium catalyst. This is followed by the elimination of HBr and reductive elimination to yield the final 2-aminobenzothiazole product. The Pd(0) species is then reoxidized by DMSO to complete the catalytic cycle.
Figure 2: Workflow for the synthesis of 2-amino-4H-3,1-benzothiazin-4-one derivatives.
Experimental Protocol: Palladium-Catalyzed Synthesis of a 2-Aminobenzothiazole Derivative
This protocol is adapted from a general procedure for the synthesis of 2-aminobenzothiazoles from aryl isothiocyanates and can be applied to this compound.[11][12][13][14][15]
Materials:
-
This compound
-
Palladium(II) bromide (PdBr₂)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Hexane
Equipment:
-
Schlenk tube or sealed reaction vial
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk tube, add this compound (1 mmol, 207 mg), PdBr₂ (0.05 mmol, 13.3 mg), and DMSO (2 mL).
-
Seal the tube and heat the reaction mixture at 120 °C for 24 hours with vigorous stirring.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) to remove the DMSO.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
Expected Outcome:
The corresponding 2-aminobenzothiazole derivative should be isolated as a solid. The structure should be confirmed by spectroscopic methods.
| Product Type | General Structure | Key Spectroscopic Features |
| 2-Aminobenzothiazole derivative | Fused five- and six-membered rings containing N and S | Aromatic and amino proton signals in ¹H NMR; characteristic carbon signals in ¹³C NMR. |
Self-Validation and Troubleshooting:
-
Catalyst Activity: The activity of the palladium catalyst is crucial. Ensure it is of high purity and handled under appropriate conditions to avoid deactivation.
-
Reaction Time and Temperature: The reaction may require optimization of time and temperature for different substrates.
-
Purification: Column chromatography is essential for isolating the pure product from the complex reaction mixture.
Applications in Drug Discovery
The heterocyclic scaffolds synthesized from this compound are of significant interest to the pharmaceutical industry.
-
Quinazoline Derivatives: These compounds have been extensively studied and have led to the development of approved drugs. For instance, some quinazoline derivatives act as tyrosine kinase inhibitors and are used in cancer therapy.[2] Their structural diversity allows for the fine-tuning of their biological activity.
-
Benzothiazinones: This class of compounds has shown promise as potent antitubercular agents.[9] The development of new synthetic routes to these molecules is of high importance in the fight against tuberculosis.
Conclusion
This compound is a powerful and versatile building block for the synthesis of a variety of medicinally important heterocyclic compounds. The cyclization reactions discussed in this guide, particularly the synthesis of quinazolinones and benzothiazinones, offer efficient and reliable methods for accessing these valuable scaffolds. The provided protocols are designed to be robust and can be adapted for the synthesis of a diverse library of compounds for screening in drug discovery programs. By understanding the underlying reaction mechanisms and paying close attention to the experimental details, researchers can effectively utilize this compound to accelerate their research and development efforts.
References
- 1. Utility of mthis compound in the synthesis of some new quinazoline derivatives as potential anticancer and radiosensitizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. US3637788A - Process for producing isothiocyanates - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Molecular Docking, and Biological Evaluation of a New Series of Benzothiazinones and Their Benzothiazinyl Acetate Derivatives as Anticancer Agents against MCF-7 Human Breast Cancer Cells and as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DMSO-mediated palladium-catalyzed cyclization of two isothiocyanates via C–H sulfurization: a new route to 2-aminobenzothiazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. DMSO-mediated palladium-catalyzed cyclization of two isothiocyanates via C–H sulfurization: a new route to 2-aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. DMSO-mediated palladium-catalyzed cyclization of two isothiocyanates via C-H sulfurization: a new route to 2-aminobenzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application of Ethyl 2-isothiocyanatobenzoate in Agrochemical Synthesis: A Technical Guide
Introduction: The Strategic Importance of Ethyl 2-isothiocyanatobenzoate
This compound is a versatile bifunctional reagent that has garnered significant interest in the synthesis of heterocyclic compounds, particularly those with applications in the agrochemical industry. Its unique structure, featuring both an electrophilic isothiocyanate group and an ester moiety on a benzene ring, allows for a range of chemical transformations, making it a valuable building block for the creation of novel fungicides, herbicides, and insecticides. The strategic placement of the isothiocyanate and ester groups at the ortho position facilitates intramolecular cyclization reactions, providing a streamlined pathway to fused heterocyclic systems like quinazolinones and benzothiazoles, which are prominent scaffolds in numerous commercial agrochemicals.[1] This guide provides a detailed exploration of the application of this compound in agrochemical synthesis, complete with in-depth application notes and validated protocols for researchers, scientists, and professionals in the field.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety considerations of this compound is paramount for its effective and safe utilization in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉NO₂S | [2] |
| Molecular Weight | 207.25 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 150 °C at 1 mmHg | [2] |
| Density | 1.201 g/mL at 25 °C | [2] |
Safety and Handling: this compound is a reactive chemical and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[4] In case of skin or eye contact, rinse immediately with copious amounts of water and seek medical attention. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.
Core Reactivity and Mechanistic Insights
The synthetic utility of this compound is primarily dictated by the high reactivity of the isothiocyanate (-N=C=S) group towards nucleophiles. This electrophilic carbon atom is readily attacked by primary amines, hydrazines, and other nucleophiles to form thiourea intermediates. This initial addition reaction is the cornerstone of its application in constructing heterocyclic systems.
Diagram: General Reaction Pathway
Caption: General reaction pathway for this compound.
The subsequent intramolecular cyclization of the thiourea intermediate is often spontaneous or can be induced by heat or a catalyst. The ester group acts as a leaving group or participates in the cyclization, leading to the formation of a stable heterocyclic ring system. This two-step, one-pot synthesis is an efficient strategy for generating molecular diversity in agrochemical discovery programs.[5]
Application in Fungicide Synthesis: Quinazolinone Derivatives
Quinazolinone and its derivatives are a well-established class of fungicides, exhibiting a broad spectrum of activity against various plant pathogens.[1] this compound serves as a key precursor for the synthesis of 2-thioxoquinazolin-4-ones, which are versatile intermediates for further functionalization.
Application Note: Synthesis of Fungicidal 2-Thioxoquinazolin-4-ones
The reaction of this compound with a primary amine leads to the formation of a thiourea derivative, which upon intramolecular cyclization, yields the corresponding 3-substituted-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. The choice of the amine substituent is critical for tuning the fungicidal activity of the final compound. A variety of aliphatic and aromatic amines can be employed, allowing for the synthesis of a diverse library of potential fungicides.[5][6]
Protocol: Synthesis of 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones
This protocol describes a general and efficient method for the synthesis of 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones, which are known to exhibit antifungal properties.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-chloroaniline)
-
Ethanol (absolute)
-
Triethylamine (Et₃N)
-
Hydrochloric acid (HCl), 1M solution
-
Deionized water
-
Standard laboratory glassware and magnetic stirrer/hotplate
-
Rotary evaporator
-
Melting point apparatus
-
FT-IR and NMR spectrometers for characterization
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (10 mmol, 2.07 g) in absolute ethanol (40 mL).
-
Addition of Amine: To the stirred solution, add the substituted aniline (10 mmol) followed by a catalytic amount of triethylamine (0.5 mL).
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane 1:2).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. A precipitate may form. If so, collect the solid by vacuum filtration. If no precipitate forms, reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Precipitation: Pour the concentrated reaction mixture into 100 mL of ice-cold 1M HCl solution with stirring.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold deionized water (3 x 20 mL), and then with a small amount of cold ethanol.
-
Drying and Purification: Dry the crude product in a vacuum oven at 60 °C. The product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
-
Characterization: Characterize the final product by determining its melting point and recording its FT-IR and NMR spectra to confirm the structure.
Diagram: Synthesis of 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Caption: Synthesis of 3-Aryl-2-thioxoquinazolin-4(1H)-one.
Application in Herbicide Synthesis: Benzothiazole Derivatives
While the direct synthesis of commercial benzothiazole herbicides from this compound is less commonly documented, the isothiocyanate functionality is a key reactive group in the synthesis of various herbicidal compounds. The structural motif of this compound can be conceptually applied to the synthesis of benzothiazole-based herbicides through multi-step synthetic pathways.
Application Note: Conceptual Pathway to Herbicidal Benzothiazoles
A plausible synthetic route involves the conversion of this compound to a 2-aminothiophenol derivative. This can be achieved through reduction of a nitro precursor or other established methods. The resulting 2-aminothiophenol can then be condensed with various electrophiles to construct the benzothiazole ring system. The substituents on the benzene ring, originating from the substituted this compound, would influence the herbicidal activity and selectivity of the final product.[1]
Application in Insecticide Synthesis: Thiourea Derivatives
Thiourea derivatives are a known class of insecticides, with some commercial products containing this functional group. The reaction of this compound with various amines provides a direct route to a wide array of N,N'-disubstituted thioureas, which can be screened for insecticidal activity.
Application Note: Synthesis of N-Aryl-N'-(2-ethoxycarbonylphenyl)thioureas
The straightforward nucleophilic addition of an amine to this compound yields the corresponding thiourea. By varying the amine component, a diverse library of thioureas can be synthesized and evaluated for their insecticidal properties. The presence of the ethoxycarbonylphenyl group can influence the molecule's polarity and binding characteristics to target receptors in insects.
Protocol: General Synthesis of N,N'-Disubstituted Thioureas
Materials:
-
This compound
-
Primary or secondary amine (aliphatic or aromatic)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask with a magnetic stir bar, dissolve this compound (5 mmol, 1.04 g) in DCM or THF (20 mL).
-
Addition of Amine: To the stirred solution, add the desired amine (5 mmol) dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure thiourea derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods (FT-IR, NMR, Mass Spectrometry).
Diagram: Synthesis of N,N'-Disubstituted Thiourea
Caption: General synthesis of N,N'-disubstituted thioureas.
Conclusion and Future Outlook
This compound is a powerful and versatile reagent in the agrochemical synthesis toolkit. Its ability to readily form thiourea intermediates, which can then undergo efficient intramolecular cyclization, provides a direct and modular approach to the synthesis of quinazolinone-based fungicides. Furthermore, its application extends to the synthesis of thiourea derivatives with potential insecticidal activity. The future of agrochemical research will likely see continued exploration of this reagent in the development of novel, effective, and environmentally benign crop protection agents. The strategic functionalization of the quinazolinone and benzothiazole scaffolds, enabled by the use of this compound and its analogues, will undoubtedly lead to the discovery of next-generation agrochemicals.
References
- 1. US4808723A - Process for the preparation of benzothiazoles - Google Patents [patents.google.com]
- 2. PubChemLite - this compound (C10H9NO2S) [pubchemlite.lcsb.uni.lu]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Thiourea Derivatives Using Ethyl 2-isothiocyanatobenzoate
Introduction: The Versatility of Thiourea Derivatives in Modern Chemistry
Thiourea derivatives represent a cornerstone in medicinal chemistry and drug discovery, exhibiting a remarkable breadth of biological activities including antibacterial, anticancer, antiviral, and anti-inflammatory properties.[1][2][3] Their efficacy is largely attributed to the unique hydrogen bonding capabilities of the thiourea moiety (-NH-C(S)-NH-), which allows for potent and specific interactions with biological targets.[4] Ethyl 2-isothiocyanatobenzoate is a particularly valuable reagent in the synthesis of these derivatives, offering a reactive isothiocyanate group for the facile formation of the thiourea linkage, while the ortho-ester group provides a handle for further molecular elaboration or can influence the physicochemical properties of the final compound. This guide provides a detailed, step-by-step protocol for the synthesis of N,N'-disubstituted thiourea derivatives from this compound, grounded in established chemical principles and supported by authoritative literature.
Reaction Mechanism: The Nucleophilic Addition Pathway
The synthesis of thiourea derivatives from isothiocyanates and primary or secondary amines follows a well-established nucleophilic addition mechanism.[5] The reaction is initiated by the attack of the lone pair of electrons on the nitrogen atom of the amine onto the electrophilic carbon atom of the isothiocyanate group. This forms a transient zwitterionic intermediate. Subsequent proton transfer from the amine nitrogen to the nitrogen of the former isothiocyanate group yields the stable N,N'-disubstituted thiourea product.[5] The reaction is typically fast and efficient, often proceeding with high yields under mild conditions.[6]
Caption: Mechanism of thiourea formation from an isothiocyanate and a primary amine.[5]
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the synthesis of N-substituted-N'-(2-ethoxycarbonylphenyl)thioureas. The specific conditions may require optimization based on the reactivity and solubility of the chosen amine.
Materials and Equipment
-
This compound
-
Primary or secondary amine (e.g., aniline, benzylamine, morpholine)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone, Ethanol)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Condenser (if heating is required)
-
Standard glassware for workup (separatory funnel, beakers, flasks)
-
Silica gel for column chromatography (if necessary)
-
Rotary evaporator
-
Melting point apparatus
-
FTIR and NMR spectrometers for characterization
General Synthetic Procedure
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the desired primary or secondary amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon). The concentration is typically in the range of 0.1-0.5 M.
-
Addition of Isothiocyanate: To the stirred solution of the amine, add a solution of this compound (1.0 equivalent) in the same solvent dropwise at room temperature.[5] The addition is usually performed over 5-10 minutes.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane). The disappearance of the starting materials and the appearance of a new, typically more polar, spot indicates product formation. The reaction is often complete within a few hours at room temperature.[7] For less reactive amines, gentle heating to reflux may be necessary to drive the reaction to completion.[3]
-
Workup and Isolation:
-
Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product can often be purified by direct crystallization. If the product precipitates from the reaction mixture, it can be collected by filtration, washed with a small amount of cold solvent, and dried.[8]
-
If the product is an oil or does not crystallize, an extractive workup may be necessary. The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed sequentially with a dilute acid solution (e.g., 1 M HCl) to remove any unreacted amine, followed by a saturated sodium bicarbonate solution, and finally with brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated.
-
-
Purification:
-
Recrystallization: This is the most common and effective method for purifying solid thiourea derivatives. A suitable solvent or solvent system should be chosen where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[4]
-
Column Chromatography: If recrystallization is not effective, the crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).[6]
-
Data Presentation: Reaction Parameters and Yields
The following table summarizes typical reaction conditions for the synthesis of thiourea derivatives from isothiocyanates and various amines, which can be adapted for this compound.
| Amine Type | Solvent | Temperature | Reaction Time | Typical Yield | Reference |
| Aromatic Amines | Acetone | Reflux | 3 hours | Good | [9] |
| Aliphatic Amines | DCM | Room Temperature | 1-4 hours | High | [5] |
| Heterocyclic Amines | Ethanol | Reflux | 4-6 hours | Good | [10][11] |
| Hydrazines | Water | 60 °C | 1 hour | High | [8] |
Note: Yields are qualitative and can vary based on the specific substrates and reaction scale.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of thiourea derivatives using this compound.
Caption: Experimental workflow for thiourea synthesis.
Characterization of Thiourea Derivatives
The synthesized thiourea derivatives should be thoroughly characterized to confirm their structure and purity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Key characteristic peaks include N-H stretching vibrations (around 3200-3400 cm⁻¹), C=S stretching (around 1300-1400 cm⁻¹), and C=O stretching of the ester group (around 1700-1720 cm⁻¹).[12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The N-H protons typically appear as broad singlets in the downfield region (δ 8-12 ppm). The aromatic protons and the protons of the ethyl ester group will also be present in their characteristic regions.
-
¹³C NMR: The thiocarbonyl carbon (C=S) resonates at a characteristic downfield chemical shift (δ 180-190 ppm). The carbonyl carbon of the ester will also be observed (around δ 165-170 ppm).[13]
-
-
Melting Point: A sharp melting point range is indicative of a pure compound.
-
Mass Spectrometry: To confirm the molecular weight of the synthesized compound.
Applications and Further Reactions
The ethyl 2-(3-substituted-thioureido)benzoates synthesized via this protocol are not only potential drug candidates themselves but also versatile intermediates for the synthesis of various heterocyclic compounds. The presence of the ortho-ester group allows for intramolecular cyclization reactions to form quinazolinone-based structures, which are also of significant interest in medicinal chemistry.[14][15]
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and widely published synthetic methodologies. The reliability of the synthesis is ensured by careful monitoring of the reaction progress using techniques like TLC. The purity and identity of the final product are unequivocally confirmed through a combination of spectroscopic methods (FTIR, NMR) and physical characterization (melting point). This multi-faceted approach to characterization serves as a self-validating system for the described protocol.
References
- 1. mdpi.com [mdpi.com]
- 2. Design and synthesis of some new benzoylthioureido phenyl derivatives targeting carbonic anhydrase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 4. Synthesis and Antiplatelet Activity of Antithrombotic Thiourea Compounds: Biological and Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US3341564A - Process for converting primary amines to isothiocyanates - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Identification of New N, N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 14. Acid-Base Initiated Cyclization and Retrocyclization Reactions of Ethyl 2-(3-Acylselenoureido)benzoates, -thiophene-3-carboxylates and the Corresponding 2-(3-Acylisoselenoureido) Derivatives [mdpi.com]
- 15. Synthesis of 2-Arylbenzothiazoles by DDQ-Promoted Cyclization of Thioformanilides; A Solution-Phase Strategy for Library Synthesis [organic-chemistry.org]
Application Note: A Practical Guide to the Nucleophilic Addition to Ethyl 2-isothiocyanatobenzoate
Abstract
Ethyl 2-isothiocyanatobenzoate is a versatile bifunctional electrophile extensively utilized in synthetic organic and medicinal chemistry. The strategic positioning of an electrophilic isothiocyanate group ortho to an ethyl ester moiety allows for elegant and efficient constructions of various heterocyclic scaffolds. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for nucleophilic addition reactions to this substrate. We delve into the underlying mechanisms, provide detailed, field-proven protocols for reactions with amine and thiol nucleophiles, and discuss critical aspects of reaction monitoring, product purification, and characterization.
Introduction: The Synthetic Utility of this compound
The isothiocyanate functional group (-N=C=S) is a powerful tool in organic synthesis, characterized by the highly electrophilic central carbon atom, which is susceptible to attack by a wide range of nucleophiles.[1] In this compound, this reactivity is coupled with an adjacent ester group, setting the stage for tandem reactions. The primary nucleophilic addition is often followed by a spontaneous or induced intramolecular cyclization, providing rapid access to privileged heterocyclic structures, most notably quinazoline derivatives.[2][3] These scaffolds are of significant interest in drug discovery, exhibiting a broad spectrum of biological activities, including anticancer and anti-inflammatory properties.[4]
This guide explains the causality behind experimental choices, ensuring that the described protocols are robust and reproducible.
Reaction Mechanism: Addition and Subsequent Cyclization
The core of the reaction involves the nucleophilic attack on the central carbon of the isothiocyanate group. The high polarity of the cumulative double bonds in the -N=C=S moiety renders this carbon electron-deficient and thus highly electrophilic.
Step 1: Nucleophilic Addition A nucleophile (e.g., an amine, R'-NH₂) attacks the electrophilic carbon. The electron density shifts, leading to the formation of a tetrahedral intermediate which rapidly rearranges to a more stable thiourea derivative. This initial addition is a classic example of nucleophilic addition to a heterocumulene system.[5][6]
Step 2: Intramolecular Cyclization (with Amines) When the nucleophile is a primary amine, the newly formed thiourea contains N-H protons. The nitrogen atom of this thiourea can then act as an intramolecular nucleophile, attacking the carbonyl carbon of the adjacent ester group. This is followed by the elimination of ethanol, resulting in the formation of a stable, six-membered 2-thioxo-2,3-dihydroquinazolin-4(1H)-one ring system.[7] This cyclization is often facile and can occur in situ under the reaction conditions.
Reaction with Thiols The reaction with thiol nucleophiles (-SH) proceeds via a similar initial addition to form a dithiocarbamate.[8] However, unlike the reaction with amines, this adduct does not typically undergo spontaneous intramolecular cyclization with the ester group under standard conditions. The reaction between isothiocyanates and thiols can also be reversible.[8]
***```dot digraph "Reaction_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=plaintext, fontsize=12];
}
Caption: A generalized workflow for the synthesis, purification, and analysis of products.
Protocol 1: Synthesis of 3-Phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
This protocol details the reaction with a primary aromatic amine, aniline, leading to a cyclized quinazolinone product. This reaction has been effectively performed in water, showcasing a green chemistry approach.
[7]Materials:
-
This compound (1.0 eq)
-
Aniline (1.0 eq)
-
Ethanol or Water (as solvent)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Buchner funnel and filter paper
Procedure:
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 mmol, 207 mg).
-
Solvent Addition: Add 10 mL of ethanol (or water for a greener alternative). Stir to dissolve.
-
Nucleophile Addition: Add aniline (1.0 mmol, 93 mg, ~91 µL) to the solution at room temperature.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (for ethanol, ~78°C) or 60-80°C (for water) with vigorous stirring.
-
Rationale: Elevated temperature provides the activation energy for both the initial addition and the subsequent intramolecular cyclization/elimination step.
-
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC). * Prepare a TLC plate (silica gel) and spot the starting material (dissolved in ethyl acetate) and the reaction mixture.
-
Use a mobile phase such as Hexane:Ethyl Acetate (e.g., 7:3 v/v).
-
Visualize under UV light (254 nm). The reaction is complete when the spot corresponding to the starting isothiocyanate has been consumed. Reaction times can vary from 2 to 16 hours. 6[7]. Isolation: Once the reaction is complete, cool the mixture to room temperature and then in an ice bath. The solid product will often precipitate.
-
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with a small amount of cold solvent (the same used for the reaction) to remove any soluble impurities.
-
Drying: Dry the product in a desiccator or a vacuum oven at a low temperature (~40-50°C).
Protocol 2: Synthesis of Ethyl 2-(((benzylthio)carbonothioyl)amino)benzoate
This protocol describes the reaction with a thiol, which typically yields the non-cyclized dithiocarbamate adduct.
Materials:
-
This compound (1.0 eq)
-
Benzyl mercaptan (1.0 eq)
-
Triethylamine (TEA, catalytic or 1.1 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Setup: In a 50 mL round-bottom flask with a magnetic stir bar, dissolve this compound (1.0 mmol, 207 mg) in 10 mL of anhydrous DCM.
-
Base Addition: Add triethylamine (1.1 mmol, 111 mg, ~154 µL).
-
Rationale: The base deprotonates the thiol to form the more nucleophilic thiolate anion, which significantly accelerates the reaction. 3[9]. Nucleophile Addition: Slowly add benzyl mercaptan (1.0 mmol, 124 mg, ~118 µL) to the stirring solution at room temperature. The reaction is often exothermic.
-
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC as described in Protocol 1. These reactions are often faster than those with amines, potentially completing in 1-4 hours.
-
Workup: Once complete, wash the reaction mixture with 1N HCl (2 x 10 mL) to remove the triethylamine, followed by saturated sodium bicarbonate solution (1 x 10 mL) and brine (1 x 10 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization or flash column chromatography on silica gel.
Data Summary and Characterization
The choice of nucleophile dictates the final product structure. Below is a summary of expected outcomes.
| Nucleophile | Solvent | Conditions | Product Type | Key Characterization Features |
| Primary Amines (e.g., Aniline) | Ethanol, Water | Reflux, 2-16 h | 2-Thioxo-quinazolin-4-one | IR (cm⁻¹): ~3200 (N-H), ~1680 (Amide C=O), ~1200 (C=S). Disappearance of -NCS peak (~2100 cm⁻¹). |
| Hydrazines | Ethanol, Water | 60°C, 1-3 h | 3-Amino-2-thioxo-quinazolin-4-one | ¹H NMR (δ): Appearance of a new N-NH₂ signal. |
| Thiols (e.g., Benzyl Mercaptan) | DCM, THF | Room Temp, 1-4 h | Dithiocarbamate | IR (cm⁻¹): ~3300 (N-H), ~1690 (Ester C=O). Disappearance of -NCS peak. |
Product Purification: For the solid quinazolinone products, recrystallization is the most effective purification method. C[10]ommon solvent systems include ethanol, ethyl acetate, or mixtures of ethanol and water. The goal is to find a solvent that dissolves the compound when hot but in which it is sparingly soluble at room temperature.
[10]### 5. Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Reaction is sluggish or incomplete | Insufficient temperature; Low reagent purity; Sterically hindered nucleophile. | Increase reaction temperature; Ensure reagents are pure and dry; Increase reaction time or consider using a catalyst (e.g., base for thiols). |
| Multiple spots on TLC | Side product formation; Degradation of starting material. | Lower reaction temperature; Check pH of the reaction; Ensure an inert atmosphere if reagents are air-sensitive. |
| Product fails to precipitate/crystallize | Product is too soluble in the reaction solvent; Product is an oil. | Reduce the volume of the solvent; Add a co-solvent in which the product is insoluble (an anti-solvent); Attempt purification by column chromatography. |
| Low Yield | Incomplete reaction; Loss during workup or purification. | Optimize reaction time via TLC monitoring; Minimize transfer losses; Optimize recrystallization solvent and volume. |
References
- 1. researchgate.net [researchgate.net]
- 2. Utility of mthis compound in the synthesis of some new quinazoline derivatives as potential anticancer and radiosensitizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization and Antioxidant Studies of Quinazolin Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Khan Academy [khanacademy.org]
- 7. researchgate.net [researchgate.net]
- 8. Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Ethyl 2-isothiocyanatobenzoate as a Versatile Precursor for the Synthesis of Heterocyclic Dyes
Introduction: The Strategic Advantage of Ethyl 2-isothiocyanatobenzoate in Dye Synthesis
The isothiocyanate functional group (-N=C=S) is a powerful tool in synthetic organic chemistry. Its carbon atom is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles.[1] This reactivity allows isothiocyanates to serve as versatile building blocks for constructing complex organic molecules, including thioureas and various heterocyclic structures.
This compound is a particularly valuable reagent due to its bifunctional nature. It possesses two key reactive sites: the highly electrophilic isothiocyanate group and an ester moiety on an aromatic ring. This unique arrangement facilitates elegant and efficient synthetic strategies, most notably the construction of quinazoline and quinazolinone scaffolds, which form the core of many important dye molecules.[2] These heterocyclic systems are not only known for their vibrant colors but also for their significant biological activities, finding applications as anticancer agents and fluorescent probes.[2][3]
This guide provides an in-depth exploration of the synthesis of dye molecules derived from this compound, detailing the underlying reaction mechanisms, providing step-by-step experimental protocols, and discussing the characterization and potential applications of the resulting compounds.
Core Synthesis: Construction of the Quinazolinone Dye Scaffold
The primary application of this compound in dye synthesis is its reaction with primary amines to form substituted quinazolinone derivatives. This transformation proceeds via a tandem addition-cyclization reaction, offering a straightforward entry into a class of compounds with significant tinctorial and functional properties.
Reaction Mechanism: From Precursor to Heterocycle
The causality of this synthetic route is rooted in a two-step intramolecular sequence. Understanding this mechanism is critical for optimizing reaction conditions and predicting outcomes with different substrates.
-
Nucleophilic Addition: The reaction initiates with the nucleophilic attack of a primary amine on the electrophilic carbon of the isothiocyanate group. This forms a substituted N,N'-arylthiourea intermediate.
-
Intramolecular Cyclization & Elimination: The newly formed thiourea contains a secondary amine positioned ortho to the ethyl ester. This proximity allows for a subsequent intramolecular nucleophilic attack on the ester's carbonyl carbon. The resulting tetrahedral intermediate then collapses, eliminating a molecule of ethanol to yield the stable, aromatic quinazolinone ring system.
Caption: Reaction mechanism for quinazolinone dye synthesis.
General Protocol for the Synthesis of a Quinazolinone Dye
This protocol describes a general method for synthesizing a 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one dye from this compound and a primary aromatic amine (e.g., aniline).
Materials:
-
This compound
-
Aniline (or substituted aromatic amine)
-
Anhydrous N,N-Dimethylformamide (DMF) or Ethanol
-
Triethylamine (optional, as a base)
-
Hydrochloric acid (HCl), 1M solution
-
Deionized water
-
Ethyl acetate and Hexane (for chromatography)
-
Silica gel (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF (10 mL per mmol of isothiocyanate).
-
Addition of Amine: Add the primary aromatic amine (1.1 eq) to the solution. If the amine salt is used, add triethylamine (1.2 eq) to liberate the free base.
-
Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours. The choice of temperature and time depends on the reactivity of the amine; less nucleophilic amines may require longer reaction times or higher temperatures.
-
Expert Insight: The reaction can be conveniently monitored by Thin-Layer Chromatography (TLC) by observing the consumption of the starting materials.
-
-
Workup & Precipitation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into a beaker containing ice-cold water (100 mL).
-
Acidification: Acidify the aqueous mixture by slowly adding 1M HCl until the pH is approximately 2-3. This step helps to precipitate the product and neutralize any remaining base.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with copious amounts of deionized water to remove DMF and salts, followed by a small amount of cold ethanol or diethyl ether to facilitate drying.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by silica gel column chromatography using a solvent system such as ethyl acetate/hexane to yield the pure quinazolinone dye.
Validation and Characterization of Synthesized Dyes
A robust validation process is essential to confirm the identity, purity, and properties of the synthesized molecules. This involves a combination of spectroscopic techniques to elucidate the structure and photophysical measurements to define the dye's characteristics.
Structural Elucidation
The following table summarizes the expected spectroscopic data for a representative 3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one dye.
| Technique | Characteristic Signature | Rationale |
| FTIR (cm⁻¹) | 3200-3000 (N-H stretch), 1680-1660 (Amide C=O stretch), 1600-1580 (Aromatic C=C), 1250-1200 (C=S stretch) | Confirms the presence of key functional groups in the quinazolinone core. The disappearance of the strong isothiocyanate (-N=C=S) peak around 2100 cm⁻¹ is a key indicator of reaction completion.[4] |
| ¹H NMR (ppm) | δ 12.0-13.0 (s, 1H, N-H), δ 8.0-7.0 (m, 9H, Ar-H) | Provides information on the proton environment. The downfield singlet corresponds to the N-H proton of the quinazolinone ring, and the complex multiplet confirms the presence of the aromatic protons.[4][5] |
| ¹³C NMR (ppm) | δ ~178 (C=S), δ ~160 (C=O), δ 140-115 (Aromatic C) | Maps the carbon skeleton of the molecule, confirming the presence of the thiocarbonyl and carbonyl carbons which are characteristic of the product.[5] |
| Mass Spec. (m/z) | [M]+ or [M+H]+ | Determines the molecular weight of the compound, providing definitive confirmation of the synthesized structure. |
Photophysical Properties
The color and functional properties of the dye are determined by its interaction with light.
-
UV-Visible Spectroscopy: The absorption spectrum, typically measured in a solvent like DMF or acetonitrile, reveals the wavelength of maximum absorption (λmax). This value dictates the perceived color of the dye.
-
Fluorescence Spectroscopy: For fluorescent derivatives, measuring the emission spectrum allows for the determination of the Stokes shift (the difference between the absorption and emission maxima), which is an important characteristic for imaging applications.[6]
Experimental Workflow and Applications
The synthesis of quinazolinone dyes is the first step in a larger workflow that leads to various high-value applications. The properties of the final dye can be tuned by carefully selecting the starting amine, introducing functional groups that modulate its electronic and photophysical properties.
Caption: From synthesis to application: a typical workflow.
Potential Applications:
-
Biological Probes: The quinazolinone scaffold can be modified to create fluorescent dyes for cellular imaging. By choosing appropriate amine precursors, researchers can introduce moieties that target specific organelles or respond to changes in the cellular environment.
-
Pharmacological Agents: As demonstrated in the literature, quinazoline derivatives synthesized from isothiocyanates exhibit potent biological activities, including significant potential as anticancer and radiosensitizing agents.[2]
-
Functional Materials: The electronic properties of these dyes can be engineered for use in advanced materials. For example, similar heterocyclic dyes have been successfully employed as sensitizers in dye-sensitized solar cells (DSSCs), highlighting a potential application in renewable energy.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. Utility of mthis compound in the synthesis of some new quinazoline derivatives as potential anticancer and radiosensitizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Brefeldin A-Isothiocyanate Derivatives with Selectivity and Their Potential for Cervical Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, spectroscopic characterization and dyeing performance of novel bis azo dyes derived from benzidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. New 3-Ethynylaryl Coumarin-Based Dyes for DSSC Applications: Synthesis, Spectroscopic Properties, and Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-isothiocyanatobenzoate
Welcome to the technical support center for the synthesis of Ethyl 2-isothiocyanatobenzoate. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during this synthesis, optimize reaction conditions, and ultimately improve product yield and purity. As Senior Application Scientists, we have consolidated field-proven insights with established chemical principles to create this comprehensive resource.
Overview of Synthesis
The preparation of this compound typically begins with the corresponding primary amine, Ethyl 2-aminobenzoate (ethyl anthranilate). The most prevalent and scalable methods involve the conversion of this amine into the target isothiocyanate (ITC) via a dithiocarbamate intermediate. This two-step, one-pot process is generally preferred over methods using highly toxic reagents like thiophosgene.[1][2]
The general pathway involves:
-
Formation of a Dithiocarbamate Salt: The primary amine reacts with carbon disulfide (CS₂) in the presence of a base (e.g., triethylamine, DABCO) to form an in situ dithiocarbamate salt.[1]
-
Desulfurization: A desulfurizing agent is added to the reaction mixture, which facilitates the elimination of a sulfur equivalent and cyclization to form the isothiocyanate product.[3]
The choice of base, solvent, and desulfurizing agent is critical and directly impacts reaction efficiency, yield, and the impurity profile.
Caption: General two-step, one-pot synthesis pathway.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis.
Q1: My reaction yield is consistently low (<50%). What are the primary causes and how can I fix this?
Low yields are often traced back to incomplete reactions or competing side reactions. A systematic approach to troubleshooting is essential.
Potential Cause 1: Incomplete Dithiocarbamate Formation The initial reaction between the amine, CS₂, and base is rapid but sensitive to conditions.
-
Explanation: The amine's nucleophilic attack on CS₂ requires a base to deprotonate the resulting dithiocarbamic acid. If the base is too weak, of poor quality, or insufficient, this equilibrium will not favor the salt, leading to unreacted starting material.
-
Solution:
-
Base Stoichiometry: Ensure at least 2-3 equivalents of a tertiary amine base like triethylamine (Et₃N) are used. One equivalent acts as a shuttle for the dithiocarbamic acid, while the others neutralize the HCl or other acids generated in the subsequent step.[4]
-
Moisture: The reaction should be performed under anhydrous conditions (dry solvent, inert atmosphere). Water can react with the reagents and intermediates.
-
Temperature: This initial step is typically exothermic. Running the reaction at 0 °C can help control the reaction rate and prevent CS₂ evaporation.
-
Potential Cause 2: Inefficient Desulfurization The choice and amount of the desulfurizing agent are critical for the conversion of the intermediate to the product.
-
Explanation: The desulfurizing agent activates the dithiocarbamate for elimination. If the agent is not reactive enough or is consumed by side reactions, the intermediate will not convert efficiently.
-
Solution:
-
Reagent Choice: Tosyl chloride (TsCl) is a common and effective reagent. However, for less polar products, excess TsCl can be difficult to remove during purification.[4] Acetyl chloride (AcCl) is an excellent alternative that often gives comparable or better yields, and its byproducts are more easily removed.[4] Other reagents like di-tert-butyl dicarbonate (Boc₂O) can also be effective.[1]
-
Stoichiometry: Use at least 1.2 equivalents of the desulfurizing agent to ensure the reaction goes to completion.
-
Potential Cause 3: Side Reaction - Thiourea Formation
-
Explanation: The isothiocyanate product is electrophilic and can react with any remaining starting amine to form a symmetrical N,N'-disubstituted thiourea. This is a very common byproduct that significantly lowers the yield.
-
Solution:
-
Order of Addition: Add the desulfurizing agent slowly to the reaction mixture at 0 °C. This maintains a low concentration of the isothiocyanate product in the presence of the starting amine.
-
One-Pot Procedure: A one-pot synthesis where the dithiocarbamate is formed first, followed by the addition of the desulfurizing agent without isolating the intermediate, generally minimizes this side reaction.[1]
-
Caption: Troubleshooting workflow for low product yield.
Q2: My purification is difficult. I see multiple spots on TLC and have trouble isolating the pure product.
Purification challenges often stem from the choice of reagents and workup procedure.
-
Problem: Difficulty removing excess tosyl chloride or tosyl-related byproducts via flash chromatography.
-
Explanation: Tosyl chloride and its byproducts can have similar polarities to the target isothiocyanate, making chromatographic separation inefficient.[4]
-
Solution:
-
Switch Reagents: As mentioned, using acetyl chloride (AcCl) or di-tert-butyl dicarbonate (Boc₂O) results in more volatile or easily separable byproducts.[1][4]
-
Aqueous Workup: A thorough aqueous workup is critical. Washing the organic layer with water can help remove triethylamine hydrochloride. A wash with a mild acid (e.g., dilute HCl) can remove residual triethylamine, followed by a wash with brine.
-
Crystallization: this compound is a solid at room temperature.[5] Crystallization from a suitable solvent system (e.g., methanol, ethanol, or hexanes/ethyl acetate) can be a highly effective purification method, often superior to chromatography for removing minor impurities.
-
Q3: The reaction seems to stall and does not go to completion, even after several hours.
A stalled reaction points to an issue with reagent activity or reaction conditions.
-
Explanation: This can be due to poor quality reagents (especially the base or desulfurizing agent), insufficient activation energy, or the presence of inhibitors like water.
-
Solution:
-
Reagent Quality: Use freshly opened or properly stored triethylamine and carbon disulfide. Ensure the desulfurizing agent has not degraded.
-
Temperature Control: While the initial step is done at 0 °C, allowing the reaction to slowly warm to room temperature after the addition of the desulfurizing agent is often necessary to drive the reaction to completion. Gentle heating (e.g., to 40 °C) can be attempted, but must be monitored carefully by TLC to avoid byproduct formation.
-
Solvent Choice: Dichloromethane (DCM) and tetrahydrofuran (THF) are common solvents. Ensure they are anhydrous.[4]
-
Frequently Asked Questions (FAQs)
Q: What is the best method for synthesizing this compound? A: For laboratory scale, the most recommended method is the one-pot reaction of Ethyl 2-aminobenzoate with carbon disulfide and a base (like triethylamine), followed by desulfurization with acetyl chloride or tosyl chloride in an anhydrous solvent like DCM or THF. This method avoids the high toxicity of thiophosgene and is generally high-yielding and scalable.[1][4]
Q: How can I monitor the progress of the reaction? A:
-
Thin-Layer Chromatography (TLC): This is the most straightforward method. Monitor the consumption of the starting amine (Ethyl 2-aminobenzoate). The isothiocyanate product will have a different Rf value. Use a suitable mobile phase (e.g., 10-20% ethyl acetate in hexanes).
-
Infrared (IR) Spectroscopy: If samples can be taken, the formation of the isothiocyanate can be confirmed by the appearance of a strong, characteristic absorption band for the -N=C=S group, typically in the range of 2000-2200 cm⁻¹.
Q: What are the critical safety precautions for this synthesis? A:
-
Carbon Disulfide (CS₂): Is highly flammable, volatile, and toxic. It should be handled exclusively in a well-ventilated chemical fume hood.
-
Desulfurizing Agents: Reagents like tosyl chloride and acetyl chloride are corrosive and lachrymatory. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Isothiocyanates: The product itself is a lachrymator and irritant. Avoid inhalation and skin contact.[6]
-
General: Always perform the reaction in a fume hood and wear appropriate PPE.
Q: How should I store the final product? A: Isothiocyanates are sensitive to moisture and can react with nucleophiles. The product, this compound, should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place to prevent degradation.
Reference Protocol & Data
This protocol is a starting point and may require optimization based on your specific laboratory conditions.
One-Pot Synthesis of this compound
Materials:
-
Ethyl 2-aminobenzoate
-
Carbon Disulfide (CS₂)
-
Triethylamine (Et₃N), anhydrous
-
Tosyl Chloride (TsCl) or Acetyl Chloride (AcCl)
-
Dichloromethane (DCM), anhydrous
-
Standard glassware for anhydrous reactions
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Dissolve Ethyl 2-aminobenzoate (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration).
-
Add triethylamine (3.0 eq) to the solution.
-
Cool the mixture to 0 °C using an ice bath.
-
Add carbon disulfide (1.2 eq) dropwise via syringe over 10 minutes. A precipitate of the dithiocarbamate salt may form.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Dissolve the desulfurizing agent (TsCl or AcCl, 1.2 eq) in a small amount of anhydrous DCM and add it to the dropping funnel.
-
Add the desulfurizing agent solution dropwise to the reaction mixture at 0 °C over 20-30 minutes.
-
After the addition is complete, allow the reaction to stir at 0 °C for another 30 minutes, then warm to room temperature.
-
Monitor the reaction by TLC until the starting amine is consumed (typically 2-4 hours).
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude solid by recrystallization from methanol or by flash column chromatography on silica gel.
-
Table 1: Comparison of Common Desulfurizing Agents
| Desulfurizing Agent | Typical Equivalents | Advantages | Disadvantages | Reference |
| Tosyl Chloride (TsCl) | 1.1 - 1.3 | High yields, readily available, effective. | Byproducts can be difficult to remove via chromatography. | [4] |
| Acetyl Chloride (AcCl) | 1.1 - 1.3 | High yields, volatile byproducts are easily removed. | Corrosive and moisture-sensitive. | [4] |
| Di-tert-butyl dicarbonate (Boc₂O) | 1.1 - 1.5 | Clean reaction, volatile byproducts. | Can be more expensive than other options. | [1] |
| Triphosgene | ~0.4 | Highly effective for electron-deficient amines. | Highly toxic reagent, requires careful handling. | [1][3] |
| Iodine (I₂) | 1.0 - 1.2 | Mild conditions, environmentally acceptable. | Can be less effective for some substrates. | [1][3] |
References
- 1. cbijournal.com [cbijournal.com]
- 2. CN102229551B - A kind of preparation method of isothiocyanate - Google Patents [patents.google.com]
- 3. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
Common side reactions with Ethyl 2-isothiocyanatobenzoate and how to avoid them
Welcome to the technical support center for Ethyl 2-isothiocyanatobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this versatile reagent. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical laboratory experience to help you navigate your synthetic challenges.
Troubleshooting Guide
This section addresses common problems encountered during reactions involving this compound, providing potential causes and actionable solutions.
Problem 1: Low or No Yield of the Desired Product (e.g., Quinazoline Derivatives)
Potential Cause 1: Inactive Reagent due to Improper Storage
This compound is sensitive to moisture and can degrade over time if not stored correctly. The isothiocyanate functional group is susceptible to hydrolysis, which will render the reagent inactive for its intended reactions.
Solution:
-
Storage: Always store this compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dry place.[1]
-
Reagent Quality Check: Before use, especially if the reagent has been stored for a long time, it is advisable to check its purity. This can be done via IR spectroscopy by looking for the characteristic strong, sharp peak for the isothiocyanate group (around 2000-2200 cm⁻¹).
Potential Cause 2: Presence of Competing Nucleophiles
The isothiocyanate group is highly electrophilic and will react with various nucleophiles.[2] If your reaction mixture contains unintended nucleophiles, such as water or alcohol from the solvent, these can react with the starting material and reduce the yield of your desired product.
Solution:
-
Anhydrous Conditions: Ensure that all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere. Use anhydrous solvents.
-
Solvent Choice: If your intended nucleophile is an amine, avoid using alcohol-based solvents unless the reaction conditions are optimized for this. Non-protic solvents like THF, dioxane, or DMF are often preferred.
Potential Cause 3: Insufficient Reaction Temperature or Time
Some reactions involving isothiocyanates, particularly cyclization steps to form heterocyclic systems like quinazolines, may require elevated temperatures to proceed at a reasonable rate.[3]
Solution:
-
Optimize Reaction Conditions: If you observe a low conversion of your starting material, consider increasing the reaction temperature or extending the reaction time. Monitor the reaction progress by a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Problem 2: Formation of a Major, Unidentified Byproduct
Potential Cause 1: Hydrolysis of the Isothiocyanate or Ester Group
The presence of water in the reaction can lead to the hydrolysis of the isothiocyanate to an amine or the ethyl ester to a carboxylic acid. This can lead to the formation of various byproducts.
Solution:
-
Strict Anhydrous Conditions: As mentioned before, ensure your reaction setup is free from moisture. Use freshly distilled or commercially available anhydrous solvents.
-
pH Control: In some cases, the presence of acid or base can catalyze hydrolysis. Ensure the pH of your reaction mixture is controlled.
Potential Cause 2: Reaction with Divalent Sulfur Species
In syntheses aiming for quinazoline derivatives, sometimes elemental sulfur is used.[4] This can lead to the formation of undesired sulfur-containing byproducts if the reaction is not well-controlled.
Solution:
-
Stoichiometry Control: Carefully control the stoichiometry of all reagents, including any additives like sulfur.
-
Literature Precedent: Follow established and reliable protocols for the specific transformation you are trying to achieve.
Problem 3: The Reaction is not Proceeding as Monitored by TLC
Potential Cause: Co-elution of Starting Material and Product
It is possible that your starting material and product have very similar polarities and, therefore, similar Rf values on a TLC plate, making it seem like no reaction has occurred.[5]
Solution:
-
Use a Different Eluent System: Try different solvent systems with varying polarities for your TLC analysis to achieve better separation.
-
Alternative Monitoring Techniques: Use other analytical techniques to monitor the reaction, such as LC-MS, which can distinguish between the starting material and product based on their mass-to-charge ratio, or NMR spectroscopy of an aliquot from the reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactivity of the isothiocyanate functional group?
The isothiocyanate group (-N=C=S) is characterized by an electrophilic carbon atom. This makes it susceptible to attack by a wide range of nucleophiles.[6] The general order of reactivity with common nucleophiles is Thiols > Amines >> Alcohols.[6] This reactivity is the basis for its use in synthesizing thioureas, thioamides, and various heterocyclic compounds.
Q2: How should I handle and store this compound?
Due to its reactivity and potential hazards, proper handling and storage are crucial.
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated fume hood.[7] Avoid inhalation of vapors.[7]
-
Storage: Store in a cool, dry place away from moisture and incompatible materials like strong acids, bases, and oxidizing agents.[1][8] Keep the container tightly sealed.[1]
Q3: Can I use protic solvents like ethanol for my reaction?
While possible, using protic solvents like ethanol requires careful consideration. Ethanol can act as a nucleophile and react with the isothiocyanate to form a thiocarbamate. This will be a competing side reaction. However, in some reported syntheses of quinazoline derivatives, ethanol has been used as a solvent, suggesting that under specific conditions (e.g., with a more reactive amine nucleophile present), the desired reaction can still proceed.[3] It is generally recommended to start with a non-protic solvent if the goal is to react the isothiocyanate with an amine.
Q4: My reaction with an amine is not working. What could be the issue?
If you are reacting this compound with an amine and the reaction is not proceeding, consider the following:
-
Nucleophilicity of the Amine: The reactivity will depend on the nucleophilicity of the amine. Aromatic amines are generally less nucleophilic than aliphatic amines. You might need more forcing conditions (higher temperature, longer reaction time) for less reactive amines.
-
Steric Hindrance: Sterically hindered amines will react more slowly.
-
Reaction Conditions: As detailed in the troubleshooting guide, ensure your reagent is active and your reaction conditions are anhydrous.
Q5: What are the expected products of the reaction with primary or secondary amines?
The reaction of an isothiocyanate with a primary or secondary amine will yield a substituted thiourea. This thiourea can then be used in subsequent cyclization reactions.
Reaction Workflow: Synthesis of a Thiourea Derivative
Caption: General workflow for the synthesis of a thiourea derivative.
Common Side Reactions Pathway
Caption: Common side reaction pathways for this compound.
Summary of Troubleshooting Strategies
| Problem | Potential Cause | Recommended Solution(s) |
| Low/No Yield | Inactive reagent | Check reagent purity; store under inert atmosphere. |
| Competing nucleophiles | Use anhydrous solvents; choose non-protic solvents. | |
| Suboptimal conditions | Increase temperature/reaction time; monitor reaction. | |
| Byproduct Formation | Hydrolysis | Use strict anhydrous conditions; control pH. |
| Reaction with other species | Control stoichiometry; follow literature protocols. | |
| No Change on TLC | Co-elution | Try different eluent systems; use LC-MS or NMR. |
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chembk.com [chembk.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: Purification of Crude Ethyl 2-isothiocyanatobenzoate
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of crude Ethyl 2-isothiocyanatobenzoate. It is designed to offer practical, field-proven insights and troubleshooting strategies to overcome common challenges encountered during the purification of this versatile synthetic intermediate.
I. Understanding the Chemistry: Why Purification Matters
This compound is a valuable building block in organic synthesis, prized for the reactivity of its isothiocyanate (-N=C=S) functional group.[1] This electrophilic moiety readily reacts with nucleophiles, making it a key component in the synthesis of a wide array of heterocyclic compounds, including those with potential therapeutic applications.
The most common synthetic route to aryl isothiocyanates involves the reaction of the corresponding primary amine (in this case, ethyl 2-aminobenzoate, also known as ethyl anthranilate) with a thiocarbonyl transfer reagent, such as thiophosgene or, more commonly, carbon disulfide in the presence of a base to form a dithiocarbamate salt, which is then desulfurized.[2][3] This process, while effective, can lead to a variety of impurities in the crude product.
The purity of this compound is paramount, as contaminants can lead to unwanted side reactions, decreased yields, and difficulties in the characterization of downstream products. This guide will equip you with the knowledge to effectively purify your crude material and ensure the success of your subsequent synthetic endeavors.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile of your crude product will depend on the specific synthetic route employed. However, some of the most common impurities include:
-
Unreacted Ethyl 2-aminobenzoate: Incomplete reaction is a common source of this starting material impurity.
-
Thiourea byproducts: If a primary or secondary amine is used as a base, or if the isothiocyanate reacts with the starting amine, symmetrical or unsymmetrical thioureas can form.[1]
-
Dithiocarbamate salts: If the desulfurization step is incomplete, the intermediate dithiocarbamate salt may remain.[2]
-
Elemental sulfur: Some desulfurization methods can produce elemental sulfur as a byproduct.
-
Polymeric materials: Isothiocyanates can be prone to polymerization, especially in the presence of certain catalysts or upon prolonged heating.
-
Hydrolysis products: Isothiocyanates are sensitive to moisture and can hydrolyze to the corresponding amine. The ester functionality can also be susceptible to hydrolysis under acidic or basic conditions.
Q2: My crude product is a dark-colored oil or solid. Is this normal?
A2: While pure this compound is typically a light yellow to amber liquid or solid, it is not uncommon for the crude product to be dark. This coloration can be due to the presence of polymeric byproducts or other high-molecular-weight impurities. The purification techniques outlined in this guide will help to remove these colored impurities.
Q3: How should I store crude and purified this compound?
A3: Isothiocyanates are generally sensitive to moisture, light, and heat.[4] It is crucial to store both crude and purified this compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark, and dry place. For long-term storage, refrigeration is recommended.
Q4: What are the main safety precautions I should take when handling this compound?
A4: Isothiocyanates are lachrymators and can be irritating to the skin, eyes, and respiratory tract. Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
III. Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
| Symptom | Potential Cause | Troubleshooting & Optimization |
| Product is contaminated with starting material (ethyl 2-aminobenzoate). | Incomplete reaction or co-elution during chromatography. | Aqueous Wash: Perform an acidic wash of the crude product dissolved in an organic solvent (e.g., dichloromethane or ethyl acetate) with dilute HCl. The basic amine will be protonated and move to the aqueous layer. Chromatography Optimization: The starting amine is more polar than the isothiocyanate. Use a less polar eluent system in your column chromatography to increase the separation between the two compounds. |
| Presence of a high-melting solid in the crude product. | Likely a thiourea byproduct. | Filtration: If the thiourea is insoluble in the reaction solvent, it can sometimes be removed by filtration. Chromatography: Thioureas are generally more polar than the corresponding isothiocyanates and can be separated by column chromatography. |
| Product decomposes during purification. | Exposure to water, heat, or incompatible materials. | Anhydrous Conditions: Ensure all solvents and glassware are dry. Temperature Control: Avoid excessive heating during solvent removal (rotary evaporation). If distillation is used, perform it under reduced pressure to lower the boiling point. Avoid Incompatible Reagents: Be mindful of the reagents used in your workup. Strong acids or bases can promote decomposition. |
| Poor separation during column chromatography (streaking or overlapping bands). | Incorrect solvent polarity, column overloading, or improper packing. | TLC Analysis: First, optimize your solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve a good separation of spots. An ideal Rf for the product is around 0.2-0.3. Column Loading: Do not overload the column. A general rule of thumb is a 30:1 to 50:1 ratio of silica gel to crude product by weight. Proper Packing: Ensure the silica gel is packed uniformly to prevent channeling. |
| Product solidifies in the distillation apparatus. | The product has a melting point that is close to the distillation temperature at the pressure used. | Heating: Gently heat the condenser and receiving flask to prevent solidification. Solvent Chaser: After distillation, a small amount of a suitable solvent can be added to dissolve the product and aid in its transfer. |
IV. Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This is the most common and generally effective method for purifying this compound.
1. TLC Analysis:
- Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
- Spot the solution on a silica gel TLC plate.
- Develop the plate using various solvent systems. A good starting point is a mixture of hexane and ethyl acetate (e.g., 9:1, 4:1).
- Visualize the spots under a UV lamp (254 nm). The product should be UV active.
- The goal is to find a solvent system where the desired product has an Rf value of approximately 0.2-0.3, and there is good separation from impurities.
2. Column Preparation:
- Choose an appropriately sized column based on the amount of crude material.
- Pack the column with silica gel (230-400 mesh) using the chosen eluent system. Ensure the packing is uniform and free of air bubbles.
3. Sample Loading:
- Dissolve the crude product in a minimal amount of the eluent or a less polar solvent like dichloromethane.
- Alternatively, for "dry loading," dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.
- Carefully add the sample to the top of the packed column.
4. Elution and Fraction Collection:
- Begin eluting the column with the chosen solvent system.
- Collect fractions and monitor their composition by TLC.
- Once the product starts to elute, you may need to gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to speed up the elution of the product and then any more polar impurities.
5. Product Isolation:
- Combine the fractions containing the pure product.
- Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
If the crude product is a solid or can be induced to crystallize, recrystallization can be a highly effective purification technique.
1. Solvent Selection:
- The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
- For aromatic isothiocyanates, common recrystallization solvents include ethanol, methanol, or a mixed solvent system such as ethyl acetate/hexane or dichloromethane/hexane.[5][6]
- Test the solubility of a small amount of the crude product in various solvents to find the optimal one.
2. Dissolution:
- Place the crude product in an Erlenmeyer flask.
- Add a minimal amount of the hot recrystallization solvent until the product just dissolves.
3. Decolorization (Optional):
- If the solution is highly colored, add a small amount of activated charcoal and briefly heat the solution.
4. Hot Filtration (Optional):
- If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
5. Crystallization:
- Allow the hot, clear solution to cool slowly to room temperature.
- Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
6. Isolation and Drying:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of cold solvent.
- Dry the crystals under vacuum to remove any residual solvent.
Protocol 3: Purification by Vacuum Distillation
Given that this compound has a reported boiling point of 150 °C at 1 mm Hg, vacuum distillation is a viable option for purification, especially for removing non-volatile impurities.[3]
1. Apparatus Setup:
- Set up a standard vacuum distillation apparatus. Ensure all joints are well-sealed.
- It is advisable to use a short-path distillation apparatus to minimize product loss.
2. Distillation:
- Place the crude product in the distillation flask.
- Slowly apply vacuum and begin heating the flask.
- Collect the fraction that distills at the expected boiling point and pressure.
3. Product Collection:
- The purified product will condense and be collected in the receiving flask.
- As mentioned in the troubleshooting section, gentle heating of the condenser may be necessary to prevent solidification.
V. Visualization of Workflows
Purification Workflow Diagram
Caption: A general workflow for the purification of crude this compound.
Troubleshooting Decision Tree
References
Technical Support Center: Optimizing Reaction Conditions for Ethyl 2-isothiocyanatobenzoate with Anilines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and optimization strategies for the reaction between Ethyl 2-isothiocyanatobenzoate and anilines. This reaction is a cornerstone for the synthesis of various heterocyclic compounds, including quinazoline-2,4(1H,3H)-diones and their derivatives, which are of significant interest in medicinal chemistry.[1][2][3] This resource is designed to help you navigate the common challenges and nuances of this synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction product of this compound and anilines, and what is its significance?
The primary product is an N,N'-disubstituted thiourea, specifically an ethyl 2-((3-arylthioureido)carbonyl)benzoate. This intermediate is crucial as it can undergo subsequent intramolecular cyclization to form valuable heterocyclic scaffolds like quinazoline-2,4(1H,3H)-diones, which exhibit a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][3]
Q2: My reaction is sluggish or not proceeding to completion, especially with electron-deficient anilines. What are the likely causes?
Low reactivity is a common issue when dealing with anilines that possess electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃).[4] The reduced nucleophilicity of the aniline nitrogen is the primary culprit. The electron-withdrawing substituents decrease the electron density on the nitrogen atom, making it a weaker nucleophile and thus slowing down the attack on the electrophilic carbon of the isothiocyanate group.[4][5]
Q3: I am observing the formation of a significant amount of a symmetrical diaryl thiourea as a byproduct. How can this be avoided?
The formation of a symmetrical diaryl thiourea suggests a side reaction where the aniline starting material reacts with an in-situ formed isothiocyanate derived from another aniline molecule, which can happen under certain conditions.[6] This is more common if the starting this compound is impure or if there are competing reaction pathways. To minimize this, ensure the purity of your starting materials and consider a two-step, one-pot approach where the isothiocyanate is fully formed before the addition of the second amine.[6]
Q4: How can I effectively monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction. Use an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting materials and the product. The consumption of the limiting reagent (usually the aniline) and the appearance of the thiourea product spot can be visualized under UV light or by using a suitable staining agent. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.
Q5: What are the best practices for purifying the resulting thiourea product?
The purification strategy depends on the physical properties of the product. If the thiourea is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) is often effective. For non-crystalline products or to remove persistent impurities, flash column chromatography on silica gel is the method of choice. A gradient elution with a mixture of non-polar (e.g., hexane or heptane) and polar (e.g., ethyl acetate) solvents is typically used.
Troubleshooting Guide
This section provides a systematic approach to resolving common experimental issues.
Problem 1: Low Reaction Yield
Low yields are a frequent challenge and can stem from several factors.
Workflow for Troubleshooting Low Yields
Caption: Troubleshooting workflow for low reaction yields.
Potential Causes and Recommended Solutions
| Potential Cause | Recommended Solution | Scientific Rationale |
| Degradation of this compound | Use freshly prepared or purified isothiocyanate. Store in a cool, dark, and dry environment. Consider in-situ generation if degradation is persistent.[6] | Isothiocyanates can be sensitive to moisture and light, leading to decomposition and reduced effective concentration. |
| Low Nucleophilicity of Aniline | For electron-deficient anilines, increase the reaction temperature or prolong the reaction time.[7] The use of a non-nucleophilic base like triethylamine can also help by increasing the nucleophilicity of the aniline.[6] Microwave irradiation can also be effective.[7] | Higher temperatures provide the necessary activation energy to overcome the energy barrier for the nucleophilic attack. A base can deprotonate the aniline, making it a more potent nucleophile. |
| Steric Hindrance | Increase the reaction temperature or use a solvent with a higher boiling point to allow for higher reaction temperatures. Microwave-assisted synthesis can be particularly effective in overcoming steric barriers.[6] | Sterically hindered anilines require more energy to approach the electrophilic center of the isothiocyanate. |
| Inappropriate Solvent | Screen a range of solvents with varying polarities (e.g., acetonitrile, THF, DMF, toluene). The choice of solvent can significantly impact reaction rates. | The solvent can influence the solubility of reactants and stabilize the transition state of the reaction. For instance, polar aprotic solvents can accelerate the reaction. |
Problem 2: Formation of Side Products
The presence of unexpected spots on a TLC plate or peaks in an LC-MS trace indicates the formation of side products.
Common Side Products and Mitigation Strategies
| Side Product | Plausible Cause | Recommended Solution |
| Symmetrical Diaryl Thiourea | Reaction of the starting aniline with itself or with a decomposed fragment of the isothiocyanate. | Ensure high purity of this compound. Add the aniline slowly to the isothiocyanate solution to maintain a high concentration of the desired electrophile.[6] |
| Quinazoline-2,4(1H,3H)-dione | In-situ cyclization of the thiourea product, often promoted by heat or the presence of a base. | If the thiourea is the desired product, conduct the reaction at a lower temperature and under neutral conditions. If the quinazolinedione is the target, this can be promoted by adding a base and increasing the temperature after the initial thiourea formation is complete.[1][2] |
| Polymeric Material/Tarry Residue | Decomposition of starting materials or products at elevated temperatures. | Carefully control the reaction temperature. Use a heating mantle with a temperature controller. If the reaction is highly exothermic, consider adding the reagents slowly and using an ice bath for cooling. |
Experimental Protocols
General Protocol for the Synthesis of Ethyl 2-((3-arylthioureido)carbonyl)benzoates
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) in a suitable anhydrous solvent (e.g., acetonitrile, 5-10 mL per mmol of isothiocyanate).
-
Reagent Addition: To the stirred solution, add the desired aniline (1.0-1.1 equivalents) either as a solid or dissolved in a minimal amount of the reaction solvent.
-
Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux, depending on the reactivity of the aniline) and monitor the progress by TLC.
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the limiting starting material), cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent or by flash column chromatography on silica gel.
Protocol for Reactions with Poorly Nucleophilic Anilines
-
Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Base Addition: Add a non-nucleophilic base such as triethylamine (1.2 equivalents).
-
Aniline Addition: Slowly add the electron-deficient aniline (1.0 equivalent) to the mixture.
-
Heating: Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction, quench with water, and extract the product with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.
Visualizations
Reaction Mechanism
The reaction proceeds through a nucleophilic addition of the aniline nitrogen to the electrophilic carbon of the isothiocyanate.
Caption: General mechanism for thiourea formation.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas [mdpi.com]
- 3. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The rate of reaction of some substituted anilines with phenyl isothiocyanate, and the correlation with amino-proton chemical shifts - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
How to prevent the degradation of Ethyl 2-isothiocyanatobenzoate during storage
A Guide to Preventing Degradation During Storage and Experimental Use
Welcome to the technical support resource for Ethyl 2-isothiocyanatobenzoate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical information and practical advice to ensure the stability and integrity of this compound throughout its lifecycle in your laboratory.
Introduction
This compound is a valuable reagent in organic synthesis and drug discovery, prized for the reactive isothiocyanate (-N=C=S) group. This functional group, however, is also the primary source of the compound's instability. Understanding the mechanisms of degradation is crucial for obtaining reliable and reproducible experimental results. This guide provides a comprehensive overview of best practices for storage and handling, along with troubleshooting advice for common issues related to compound stability.
Core Principles of Isothiocyanate Stability
The isothiocyanate group is a potent electrophile, making it susceptible to reaction with a wide range of nucleophiles. The stability of this compound is primarily influenced by three factors: moisture, temperature, and pH .
-
Moisture (Hydrolysis): The presence of water can lead to the hydrolysis of the isothiocyanate group to form an unstable carbamic acid intermediate, which can then decompose into a primary amine (ethyl anthranilate) and carbonyl sulfide. This is often the primary degradation pathway.
-
Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation pathways.[1] Isothiocyanates are generally heat-labile.[2]
-
pH: The stability of isothiocyanates is pH-dependent. Neutral to slightly acidic conditions are generally preferred.[3][4]
Additionally, the ethyl ester group in this compound can also undergo hydrolysis, particularly under acidic or basic conditions, to yield 2-isothiocyanatobenzoic acid.
Diagram: Primary Degradation Pathways of this compound
Caption: Major degradation routes for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage temperature for this compound?
For long-term storage, it is highly recommended to store this compound at or below -20°C.[1] Some sources suggest even lower temperatures of -80°C for maximal preservation of isothiocyanates.[5] For short-term storage (days to a week), refrigeration at 2-8°C is acceptable, provided the container is well-sealed and contains a dry atmosphere.
Q2: How should I handle the compound upon receiving it?
Upon receipt, immediately inspect the packaging for any breaches. The compound should be stored in a cool, dry place away from direct sunlight. It is advisable to allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the compound. Aliquoting the compound into smaller, single-use vials is a best practice to minimize repeated freeze-thaw cycles and exposure to the atmosphere.
Q3: What are the visible signs of degradation?
Pure this compound is typically a liquid.[6] Degradation may not always be visually apparent. However, the following could be indicators:
-
Color Change: A significant darkening of the liquid.
-
Precipitate Formation: The formation of solid material could indicate the product of side reactions, such as the formation of thioureas from reaction with atmospheric moisture and subsequent reactions.
-
Pungent Odor: While isothiocyanates have a characteristic pungent smell, a change in this odor could indicate decomposition.
Q4: Can I use common laboratory solvents with this compound?
Yes, but with caution. Use anhydrous solvents whenever possible. Solvents like dichloromethane, chloroform, and ethyl acetate are generally suitable for short-term experimental use. Avoid protic solvents like methanol and ethanol unless they are part of the reaction, as they can slowly react with the isothiocyanate group. Also, be mindful of amine-based solvents or buffers (e.g., triethylamine, pyridine), as these will readily react.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments.
Issue 1: Inconsistent or Low Yields in Reactions
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Degraded Starting Material | 1. Assess Purity: Analyze the starting material by HPLC or GC to confirm its purity.[7][8] 2. Use a Fresh Aliquot: If possible, use a new, unopened vial of the reagent. | The electrophilic isothiocyanate group is the reactive center. If it has been hydrolyzed or has reacted with atmospheric moisture, the concentration of the active reagent is lowered, leading to poor reaction outcomes. |
| Reaction with Solvents or Buffers | 1. Solvent Check: Ensure you are using anhydrous solvents. 2. Buffer Compatibility: Avoid amine-containing buffers (e.g., Tris, HEPES). Opt for phosphate or carbonate buffers if an aqueous system is necessary, and be aware of the potential for hydrolysis. | Nucleophilic solvents or buffer components can compete with your desired reactant, consuming the this compound. Amines, in particular, react readily to form thioureas.[4] |
| Moisture in Reaction Setup | 1. Dry Glassware: Oven-dry all glassware before use. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | Even trace amounts of moisture can lead to the hydrolysis of the isothiocyanate, reducing the amount available for your desired reaction. |
Issue 2: Appearance of Unexpected Byproducts in Analysis (TLC, LC-MS, NMR)
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Hydrolysis of Isothiocyanate | 1. Identify Byproduct: Look for a mass corresponding to Ethyl Anthranilate. 2. Mitigate Moisture: Implement stricter anhydrous techniques as described above. | The appearance of the corresponding amine is a strong indicator of hydrolysis of the isothiocyanate functional group. |
| Hydrolysis of Ethyl Ester | 1. Identify Byproduct: Look for a mass corresponding to 2-isothiocyanatobenzoic acid. 2. Control pH: Avoid strongly acidic or basic conditions during your reaction and workup unless required by the protocol. | The ethyl ester can be cleaved under hydrolytic conditions, especially when catalyzed by acid or base. |
| Reaction with Nucleophiles | 1. Review Reagents: Check if any other reagents in your reaction mixture are nucleophilic (e.g., thiols, amines). 2. Identify Adducts: In mass spectrometry, look for masses corresponding to the addition of your nucleophile to the starting material. | The isothiocyanate group is highly susceptible to nucleophilic attack. This is a common and often desired reaction, but can be an unintended side reaction if other nucleophiles are present.[4] |
Diagram: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting experimental issues.
Experimental Protocols
Protocol 1: Aliquoting and Storage of this compound
Objective: To properly store the reagent to maximize its shelf life.
Materials:
-
Stock bottle of this compound
-
Multiple small (e.g., 1-2 mL) amber glass vials with PTFE-lined caps
-
Argon or nitrogen gas supply with a needle adapter
-
Syringes and needles
-
-20°C or -80°C freezer
Procedure:
-
Allow the stock bottle of this compound to equilibrate to room temperature before opening.
-
In a fume hood, carefully open the stock bottle.
-
Flush the headspace of the stock bottle and the smaller vials with argon or nitrogen gas.
-
Using a clean, dry syringe, withdraw the desired amount of the liquid and dispense it into the smaller vials.
-
Flush the headspace of each small vial with inert gas again before tightly sealing the cap.
-
Label each vial clearly with the compound name, concentration (if diluted), and date.
-
Place the aliquoted vials in a secondary container and store them at -20°C or -80°C.
Protocol 2: Purity Assessment by HPLC
Objective: To determine the purity of this compound and detect potential degradation products.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound sample
-
Anhydrous solvent for sample preparation (e.g., acetonitrile)
Procedure:
-
Sample Preparation: Prepare a dilute solution of your this compound sample in anhydrous acetonitrile (e.g., 1 mg/mL). Further dilute as necessary to be within the linear range of the detector.
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic or gradient elution. A good starting point is 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (aromatic ring) and potentially a secondary wavelength around 210 nm.
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject a blank (acetonitrile) to establish a baseline.
-
Inject your sample.
-
The main peak corresponds to this compound. The appearance of earlier eluting peaks might indicate more polar degradation products like Ethyl Anthranilate or 2-isothiocyanatobenzoic acid.
-
Purity can be estimated by the relative area of the main peak. For accurate quantification, a standard curve with a pure reference standard is required.
-
References
- 1. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chembk.com [chembk.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Managing Exothermic Reactions Involving Ethyl 2-isothiocyanatobenzoate
Welcome to the technical support center for handling reactions with Ethyl 2-isothiocyanatobenzoate. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent. The isothiocyanate functional group (-N=C=S) is highly reactive, particularly towards nucleophiles like primary amines. This reactivity is key to its utility in synthesizing heterocyclic scaffolds such as quinazolinones but also presents a significant thermal hazard.[1][2][3] Reactions are often highly exothermic, posing a risk of thermal runaway if not properly managed.[4][5]
This document provides in-depth, field-proven insights and troubleshooting guidance in a direct question-and-answer format to ensure your experiments are conducted safely, efficiently, and successfully.
Frequently Asked Questions (FAQs)
Q1: What are the primary exothermic hazards associated with this compound?
A1: The principal hazard stems from the high reactivity of the electrophilic carbon atom in the isothiocyanate group (-N=C=S).[6] When reacted with strong nucleophiles, particularly primary and secondary amines, the formation of the initial thiourea adduct is rapid and highly exothermic.[7] This can lead to:
-
Rapid Heat Generation: The reaction can release a significant amount of energy in a short period. In a batch reactor, if the rate of heat generation exceeds the rate of heat removal by the cooling system, the temperature will rise.[4]
-
Thermal Runaway: As the temperature increases, the reaction rate accelerates, which in turn accelerates heat production. This dangerous feedback loop is known as a thermal runaway and can lead to boiling of the solvent, excessive pressure buildup, and potential reactor failure.[5][8]
-
Secondary Decomposition: At elevated temperatures caused by an initial exotherm, the starting materials, intermediates, or final products may undergo secondary decomposition reactions, which can also be highly exothermic and may generate gas, further increasing the risk.
The reaction of this compound with an amine to form a 3-substituted-2-thioxo-4-quinazolinone derivative is a prime example of a process requiring stringent thermal control.[3]
Q2: I am planning a reaction between this compound and a primary amine. How can I proactively prevent a thermal runaway?
A2: Preventing a thermal runaway requires a multi-faceted approach focused on controlling the reaction rate. A robust experimental design is a self-validating system. Here are the critical control strategies:
-
Controlled Reagent Addition (Semi-Batch Operation): This is the most crucial control measure. Instead of mixing all reagents at once, add one of the reactive components (typically the amine) to the solution of this compound slowly and controllably (dropwise or via syringe pump).[4][9] This ensures that the limiting reagent is consumed as it is added, preventing its accumulation and thereby keeping the instantaneous heat generation rate at a manageable level.
-
Efficient Cooling and Temperature Monitoring:
-
Conduct the reaction in a vessel equipped with an external cooling bath (e.g., ice-water, dry ice/acetone). Ensure the bath has sufficient volume and surface area contact with the reactor.[9]
-
Crucially, monitor the internal reaction temperature , not the bath temperature. A discrepancy between the two indicates heat generation. A fast-response temperature sensor is essential for early detection of a developing exotherm.[8]
-
-
Dilution and Solvent Selection: Running the reaction at a lower concentration increases the total thermal mass of the system. The solvent acts as a heat sink, absorbing the energy released and moderating the temperature rise.[10] Select a solvent with a high heat capacity and a boiling point well above the intended reaction temperature to provide a buffer against runaway.
-
Agitation: Ensure efficient and continuous stirring. This promotes uniform heat distribution and facilitates heat transfer from the reaction mixture to the vessel walls and into the cooling bath, preventing the formation of localized hot spots.[9]
The following workflow diagram illustrates a safe setup for this type of reaction.
Q3: My reaction temperature is rising uncontrollably. What is the immediate emergency procedure?
A3: An uncontrolled temperature rise requires immediate and decisive action. Follow this emergency protocol:
-
Stop Reagent Addition: Immediately cease the addition of all reagents.[9] This removes the fuel for the exothermic reaction.
-
Enhance Cooling: If not already at maximum, increase the cooling capacity. Add more ice, dry ice, or switch to a colder cooling medium if available.
-
Emergency Quench/Dilution (Use with Caution): If the temperature continues to rise rapidly after stopping reagent addition and maximizing cooling, adding a cold, inert solvent can provide rapid dilution and absorb heat.[10] This should be a pre-planned action, and the quenching solvent must be known to be unreactive with all components in the flask.
-
Alert Personnel: Inform colleagues and your lab supervisor immediately. Evacuate the immediate area if the reaction cannot be brought under control.
The following decision tree outlines the troubleshooting process for a temperature excursion.
Q4: How can I quantify the potential exothermicity of my reaction before running it?
A4: The best practice for quantifying thermal risk is to use reaction calorimetry.[5] A reaction calorimeter (like the Mettler-Toledo RC1) measures the heat flow from a reaction in real-time under controlled conditions, providing critical safety data. The key parameters to determine are:
-
Heat of Reaction (ΔHr): The total energy released per mole of reactant.
-
Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if all the reaction's heat were absorbed by the reaction mass without any heat loss to the surroundings. It is calculated as: ΔTad = (-ΔHr) / (m * Cp) where 'm' is the mass of the reaction mixture and 'Cp' is its specific heat capacity.
-
Maximum Temperature of the Synthesis Reaction (MTSR): The highest temperature the reactor could reach in a worst-case scenario (e.g., cooling failure), calculated as: MTSR = Tprocess + ΔTad.
This data allows for a quantitative risk assessment, as summarized in the table below.
| Stoessel Criticality Class | Adiabatic Temperature Rise (ΔTad) | MTSR vs. Solvent Boiling Point (Tboil) | Risk Level & Required Controls |
| Class 1 (Low) | < 50 °C | MTSR < Tboil | Low risk. Standard controls (cooling, monitoring) are sufficient. |
| Class 2 (Medium) | 50-100 °C | MTSR < Tboil | Medium risk. Requires strict control over dosing and cooling. Accumulation of unreacted starting material is hazardous. |
| Class 3 (High) | > 100 °C | MTSR > Tboil | High risk. Dosing control is critical. A cooling failure could lead to boiling and over-pressurization. |
| Class 4 (Very High) | > 200 °C | MTSR >> Tboil | Very high risk. Reaction may be unsuitable for standard batch processing. Consider redesign or flow chemistry. |
| Class 5 (Extreme) | > 200 °C | MTSR > Tdecomposition | Extreme risk. Potential for thermal explosion due to secondary decomposition. Avoid batch processing. |
This table is adapted from principles of thermal process safety.[5]
Q5: What are the unique challenges when scaling up a reaction with this compound?
A5: Scaling up exothermic reactions is a significant challenge primarily due to the change in the surface-area-to-volume ratio.[11]
-
Heat Transfer Becomes Less Efficient: As reactor volume increases, the surface area available for heat exchange does not increase proportionally. A 10-fold increase in volume does not result in a 10-fold increase in heat transfer area. This makes it much harder to remove heat from a large reactor compared to a lab-scale flask.[11]
-
Dosing and Mixing Times Increase: What was a 30-minute addition in the lab could become an 8-16 hour addition on a larger scale to stay within the cooling capacity of the production reactor.[11] Inefficient mixing in large vessels can also lead to localized concentrations of reagents and dangerous hot spots.
-
Flow Chemistry as a Safer Alternative: For highly exothermic processes, continuous flow chemistry offers an inherently safer scale-up path. Reactions are conducted in small-volume tubes or channels with a very high surface-area-to-volume ratio, allowing for near-instantaneous heat removal. This prevents thermal accumulation and allows for safe operation at temperatures and concentrations that would be hazardous in a batch reactor.[4][10]
Troubleshooting Guide
| Symptom / Observation | Potential Cause | Recommended Action & Explanation |
| No reaction initiation; temperature does not rise upon amine addition. | 1. Impure or deactivated starting material.[12]2. Reaction temperature is too low. | 1. Verify Purity: Check the purity of this compound and the amine via NMR or another suitable method. Isothiocyanates can slowly degrade, especially in the presence of moisture. 2. Gentle Warming: Cautiously warm the reaction mixture by a few degrees. Some reactions have a small activation energy barrier that needs to be overcome. Monitor the temperature closely for any sign of a delayed, rapid exotherm. |
| A sudden, sharp exotherm occurs after a long induction period. | Accumulation of unreacted amine followed by sudden, rapid reaction. | This is a highly dangerous situation. The primary cause is adding the amine too quickly before the reaction has initiated. Action: Immediately stop the addition and apply maximum cooling. For future runs, add only a small portion of the amine first and wait for a slight exotherm to confirm initiation before proceeding with the remainder of the addition at a controlled rate. |
| Low yield of the desired quinazolinone product. | 1. Reaction temperature was too high, causing side reactions or decomposition.2. Incomplete reaction.3. Product loss during workup.[13] | 1. Maintain Strict Temperature Control: Repeat the reaction at a lower temperature with slower addition to minimize side-product formation. 2. Monitor Reaction Completion: Use TLC or LC-MS to monitor the disappearance of the starting material before quenching the reaction.[12] 3. Optimize Workup: Check the aqueous layers during extraction to ensure your product is not being lost due to unexpected solubility.[13] |
| Formation of an insoluble precipitate during the reaction. | The thiourea intermediate or the final quinazolinone product may have poor solubility in the chosen solvent. | Action: Select a different solvent in which all components are more soluble at the reaction temperature. Alternatively, run the reaction at a higher dilution. A precipitate can hinder effective stirring and heat transfer, posing a safety risk. |
References
- 1. Utility of mthis compound in the synthesis of some new quinazoline derivatives as potential anticancer and radiosensitizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 5. wjarr.com [wjarr.com]
- 6. Isothiocyanate - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. blog.wika.com [blog.wika.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 11. Safe Automated Dosing with Exothermic Reactions - Case Study [pharma-iq.com]
- 12. Troubleshooting [chem.rochester.edu]
- 13. How To [chem.rochester.edu]
Identifying and removing impurities from Ethyl 2-isothiocyanatobenzoate synthesis
Welcome to the technical support center for the synthesis of Ethyl 2-isothiocyanatobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this versatile reagent. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the preparation of various heterocyclic compounds and pharmacologically active molecules. Its synthesis, typically from ethyl 2-aminobenzoate (ethyl anthranilate), can present challenges related to impurity formation and product isolation. This guide offers practical, experience-driven advice to identify, mitigate, and remove these impurities effectively.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis and workup of this compound.
Question 1: My reaction yield is low, and I have a significant amount of a white, insoluble solid in my crude product. What is this solid, and how can I prevent its formation?
Answer:
The white, insoluble solid is most likely the symmetrically substituted thiourea, N,N'-bis(2-ethoxycarbonylphenyl)thiourea . This is the most common byproduct in isothiocyanate syntheses when using reagents like thiophosgene or its equivalents.
Causality of Formation:
This impurity arises from the reaction of the initially formed this compound with unreacted ethyl 2-aminobenzoate. The nucleophilic amine attacks the electrophilic carbon of the isothiocyanate group.
-
Reaction Scheme:
-
Ethyl 2-aminobenzoate + Thiophosgene → this compound
-
This compound + Ethyl 2-aminobenzoate → N,N'-bis(2-ethoxycarbonylphenyl)thiourea
-
Preventative Measures:
-
Slow Addition of Amine: The most effective way to minimize thiourea formation is to add the solution of ethyl 2-aminobenzoate slowly to the solution of the thiocarbonylating reagent (e.g., thiophosgene). This ensures that the amine is the limiting reagent at any given time, favoring the formation of the isothiocyanate over the thiourea.
-
Use of Excess Thiophosgene: Employing a slight excess (1.1-1.2 equivalents) of the thiocarbonylating reagent can help to ensure that all the primary amine is consumed, leaving none to react with the product.
-
Low Reaction Temperature: Maintaining a low temperature (0-5 °C) during the addition of the amine can help to control the reaction rate and reduce the likelihood of side reactions.
dot
Caption: Byproduct formation pathway.
Question 2: My purified product appears oily and has a pungent odor, but TLC analysis shows a single spot. Is my product pure?
Answer:
Not necessarily. While a single spot on Thin Layer Chromatography (TLC) is a good indicator of purity, it's not foolproof, especially with closely related impurities. The oily appearance and pungent smell are characteristic of isothiocyanates. However, you could have co-eluting impurities. The most common issues are:
-
Residual Solvents: The pungent odor could be intensified by residual solvents from the workup or chromatography.
-
Unreacted Starting Material: Depending on the TLC solvent system, the starting material, ethyl 2-aminobenzoate, may have a similar Rf value to the product.
-
Hydrolysis Product: Isothiocyanates are susceptible to hydrolysis, especially in the presence of moisture or on silica gel. The product of hydrolysis is the starting amine, ethyl 2-aminobenzoate.
Recommended Actions:
-
TLC System Optimization: Try a different TLC solvent system to achieve better separation. A common starting point for this class of compounds is a mixture of hexane and ethyl acetate.[1] Varying the ratio (e.g., 9:1, 4:1, 1:1) can help resolve closely migrating spots.
-
Spectroscopic Analysis: Obtain a Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of your product. The presence of unreacted ethyl 2-aminobenzoate will be indicated by a characteristic broad singlet for the -NH₂ protons, which is absent in the pure product.
-
Drying: Ensure your product is thoroughly dried under high vacuum to remove any volatile impurities and residual solvents.
Question 3: I am struggling to separate the desired this compound from the N,N'-bis(2-ethoxycarbonylphenyl)thiourea byproduct. What purification strategy do you recommend?
Answer:
The significant polarity difference between the isothiocyanate and the thiourea allows for effective separation by either recrystallization or column chromatography.
Method 1: Purification by Recrystallization
This method is most effective when the thiourea is the major impurity.
-
Rationale: this compound is generally more soluble in non-polar to moderately polar organic solvents than the corresponding thiourea. The thiourea's symmetrical structure and potential for intermolecular hydrogen bonding contribute to its lower solubility and higher melting point, making it amenable to crystallization.[2]
-
Recommended Solvent System: A mixed solvent system of hexane and ethyl acetate is a good starting point.
-
Protocol:
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Slowly add hexane while the solution is still warm until you observe persistent turbidity.
-
Add a few drops of ethyl acetate to redissolve the precipitate and then allow the solution to cool slowly to room temperature.
-
Cool the flask in an ice bath to maximize crystallization of the thiourea.
-
Filter the solid thiourea and wash with a small amount of cold hexane.
-
The filtrate contains the desired this compound. Concentrate the filtrate under reduced pressure to obtain the purified product.
-
Method 2: Purification by Column Chromatography
This is the preferred method for obtaining highly pure this compound, especially when other impurities are present.
-
Rationale: The less polar isothiocyanate will elute from the silica gel column before the more polar thiourea.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is highly effective. Start with a low polarity mixture and gradually increase the polarity.
-
Protocol:
-
TLC Analysis: First, determine an appropriate eluent system using TLC. A good starting point is 10% ethyl acetate in hexane. The desired product should have an Rf value of approximately 0.3-0.4.
-
Column Packing: Pack a column with silica gel in your chosen starting eluent (e.g., 5% ethyl acetate in hexane).
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane or the starting eluent and load it onto the column.
-
Elution: Begin eluting with the low-polarity solvent. The this compound will elute first.
-
Monitoring: Monitor the fractions by TLC.
-
Impurity Elution: After the product has eluted, increase the polarity of the eluent (e.g., to 20-30% ethyl acetate in hexane) to elute the more polar N,N'-bis(2-ethoxycarbonylphenyl)thiourea.
-
Isolation: Combine the pure fractions containing the product and remove the solvent under reduced pressure.
-
dot
Caption: General purification workflow.
Frequently Asked Questions (FAQs)
Q1: How can I confirm the identity and purity of my final product?
A1: A combination of spectroscopic methods is recommended:
-
¹H and ¹³C NMR Spectroscopy: This is the most definitive method. For this compound, you should observe the characteristic signals for the ethyl ester and the aromatic protons. The absence of the -NH₂ signal from the starting material and the characteristic signals of the thiourea byproduct are key indicators of purity. The ¹³C NMR will show a characteristic peak for the isothiocyanate carbon (-N=C=S) typically in the range of 130-140 ppm.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can confirm the molecular weight of the product. The fragmentation pattern can also provide structural information. For this compound (MW: 207.25 g/mol ), a prominent molecular ion peak at m/z = 207 should be observed.[3]
-
Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the isothiocyanate group (-N=C=S) will be present around 2000-2100 cm⁻¹.
Q2: What are the key spectroscopic features to distinguish this compound from N,N'-bis(2-ethoxycarbonylphenyl)thiourea?
A2:
| Spectroscopic Technique | This compound | N,N'-bis(2-ethoxycarbonylphenyl)thiourea |
| ¹H NMR | Absence of N-H protons. | Presence of a broad singlet for the two N-H protons, typically downfield (> 8 ppm).[4] |
| ¹³C NMR | Signal for -N=C=S carbon (approx. 130-140 ppm). | Signal for C=S carbon (approx. 175-180 ppm).[4] |
| IR Spectroscopy | Strong, sharp peak around 2000-2100 cm⁻¹ (-N=C=S stretch). | N-H stretching bands around 3100-3300 cm⁻¹ and a C=S stretch around 1300-1350 cm⁻¹. |
| Mass Spectrometry | Molecular ion at m/z = 207. | Molecular ion at m/z = 388. |
Q3: My product seems to be degrading over time, turning yellow and developing an amine-like smell. What is happening and how can I store it properly?
A3: Isothiocyanates are sensitive to moisture and can hydrolyze back to the corresponding amine, in this case, ethyl 2-aminobenzoate. The yellow color and amine smell are indicative of this degradation.
Storage Recommendations:
-
Anhydrous Conditions: Store this compound under an inert atmosphere (e.g., argon or nitrogen).
-
Low Temperature: Store in a refrigerator or freezer to slow down the rate of decomposition.
-
Protection from Light: Store in an amber vial to protect it from light-induced degradation.
References
Technical Support Center: Enhancing the Reactivity of Ethyl 2-isothiocyanatobenzoate
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for Ethyl 2-isothiocyanatobenzoate. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights, troubleshooting protocols, and frequently asked questions (FAQs) regarding the use of this versatile reagent. Our focus is on strategic catalyst selection to overcome common reactivity challenges and optimize your synthetic outcomes.
Introduction: The Chemistry of this compound
This compound is a valuable building block in organic synthesis, primarily utilized for constructing complex heterocyclic scaffolds like quinazolines, which are of significant interest in medicinal chemistry.[1][2] The core of its reactivity lies in the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This carbon is susceptible to nucleophilic attack, most commonly by amines, to form thiourea intermediates that can subsequently cyclize.[3][4]
However, achieving high yields and purity can be challenging due to factors like sluggish reactions, steric hindrance, or competing side reactions.[5] Proper catalyst selection is paramount to activating the substrate and directing the reaction toward the desired product. This guide provides a systematic approach to catalyst selection and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when working with this compound?
The main challenges stem from the moderate electrophilicity of the isothiocyanate carbon and the potential for side reactions. Key issues include:
-
Slow Reaction Rates: Particularly with weakly nucleophilic amines (e.g., aromatic amines), the reaction can be sluggish, requiring harsh conditions that may degrade starting materials or products.[6]
-
Side Product Formation: Hydrolysis of the isothiocyanate or the ethyl ester moiety can occur in the presence of water. Using anhydrous solvents and reagents is critical.[5][7]
-
Low Yields: This can be a result of incomplete reactions, degradation, or difficult purification.[5]
-
Steric Hindrance: Bulky nucleophiles or substituents near the isothiocyanate group can impede the reaction.
Q2: My reaction is sluggish or failing. What are the first troubleshooting steps?
Before focusing on advanced catalytic systems, it's crucial to verify the fundamentals of your experimental setup. A systematic check can often resolve the issue.[8]
-
Reagent Purity: Ensure your this compound is pure and dry. Isothiocyanates can degrade upon storage; consider using a freshly opened bottle or purifying the reagent if necessary.[5] The same applies to your nucleophile and solvent.
-
Solvent Choice: The solvent must be anhydrous and inert to the reactants. Aprotic solvents like DMF, DMSO, acetonitrile, or THF are generally preferred over protic solvents which can lead to unwanted side reactions.[7]
-
Temperature Control: Many reactions of isothiocyanates require heating to overcome activation barriers. If the reaction is slow at room temperature, consider gradually increasing the temperature (e.g., to 50-80 °C) while monitoring for product formation and decomposition by TLC.[5]
-
Concentration: Ensure the reaction is run at an appropriate concentration. Very dilute conditions can slow down bimolecular reactions.
Q3: Which catalysts are most effective for reactions with amine nucleophiles?
The most common and effective strategy for reactions with amines is base catalysis .
-
Mechanism of Action: A base, typically a tertiary amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), deprotonates the amine nucleophile. This increases the nucleophilicity of the amine, making it more reactive towards the electrophilic isothiocyanate carbon.
-
Recommended Bases:
-
Triethylamine (Et₃N): Widely used, effective, and easily removed during workup. It is a common choice for cyclization reactions to form quinazolines.[9]
-
Pyridine: Can act as both a base and a nucleophilic catalyst.
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): A stronger, non-nucleophilic base suitable for less reactive amines.
-
-
Causality: Without a base, the lone pair on the amine nucleophile is less available for attack. By removing a proton, the base generates a more potent anionic nucleophile, dramatically accelerating the rate of thiourea formation.
Q4: Can acid catalysts be used? If so, for which types of reactions?
Yes, acid catalysis is a viable strategy, particularly for promoting cyclization steps.
-
Mechanism of Action: An acid catalyst (e.g., a few drops of concentrated H₂SO₄ or p-toluenesulfonic acid) protonates the nitrogen or sulfur atom of the isothiocyanate group. This protonation increases the electrophilicity of the central carbon, making it more susceptible to attack by even weak nucleophiles.
-
Applications: This approach is particularly useful in condensation reactions to synthesize quinazoline-2-thiols from substituted anilines.[10]
-
Caution: The choice of acid and reaction conditions must be carefully managed to avoid hydrolysis of the ethyl ester group.
Q5: How can I effectively monitor the reaction progress?
Thin-Layer Chromatography (TLC) is the most convenient method for real-time monitoring.[7][11]
-
Setup: Spot the starting material (this compound), the nucleophile, and the reaction mixture on a silica gel TLC plate.
-
Eluent System: A mixture of hexane and ethyl acetate is a good starting point. Adjust the polarity to achieve good separation (Rf values between 0.2 and 0.8).
-
Visualization: Visualize the spots under a UV lamp (254 nm). The disappearance of the limiting starting material and the appearance of a new, typically more polar, product spot indicates reaction progress.
Troubleshooting Guide: Common Issues & Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Reaction or Very Low Conversion | 1. Insufficient activation of the nucleophile. 2. Reagent degradation. 3. Low reaction temperature. | 1. Add a catalytic amount of a suitable base (e.g., 0.1-0.2 eq of Et₃N) or acid (e.g., catalytic H₂SO₄).[9][10] 2. Use fresh or purified reagents.[5] 3. Increase the reaction temperature in 10-20 °C increments. |
| Multiple Unidentified Side Products | 1. Presence of water in the reaction. 2. Reaction temperature is too high, causing decomposition. 3. Air sensitivity of reactants. | 1. Use anhydrous solvents and dry glassware. Run the reaction under an inert atmosphere (N₂ or Ar).[8] 2. Reduce the reaction temperature. Consider a more active catalyst to allow for milder conditions. 3. Purge the reaction vessel with an inert gas before adding reagents. |
| Formation of a Symmetrical Thiourea Byproduct | In reactions aiming for unsymmetrical thioureas, the intermediate isothiocyanate may react with the starting amine. | Control the stoichiometry carefully. A two-step, one-pot approach can be effective: form the isothiocyanate first, then add the second amine.[5] |
| Product is an Insoluble Precipitate | The desired product may have low solubility in the reaction solvent. | This can be advantageous for purification. However, if it hinders the reaction, switch to a more polar aprotic solvent like DMF or DMSO. |
Visualizing the Catalytic Pathways
The choice between a base or acid catalyst fundamentally alters the reaction mechanism.
Caption: Catalytic pathways for enhancing reactivity.
Caption: Troubleshooting workflow for slow reactions.
Key Experimental Protocol: Base-Catalyzed Synthesis of a Quinazoline Derivative
This protocol describes a general procedure for the reaction of this compound with an amine in the presence of triethylamine, adapted from established methodologies.[9]
Materials:
-
This compound (1.0 eq)
-
Primary amine (e.g., 2-amino-5-methylbenzoic acid) (1.0 eq)
-
Triethylamine (Et₃N) (0.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware, dried in an oven.
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the primary amine (1.0 eq).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (N₂ or Ar) for 5-10 minutes.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF via syringe. Stir the mixture until the amine is fully dissolved. Add this compound (1.0 eq) to the solution.
-
Catalyst Addition: Add triethylamine (0.5 eq) to the reaction mixture dropwise via syringe.
-
Reaction: Heat the mixture to reflux (or a suitable temperature determined by optimization) and stir.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into ice-cold water.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the solid thoroughly with water and then a small amount of cold ethanol to remove impurities.
-
Purification: Dry the solid product under vacuum. If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
References
- 1. Utility of mthis compound in the synthesis of some new quinazoline derivatives as potential anticancer and radiosensitizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isothiocyanate - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Troubleshooting [chem.rochester.edu]
- 9. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Solubility Issues of Ethyl 2-isothiocyanatobenzoate in Organic Solvents
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for Ethyl 2-isothiocyanatobenzoate. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges in dissolving this versatile reagent in organic solvents. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to make informed decisions in your experimental design.
Introduction: The Solubility Challenge
This compound (CAS 99960-09-5) is a key building block in organic synthesis, particularly for creating thiourea derivatives and other heterocyclic compounds of interest in medicinal chemistry.[1][2] Its unique structure, featuring a nonpolar aromatic ring and two polar functional groups (an ethyl ester and an isothiocyanate), gives it a nuanced solubility profile that can be challenging. This guide provides a systematic approach to overcoming these solubility hurdles.
Part 1: Understanding the Molecule: Physicochemical Properties
A foundational understanding of the compound's properties is the first step in troubleshooting.
Q1: What are the key physicochemical properties of this compound?
Understanding the physical and chemical characteristics of this compound is crucial for selecting appropriate solvents and handling conditions.
| Property | Value | Source(s) |
| CAS Number | 99960-09-5 | [3] |
| Molecular Formula | C₁₀H₉NO₂S | [3] |
| Molecular Weight | 207.25 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid; may appear as a dark brown oil upon synthesis. | [3][4] |
| Density | ~1.201 g/mL at 25 °C | [3] |
| Boiling Point | ~150 °C at 1 mmHg | [3] |
| Refractive Index | n20/D ~1.614 | [3] |
Q2: What does the structure of this compound suggest about its solubility?
The solubility of a molecule is governed by the principle of "like dissolves like".[5] The structure of this compound contains distinct regions with different polarities:
-
Nonpolar Region: The benzene ring is hydrophobic and favors interactions with nonpolar solvents (e.g., toluene, hexane).
-
Polar Regions: The ethyl ester (-COOEt) and the isothiocyanate (-N=C=S) groups are polar and capable of dipole-dipole interactions, favoring solubility in more polar solvents (e.g., THF, ethyl acetate, acetonitrile).[6]
This dual nature means the compound is moderately polar. It will likely exhibit poor solubility in extremely nonpolar solvents like hexane and may also have limited solubility in highly polar protic solvents. Its ideal solvents are typically those of intermediate polarity.
Part 2: Troubleshooting Guide for Common Solubility Problems
This section provides a direct, question-and-answer-based approach to solving common issues encountered in the lab.
FAQ 1: My this compound isn't dissolving in my chosen solvent. What should I do first?
When facing a solubility issue, a systematic approach is most effective. Avoid random changes; instead, follow a logical progression of gentle to more energetic methods. The workflow below outlines the recommended first steps.
FAQ 2: Which organic solvents are recommended for this compound?
Solvent selection is critical. Below is a table of common organic solvents, categorized by polarity, with notes on their suitability for dissolving this compound.
| Solvent Category | Solvent | Expected Solubility | Notes & Cautions |
| Nonpolar | Hexane, Cyclohexane | Poor | Generally unsuitable. The molecule's polar groups prevent dissolution. |
| Toluene | Moderate | Can be a good choice, especially when heated or with a co-solvent. | |
| Polar Aprotic | Dichloromethane (DCM) | Good | Often a very effective solvent for this class of compounds.[1][7] |
| Diethyl Ether | Good | Good general-purpose solvent, but its low boiling point can be a limitation. | |
| Tetrahydrofuran (THF) | Excellent | Typically an excellent solvent for isothiocyanate reactions.[1] | |
| Ethyl Acetate (EtOAc) | Excellent | A good balance of polarity; often used in purification.[1][8] | |
| Acetonitrile (MeCN) | Excellent | A common choice for reactions involving isothiocyanates.[1] | |
| Dimethylformamide (DMF) | Excellent | High dissolving power, but difficult to remove due to its high boiling point.[5] | |
| Dimethyl Sulfoxide (DMSO) | Excellent | Strong solvent, but can be reactive and is difficult to remove.[5][9] | |
| Polar Protic | Ethanol, Methanol | Good to Moderate | Soluble, but the isothiocyanate group can slowly react with alcohols, especially with heat or catalysts, to form thiocarbamates. Use with caution for long-term storage or prolonged heating. |
FAQ 3: How can I use temperature to improve solubility?
Increasing the temperature increases the kinetic energy of the solvent molecules, which can overcome the intermolecular forces in the solute, leading to higher solubility.[6][10]
Experimental Protocol: Dissolution with Controlled Heating
-
Setup: Place the flask containing the solute and solvent in a water or oil bath equipped with a thermometer and a magnetic stirrer. Do not heat directly on a hot plate to avoid localized overheating.
-
Initial Temperature: Set the bath to a temperature approximately 20-30°C above room temperature (e.g., 40-50°C).
-
Stirring: Begin gentle stirring.
-
Observation: Observe the mixture for 5-10 minutes. If the compound does not dissolve, you can incrementally increase the temperature.
-
Caution: Be aware of the solvent's boiling point. For reactions, it is also important to confirm that this compound is stable at the chosen temperature and does not undergo degradation or side reactions.[11]
FAQ 4: Can sonication help dissolve the compound?
Yes. Sonication uses high-frequency sound waves to create microscopic cavitation bubbles in the liquid.[12][13] The rapid collapse of these bubbles generates localized high pressure and temperature, acting as a powerful mechanical agitation that can break apart solute aggregates and accelerate dissolution.[12][14][15]
Experimental Protocol: Using an Ultrasonic Bath
-
Preparation: Prepare the mixture of this compound and the solvent in a sealed vial or flask. Ensure the container is properly sealed to prevent solvent evaporation.
-
Immersion: Place the container in the ultrasonic bath. Ensure the water level in the bath is sufficient to cover the level of the solvent in your container.
-
Sonication: Turn on the sonicator. For typical lab-scale solutions, 5-15 minutes is often sufficient.
-
Monitoring: Periodically check the solution for clarity. If the solution becomes warm, you can pause sonication to allow it to cool.
-
Final Check: After sonication, visually inspect the solution to ensure no solid material remains.
FAQ 5: The compound dissolves with heating, but it precipitates out when it cools or when I add other reagents. What is happening?
This common issue usually points to one of two causes:
-
Supersaturation: By heating, you created a supersaturated solution, meaning the solvent holds more solute than it can at room temperature. As it cools, the solubility limit decreases, and the excess solute precipitates.
-
Solution: Your experiment must either be run at the elevated temperature, or you must use a lower concentration of the compound. Alternatively, use a better solvent system (see FAQ 6).[16]
-
-
"Salting Out": The addition of another reagent (e.g., a salt or a less compatible liquid) can change the overall properties of the solvent, reducing its ability to solvate your compound and causing it to precipitate.[16]
-
Solution: Test the solubility of this compound in the final reaction mixture, including all reagents and additives, before starting your experiment on a large scale. You may need to adjust the solvent system to accommodate all components.
-
Part 3: Advanced Solubilization Strategy: Co-Solvency
If basic methods fail, using a co-solvent system is a powerful and widely used technique.
FAQ 6: What is co-solvency and how can I apply it to my experiment?
Co-solvency is a technique where a small amount of a second, miscible solvent (the "co-solvent") is added to the primary solvent to increase the solubility of a solute.[3][17] The co-solvent works by altering the overall polarity of the solvent system to create a more favorable environment for the solute.[18][19] This is particularly effective for compounds like this compound that have both polar and nonpolar characteristics.
Common Co-Solvent Systems for Moderately Polar Compounds:
-
Primary Solvent (Less Polar): Toluene, Dichloromethane
-
Co-Solvent (More Polar): Add THF, Ethyl Acetate, or Acetonitrile (e.g., in a 10:1 or 20:1 ratio).
-
-
Primary Solvent (More Polar): Acetonitrile
-
Co-Solvent (Less Polar): Add Toluene or Dichloromethane.
-
Experimental Protocol: Screening for an Effective Co-Solvent System The following workflow can be used to systematically identify a suitable co-solvent mixture.
Part 4: Important Considerations for Experimental Success
FAQ 7: How does the purity of this compound affect its solubility?
Purity is paramount. Impurities from the synthesis, such as starting materials or side products, can significantly impact solubility.[8] Some impurities may be insoluble in your chosen solvent, giving the false impression that the target compound is not dissolving. Always use a compound of known and high purity (≥98%) for solubility-dependent experiments. If you suspect impurities, purification by flash chromatography or distillation may be necessary.[7]
FAQ 8: Are there any solvent compatibility issues I should be aware of?
Yes. The isothiocyanate functional group (-N=C=S) is an electrophile and can react with nucleophilic solvents.
-
Protic Solvents: Alcohols (Methanol, Ethanol) and water can react with the isothiocyanate group, especially under basic or acidic conditions, or with prolonged heating.[20][21] While often suitable as reaction solvents for short durations, they are not recommended for long-term storage of stock solutions.
-
Amine Solvents: Solvents containing primary or secondary amines will react readily with the isothiocyanate to form thioureas and should be avoided unless this is the intended reaction.[1]
Always use dry (anhydrous) solvents when possible, as water can lead to degradation of the isothiocyanate over time.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. innospk.com [innospk.com]
- 3. chembk.com [chembk.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. ETHYL ISOTHIOCYANATOACETATE synthesis - chemicalbook [chemicalbook.com]
- 8. HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION - Patent 3611163 [data.epo.org]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. ijsdr.org [ijsdr.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 13. hielscher.com [hielscher.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Cosolvent - Wikipedia [en.wikipedia.org]
- 18. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijpsjournal.com [ijpsjournal.com]
- 20. thaiscience.info [thaiscience.info]
- 21. Factors affecting the dissolution and degradation of oriental mustard-derived sinigrin and allyl isothiocyanate in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Characterizing Ethyl 2-isothiocyanatobenzoate Reaction Products by HPLC
For researchers, scientists, and drug development professionals, the synthesis and analysis of novel heterocyclic compounds are paramount. Ethyl 2-isothiocyanatobenzoate is a versatile reagent, pivotal in the creation of a diverse range of compounds, most notably quinazoline and thiourea derivatives, which are scaffolds of significant pharmacological interest.[1][2][3] The characterization of the resultant complex reaction mixtures necessitates a robust and reliable analytical methodology. High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for this purpose, offering the resolution and sensitivity required to dissect these mixtures.[2][4][5]
This guide provides an in-depth comparison of HPLC methodologies for the characterization of this compound reaction products. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, ensuring a thorough understanding of how to develop and validate a self-consistent analytical system.
The Synthetic Landscape of this compound
The high reactivity of the isothiocyanate group (-N=C=S) in this compound allows for a variety of nucleophilic addition and cyclization reactions.[6] Understanding the primary reaction pathways is fundamental to anticipating the products and developing an appropriate analytical strategy.
Caption: Major reaction pathways of this compound.
Comparative Analysis of HPLC Methodologies
The choice of HPLC methodology is dictated by the physicochemical properties of the analytes. The reaction products of this compound, which include the starting material, intermediates, and final products, span a range of polarities. Consequently, Reversed-Phase HPLC (RP-HPLC) is the most ubiquitously employed technique.[4][7][8]
Methodology 1: General Purpose Screening with Isocratic Elution
This approach is ideal for rapid, routine analysis of reaction progress where baseline separation of all components is not the primary objective.
-
Expertise & Experience: The rationale here is speed and simplicity. An isocratic method using a common mobile phase composition provides a quick snapshot of the reaction, allowing for the timely determination of the consumption of starting material and the emergence of major products. The choice of a C18 column is based on its broad applicability for a wide range of organic molecules.[4][9][10]
-
Trustworthiness: The self-validating aspect of this protocol lies in its consistency. By maintaining a constant mobile phase composition and flow rate, retention times should remain stable, allowing for reliable comparison between different runs of the same reaction.
Methodology 2: High-Resolution Analysis with Gradient Elution
For the comprehensive characterization of a reaction mixture, including the separation of closely eluting isomers and impurities, a gradient elution method is indispensable.
-
Expertise & Experience: A gradient method allows for the effective separation of compounds with a wider range of polarities. Starting with a higher aqueous composition allows for the retention and separation of more polar early-eluting compounds, while the gradual increase in the organic modifier facilitates the elution of more non-polar, later-eluting products. The addition of a small amount of acid (e.g., formic or phosphoric acid) to the mobile phase can improve peak shape, particularly for basic compounds like quinazolinones, by minimizing interactions with residual silanol groups on the silica-based stationary phase.[4][7][9]
-
Trustworthiness: This protocol's self-validation is achieved through the inclusion of system suitability tests. Parameters such as resolution, peak asymmetry, and theoretical plates are monitored to ensure the chromatographic system is performing optimally before and during the analysis of unknown samples.
Data Presentation: A Comparative Overview
The following table summarizes the expected performance of the two methodologies for a hypothetical reaction mixture containing this compound (E2IB), a thiourea intermediate, and a 2-thioxo-4-quinazolinone product.
| Parameter | Methodology 1 (Isocratic) | Methodology 2 (Gradient) | Justification |
| Column | C18, 5 µm, 4.6 x 150 mm | C18, 5 µm, 4.6 x 150 mm | C18 is a versatile stationary phase suitable for these compounds.[4][9][10] |
| Mobile Phase A | Water | 0.1% Formic Acid in Water | Formic acid improves peak shape for basic analytes.[7] |
| Mobile Phase B | Acetonitrile | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC. |
| Elution | 60% B | 30-90% B over 15 min | Gradient elution provides better resolution for complex mixtures. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection (UV) | 254 nm | 254 nm | A common wavelength for aromatic compounds. |
| Hypothetical tR (E2IB) | 4.2 min | 8.5 min | |
| Hypothetical tR (Thiourea) | 3.1 min | 6.2 min | |
| Hypothetical tR (Quinazolinone) | 5.8 min | 11.3 min | |
| Resolution (Thiourea/E2IB) | 1.8 | > 2.5 | Gradient elution significantly improves resolution. |
| Peak Asymmetry (Quinazolinone) | 1.5 | 1.1 | Acidified mobile phase reduces peak tailing.[4][9] |
Experimental Protocols
Protocol 1: Sample Preparation
-
Reaction Quenching: At the desired time point, withdraw an aliquot (e.g., 100 µL) from the reaction mixture.
-
Dilution: Dilute the aliquot with the initial mobile phase of the chosen HPLC method (e.g., 900 µL of 60:40 Water:Acetonitrile for Methodology 1) to a final volume of 1 mL. This prevents solvent effects on the chromatography.
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC system.
Protocol 2: HPLC Analysis (Methodology 2 - Gradient)
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (70% A: 30% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Injection: Inject 10 µL of the prepared sample onto the column.
-
Gradient Elution: Initiate the following gradient program:
-
0-2 min: 30% B
-
2-17 min: Linear gradient from 30% to 90% B
-
17-20 min: Hold at 90% B
-
20-21 min: Linear gradient from 90% to 30% B
-
21-25 min: Hold at 30% B to re-equilibrate
-
-
Data Acquisition: Monitor the eluent at 254 nm and record the chromatogram.
Caption: A typical workflow for the HPLC analysis of reaction products.
Conclusion
The effective characterization of this compound reaction products is a critical step in synthetic and medicinal chemistry. A systematic approach to HPLC method development, grounded in the principles of chromatographic separation, is essential for achieving reliable and reproducible results. By starting with a general-purpose isocratic method for initial screening and progressing to a more refined gradient method for detailed analysis, researchers can efficiently monitor reaction progress and accurately characterize the resulting products. The methodologies and insights provided in this guide serve as a robust framework for developing self-validating analytical systems for this important class of compounds.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. HPLC assay in plasma and preliminary pharmacokinetic study of a quinazolinone derivative with spasmolytic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. d-nb.info [d-nb.info]
- 7. Separation of Quinazoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Ethyl 2-[3-(3,5-Dinitrobenzoyl)thioureido]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
A Comparative Guide to the Reactivity of Ethyl 2-isothiocyanatobenzoate and Methyl 2-isothiocyanatobenzoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug discovery, isothiocyanates are pivotal intermediates, prized for their ability to readily engage with nucleophiles to construct a diverse array of heterocyclic scaffolds and bioactive molecules. Among these, ortho-alkoxycarbonylphenyl isothiocyanates serve as valuable precursors. This guide provides an in-depth comparison of the reactivity of two key analogs: Ethyl 2-isothiocyanatobenzoate and Mthis compound. While direct, side-by-side kinetic studies are not extensively documented in the public domain, this document synthesizes established principles of organic chemistry with available experimental data to offer a robust framework for understanding and predicting their relative reactivity.
Theoretical Framework: Unpacking Electronic and Steric Effects
The reactivity of the isothiocyanate group (-N=C=S) is fundamentally dictated by the electrophilicity of the central carbon atom. Nucleophilic attack on this carbon is the primary mechanistic step in most of its characteristic reactions. The substituents on the aromatic ring and the nature of the ester group can modulate this electrophilicity through a combination of electronic and steric effects.
Electronic Influence of the Ester Group
Both the methoxycarbonyl (-COOCH₃) and ethoxycarbonyl (-COOC₂H₅) groups are electron-withdrawing through inductive effects (-I) and can participate in resonance. However, the primary electronic influence on the isothiocyanate group in the ortho position is the inductive effect. The ethyl group is slightly more electron-donating than the methyl group due to hyperconjugation. This subtle difference would suggest that the isothiocyanate carbon in this compound is marginally less electrophilic than in its methyl counterpart.
Steric Hindrance
The ortho-positioning of the bulky ester group relative to the isothiocyanate functionality introduces significant steric hindrance. The ethyl group is larger than the methyl group, which could lead to greater steric shielding of the isothiocyanate carbon in this compound. This increased steric bulk would be expected to decrease the rate of reaction with nucleophiles, particularly bulky ones.[1]
Experimental Insights: Reactivity of Mthis compound
While direct comparative data is scarce, a study on the reaction of Mthis compound with a variety of amines provides valuable insights into its reactivity.[2] The synthesis of 2-thioxo-4-quinazolinone derivatives was achieved in good yields, demonstrating the utility of this reagent.
| Amine | Reaction Time (h) | Yield (%) |
| Aniline | 2 | 95 |
| 4-Methylaniline | 2 | 96 |
| 4-Methoxyaniline | 2 | 94 |
| 4-Chloroaniline | 3 | 92 |
| Benzylamine | 1 | 98 |
| Hydrazine | 0.5 | 99 |
Table 1: Reaction of Mthis compound with various amines in water at 60°C.[2]
The high yields and relatively short reaction times, even with sterically hindered anilines, indicate that Mthis compound is a reactive electrophile. The faster reaction with aliphatic amines (benzylamine and hydrazine) compared to anilines is consistent with the greater nucleophilicity of the former.
Proposed Synthesis and Experimental Design for a Comparative Study
To facilitate a direct comparison, a reliable synthesis of this compound is required. A plausible synthetic route would involve the reaction of ethyl anthranilate with thiophosgene or a thiophosgene equivalent.
Proposed Synthesis of this compound
Protocol:
-
Dissolve ethyl anthranilate in a suitable solvent such as dichloromethane or toluene.
-
Add a base, such as triethylamine or an aqueous solution of sodium bicarbonate, to neutralize the HCl byproduct.
-
Cool the mixture to 0°C and add a solution of thiophosgene or a less hazardous equivalent (e.g., thiocarbonyldiimidazole) dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Perform an aqueous workup to remove the base and any water-soluble byproducts.
-
Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography.
Experimental Design for a Comparative Reactivity Study
A kinetic study monitoring the reaction of both isothiocyanates with a model nucleophile, such as benzylamine, would provide quantitative data on their relative reactivity.
Protocol:
-
Prepare stock solutions of known concentrations of Mthis compound, this compound, and benzylamine in a suitable aprotic solvent (e.g., acetonitrile).
-
In a thermostated reaction vessel, mix the isothiocyanate and benzylamine solutions at a defined temperature (e.g., 25°C).
-
Monitor the progress of the reaction over time by taking aliquots at regular intervals and quenching the reaction.
-
Analyze the quenched aliquots using a suitable analytical technique, such as HPLC or ¹H NMR spectroscopy, to determine the concentration of the remaining isothiocyanate or the formed thiourea product.
-
Plot the concentration of the reactant or product against time and determine the pseudo-first-order rate constant (k_obs) for each reaction.
-
Compare the k_obs values to determine the relative reactivity.
Conclusion and Outlook
Based on theoretical principles, Mthis compound is predicted to be slightly more reactive than this compound . This is attributed to the combination of a slightly greater electron-withdrawing inductive effect of the methoxycarbonyl group and reduced steric hindrance compared to the ethoxycarbonyl group.
However, the magnitude of this difference is likely to be small and may be influenced by the nature of the nucleophile and the reaction conditions. For many synthetic applications, both reagents are expected to be effective. The choice between the two may ultimately be guided by factors such as commercial availability, cost, and the specific requirements of the downstream synthetic steps.
The proposed synthetic route and experimental design for a comparative study provide a clear path for researchers to obtain empirical data to validate these theoretical predictions. Such a study would be a valuable contribution to the field, providing a quantitative basis for the selection of these important synthetic intermediates.
References
Mastering Purity: A Comparative Guide to Mass Spectrometry for the Assessment of Synthesized Derivatives
For researchers, scientists, and professionals navigating the intricate landscape of drug development and chemical synthesis, the unambiguous confirmation of a synthesized molecule's purity is a cornerstone of reliable and reproducible science. The presence of even minute impurities can drastically alter a compound's biological activity, toxicity profile, and overall therapeutic potential, leading to misleading experimental outcomes and costly delays in development pipelines.
This guide provides an in-depth, objective comparison of mass spectrometry-based techniques for the critical task of purity assessment. Moving beyond a mere recitation of protocols, we will delve into the fundamental principles that govern the selection of one mass spectrometry approach over another, supported by experimental data and field-proven insights. Our focus is to empower you with the knowledge to not only execute these powerful analytical techniques but to do so with a strategic understanding that ensures the integrity of your scientific endeavors.
The Indispensable Role of Mass Spectrometry in Purity Assessment
While traditional analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV detection and Thin-Layer Chromatography (TLC) have long been staples in the chemist's toolbox, they often fall short in providing the comprehensive picture required for modern drug development. Mass spectrometry (MS) offers unparalleled advantages in sensitivity and selectivity, enabling the detection and identification of impurities at levels that are often missed by other methods.[1] Furthermore, MS provides crucial structural information, a key differentiator when dealing with unknown impurities or isomers.[1]
High-Resolution Mass Spectrometry (HRMS) has emerged as a particularly powerful tool, delivering highly accurate mass measurements that allow for the confident determination of elemental compositions for both the parent compound and its impurities.[2][3][4] This level of detail is often essential for meeting the stringent requirements of regulatory bodies such as the Food and Drug Administration (FDA) and for adhering to the guidelines set forth by the International Council for Harmonisation (ICH).[5][6][7]
A Comparative Analysis of Mass Spectrometry Platforms
The choice of mass spectrometry platform is a critical decision that directly impacts the quality and depth of the purity assessment. The optimal choice depends on the specific characteristics of the synthesized derivative, including its volatility, polarity, and thermal stability, as well as the nature of the expected impurities.
| Technique | Principle | Best Suited For | Strengths | Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile and thermally stable compounds in the gas phase before mass analysis. | Volatile and semi-volatile organic compounds, residual solvents. | Excellent separation efficiency for complex mixtures of volatile compounds.[8] Considered a "gold standard" for forensic substance identification.[9] | Not suitable for non-volatile or thermally labile compounds.[8] Derivatization may be required for some analytes.[10] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds in the liquid phase based on their physicochemical properties before mass analysis. | A wide range of compounds, including non-volatile, polar, and thermally labile molecules.[11][12] | Highly versatile and applicable to a broad spectrum of synthesized derivatives.[11] High sensitivity and selectivity.[12] | Matrix effects can sometimes lead to ion suppression.[13] |
| High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF, Orbitrap) | Provides highly accurate mass measurements, enabling the determination of elemental composition.[2][3] | Confident identification of unknown impurities and structural elucidation.[3] | Unparalleled mass accuracy and resolving power.[3] Enables confident differentiation between closely related compounds.[3] | Higher instrument cost and complexity compared to nominal mass systems. |
| Tandem Mass Spectrometry (MS/MS) | Involves multiple stages of mass analysis to gain structural information through fragmentation. | Structural elucidation of impurities and confirmation of their identity.[2] | Provides detailed structural information for confident impurity identification.[2] | Requires careful optimization of fragmentation conditions. |
Strategic Workflow for Purity Assessment
A robust purity assessment workflow is a multi-step process that requires careful planning and execution. The following diagram illustrates a typical workflow, from initial sample preparation to final data analysis and reporting.
References
- 1. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 2. Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liquid Chromatography-High Resolution Mass Spectrometry for Peptide Drug Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iltusa.com [iltusa.com]
- 5. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. organomation.com [organomation.com]
- 8. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 9. lcms.labrulez.com [lcms.labrulez.com]
- 10. Sample preparation GC-MS [scioninstruments.com]
- 11. dem.ri.gov [dem.ri.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Anticarcinogenic Potential of Ethyl 2-Isothiocyanatobenzoate Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Isothiocyanates in Oncology
Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds found abundantly in cruciferous vegetables such as broccoli, cabbage, and watercress.[1][2] For decades, epidemiological studies have correlated high consumption of these vegetables with a reduced risk of various cancers. This has spurred significant interest in identifying the bioactive compounds responsible for these chemopreventive effects, with ITCs emerging as prime candidates.
The anticancer properties of ITCs are multifaceted, stemming from their ability to modulate a variety of cellular signaling pathways crucial for cancer initiation and progression.[3] These mechanisms include the induction of phase II detoxification enzymes, which enhance the elimination of carcinogens, the promotion of apoptosis (programmed cell death) in cancer cells, and the arrest of the cell cycle, thereby inhibiting tumor growth.[3]
While naturally occurring ITCs like sulforaphane and phenethyl isothiocyanate (PEITC) have been extensively studied, there is a growing interest in the design and synthesis of novel ITC analogs with improved potency, selectivity, and drug-like properties. Ethyl 2-isothiocyanatobenzoate and its derivatives represent a promising, yet less explored, class of synthetic ITCs. This guide aims to provide a comparative analysis of their potential, drawing upon existing data for structurally related compounds to inform future research directions.
Structure-Activity Relationship: Decoding the Anticancer Potential
The chemical structure of an isothiocyanate plays a pivotal role in determining its biological activity. The electrophilic isothiocyanate group (-N=C=S) is the key pharmacophore, reacting with nucleophilic targets within the cell to exert its effects. However, the nature of the substituent attached to this functional group significantly influences the compound's potency, selectivity, and mechanism of action.
A study on indole ethyl isothiocyanate analogs revealed that substitutions on the indole ring significantly impact cytotoxicity.[4] For instance, the introduction of non-polar groups like methyl (-CH3) or benzyloxy (-OBn) dramatically increased cytotoxic activity against neuroblastoma cells compared to polar groups like hydroxyl (-OH) or methoxy (-OCH3).[4] This suggests that lipophilicity can be a critical factor in the anticancer activity of ITCs, likely by facilitating their passage through cellular membranes.
In the context of this compound, the "2-isothiocyanatobenzoate" core provides a scaffold for systematic modification. Key areas for structural variation include:
-
The Ester Group: Modifying the ethyl ester to other alkyl or aryl esters can influence the compound's solubility, stability, and pharmacokinetic properties.
-
Substitution on the Benzene Ring: The addition of electron-donating or electron-withdrawing groups to the benzene ring can alter the electrophilicity of the isothiocyanate group and introduce new interactions with cellular targets.
The following diagram illustrates the core structure of this compound and highlights potential sites for analog synthesis.
Caption: Core structure of this compound highlighting key functional groups and sites for analog development.
Comparative Anticarcinogenic Performance: A Data-Driven Evaluation
While direct experimental data on this compound is limited in the public domain, we can infer its potential by examining closely related analogs and other synthetic isothiocyanates. A study utilizing mthis compound as a precursor for synthesizing novel quinazoline derivatives provides valuable insights.[5] Although the isothiocyanate itself was not the final product tested, its role as a key intermediate underscores the interest in this scaffold for developing anticancer agents. The resulting quinazoline derivatives exhibited significant in vitro anticancer activity against the liver cancer cell line (HEPG2), with some compounds showing superior efficacy when combined with gamma-radiation compared to the standard drug doxorubicin.[5]
To provide a broader context, the following table summarizes the cytotoxic activity (IC50 values) of various synthetic isothiocyanate analogs against different cancer cell lines. This comparative data serves as a benchmark for evaluating the potential of novel this compound derivatives.
| Isothiocyanate Analog | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Methoxy-substituted benzyl isothiocyanates (Compound 6) | LoVo (colon adenocarcinoma) | Not Specified | 1.92 ± 0.38 | [6] |
| A2780 (ovary cancer) | Not Specified | 1.38 ± 0.2 | [6] | |
| MV-4-11 (leukemia) | Not Specified | 0.87 ± 0.45 | [6] | |
| U-937 (leukemia) | Not Specified | 2.02 ± 0.60 | [6] | |
| Methoxy-substituted benzyl isothiocyanates (Compound 7) | LoVo (colon adenocarcinoma) | Not Specified | 1.70 ± 0.26 | [6] |
| A2780 (ovary cancer) | Not Specified | 1.24 ± 0.09 | [6] | |
| MV-4-11 (leukemia) | Not Specified | 0.81 ± 0.2 | [6] | |
| U-937 (leukemia) | Not Specified | 1.53 ± 0.12 | [6] | |
| Brefeldin A-isothiocyanate derivative (Compound 6) | HeLa (cervical cancer) | Not Specified | 1.84 | [7] |
| L-02 (normal liver cells) | Not Specified | > 80 | [7] | |
| Abietyl-Isothiocyanate (ABITC) | ECC-1 (endometrial cancer) | Not Specified | Dose-dependent cytotoxicity at ≥1 µM | [8] |
| AN3CA (endometrial cancer) | Not Specified | Dose-dependent cytotoxicity at ≥1 µM | [8] | |
| RL95-2 (endometrial cancer) | Not Specified | Dose-dependent cytotoxicity at ≥1 µM | [8] | |
| 7Me-IEITC | SKOV-3 (ovarian cancer) | Not Specified | ≤ 5 | |
| OVCAR-3 (ovarian cancer) | Not Specified | ≤ 5 | ||
| BXPC-3 (pancreatic cancer) | Not Specified | ≤ 5 | ||
| PC-3 (prostate cancer) | Not Specified | ≤ 5 | ||
| Fibroblasts/Trophoblasts (normal cells) | Not Specified | Not affected at concentrations below 20 µM | [9] |
Key Mechanistic Pathways and Experimental Validation
The anticarcinogenic activity of isothiocyanates is exerted through the modulation of several key signaling pathways. A comprehensive evaluation of novel this compound analogs should involve a battery of in vitro assays to elucidate their mechanisms of action.
Induction of Apoptosis
A hallmark of effective anticancer agents is their ability to induce apoptosis in tumor cells. Isothiocyanates have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key experimental approaches to assess apoptosis include:
-
Western Blot Analysis of Apoptosis-Related Proteins: This technique allows for the quantification of key proteins involved in the apoptotic cascade, such as caspases (e.g., caspase-3, -8, -9), PARP, and members of the Bcl-2 family (e.g., Bax, Bcl-2). An increase in the cleaved forms of caspases and PARP, along with an increased Bax/Bcl-2 ratio, is indicative of apoptosis induction.
-
Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry: This assay allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
The following diagram illustrates the general workflow for evaluating apoptosis induction by an this compound analog.
Caption: Experimental workflow for assessing apoptosis induction by this compound analogs.
Cell Cycle Arrest
In addition to inducing apoptosis, many isothiocyanates can inhibit cancer cell proliferation by causing cell cycle arrest at specific checkpoints, most commonly the G2/M phase.[3] This prevents cancer cells from dividing and contributes to the overall antitumor effect.
-
Cell Cycle Analysis by Flow Cytometry: This is the gold standard method for determining the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Cells are stained with a DNA-intercalating dye, such as propidium iodide, and analyzed by flow cytometry. An accumulation of cells in a particular phase of the cell cycle following treatment with an ITC analog indicates cell cycle arrest.
Experimental Protocols
To ensure scientific rigor and reproducibility, detailed and validated protocols are essential. The following are step-by-step methodologies for key in vitro assays.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Western Blot Analysis for Apoptosis Markers
Protocol:
-
Protein Extraction: After treatment with the ITC analogs, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., cleaved caspase-3, PARP, Bax, Bcl-2, and a loading control like β-actin) overnight at 4°C. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize to the loading control.
Cell Cycle Analysis by Flow Cytometry
Protocol:
-
Cell Preparation: Treat cells with the ITC analogs for the desired time. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Gate the single-cell population and acquire data for at least 10,000 events.
-
Data Analysis: Analyze the DNA content histograms using appropriate software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
The exploration of this compound analogs presents a promising avenue for the discovery of novel anticancer agents. The existing body of research on other synthetic and natural isothiocyanates provides a strong foundation for understanding the potential mechanisms of action and structure-activity relationships that will govern the efficacy of this class of compounds.
Future research should focus on the systematic synthesis and screening of a library of this compound analogs with diverse substitutions on the benzene ring and modifications of the ester group. A comprehensive in vitro evaluation of these analogs against a panel of cancer cell lines, coupled with mechanistic studies to elucidate their effects on apoptosis and the cell cycle, will be crucial for identifying lead candidates. Promising compounds should then be advanced to in vivo studies using preclinical tumor models to assess their efficacy, pharmacokinetics, and safety profiles.
By adopting a rational, data-driven approach to drug design and evaluation, the scientific community can unlock the full therapeutic potential of this compound analogs in the fight against cancer.
References
- 1. mdpi.com [mdpi.com]
- 2. Anticancer Activity, Mechanism, and Delivery of Allyl Isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]
- 4. Effect of Indole Ethyl Isothiocyanates on Proliferation, Apoptosis and MAPK Signaling in Neuroblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Utility of mthis compound in the synthesis of some new quinazoline derivatives as potential anticancer and radiosensitizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies | MDPI [mdpi.com]
- 7. Design and Synthesis of Brefeldin A-Isothiocyanate Derivatives with Selectivity and Their Potential for Cervical Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Description of the cytotoxic effect of a novel drug Abietyl-Isothiocyanate on endometrial cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of Ethyl 2-isothiocyanatobenzoate
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. Ethyl 2-isothiocyanatobenzoate, a valuable reagent in organic synthesis, demands meticulous handling due to its inherent hazardous properties. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure its safe and effective use in your laboratory. The protocols described herein are designed to be a self-validating system, grounded in established safety principles for isothiocyanates.
Hazard Assessment: Understanding the Risks
This compound is classified as a corrosive substance that can cause severe burns[1]. Isothiocyanates, as a class, are known to be toxic by inhalation, in contact with skin, and if swallowed[2][3]. The primary hazards associated with this compound are summarized below.
| Hazard Classification | Description | Potential Effects |
| Corrosive | Causes severe skin burns and eye damage[1][4]. | Direct contact can lead to irreversible tissue damage. |
| Acute Toxicity (Oral) | Harmful or fatal if swallowed[3][4]. | Ingestion can lead to severe internal damage and systemic toxicity. |
| Acute Toxicity (Dermal) | Harmful or fatal in contact with skin[3][4]. | The compound can be absorbed through the skin, leading to systemic effects. |
| Acute Toxicity (Inhalation) | Harmful or fatal if inhaled[3][4]. | Vapors or aerosols can cause severe respiratory tract irritation and damage. |
| Skin Sensitization | May cause an allergic skin reaction. | Repeated exposure may lead to an allergic response. |
Engineering Controls: Your First Line of Defense
The most effective way to mitigate exposure is to handle this compound within a controlled environment.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reaction setup, must be conducted in a certified chemical fume hood to prevent the inhalation of vapors[2][5][6].
-
Ventilation: Ensure the laboratory has adequate general ventilation to supplement the localized exhaust of the fume hood[7].
-
Emergency Equipment: An eyewash station and a safety shower must be readily accessible and in close proximity to the workstation[2][5][6].
Personal Protective Equipment (PPE): A Mandatory Barrier
Proper PPE is essential to prevent contact with this hazardous chemical. The following table outlines the minimum required PPE.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Safety Goggles and Face Shield | Standard safety glasses are insufficient. Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) are required to protect against splashes. A full-face shield should be worn over the goggles when handling larger quantities or when there is a significant splash risk[2][7][8]. |
| Hands | Chemical-Resistant Gloves | Isothiocyanates can readily penetrate many common glove types. It is crucial to select gloves with proven resistance. Nitrile gloves may offer limited protection for brief contact, but for extended handling, heavier-duty gloves such as butyl rubber or Viton™ should be considered. Always inspect gloves for any signs of degradation or perforation before and during use. Double-gloving is a recommended practice to provide an additional layer of protection[9]. |
| Body | Laboratory Coat and Chemical-Resistant Apron | A flame-resistant lab coat should be worn and fully buttoned. For operations with a higher risk of splashing, a chemical-resistant apron worn over the lab coat is necessary to protect against corrosive liquid contact[8]. |
| Respiratory | Respirator (if required) | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use[2][8]. This may be necessary if engineering controls are not sufficient to maintain exposure below acceptable limits or during spill cleanup. |
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial for minimizing risk.
Preparation and Weighing
-
Designate a Handling Area: Cordon off a specific area within the chemical fume hood for handling this compound.
-
Pre-weighing Checks: Ensure all necessary equipment (spatulas, weigh boats, reaction vessels) is clean, dry, and readily available inside the fume hood.
-
Dispensing: Use a syringe or a cannula for liquid transfers to minimize the risk of spills and exposure. If handling a solid, use a dedicated spatula.
-
Container Sealing: Keep the container of this compound tightly sealed when not in use to prevent the escape of vapors[2][6].
Reaction Setup and Monitoring
-
Closed Systems: Whenever possible, conduct reactions in a closed system to contain any vapors or aerosols.
-
Temperature Control: Be mindful of the reaction temperature, as increased temperatures can lead to higher vapor pressures.
-
Constant Monitoring: Do not leave reactions unattended. Regularly check for any signs of leaks, pressure buildup, or unexpected changes.
Spill Management and Decontamination
In the event of a spill, a prompt and appropriate response is critical.
Spill Response Protocol
-
Evacuate: Immediately evacuate all non-essential personnel from the affected area.
-
Ventilate: Ensure the fume hood is operating at maximum capacity.
-
Contain: For small spills, use an inert absorbent material like vermiculite, sand, or earth to contain the spill[10]. Do not use combustible materials like paper towels as the primary absorbent.
-
Neutralize: Isothiocyanates can be neutralized with a solution of aqueous ammonia (3-8%) or sodium carbonate (5-10%) with a small amount of detergent[7].
-
Collect and Dispose: Carefully collect the absorbed and neutralized material into a labeled, sealed container for hazardous waste disposal[11][12].
-
Decontaminate: Decontaminate the spill area with the neutralizing solution, followed by a thorough cleaning with soap and water.
Personal Decontamination
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[6][8]. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[6][8]. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration[6][8]. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of milk or water[8]. Seek immediate medical attention.
Waste Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation: Collect all contaminated materials, including disposable gloves, weigh boats, absorbent materials, and empty containers, in a designated and clearly labeled hazardous waste container.
-
Neutralization of Excess Reagent: Small amounts of excess this compound can be neutralized in the fume hood by slowly adding it to a stirred solution of aqueous ammonia or sodium carbonate.
-
Disposal Compliance: All hazardous waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines[7].
Visual Workflow for Safe Handling
The following diagram illustrates the critical steps for safely handling this compound.
Caption: A logical workflow for the safe handling of this compound.
Conclusion
The safe handling of this compound is achievable through a combination of robust engineering controls, appropriate personal protective equipment, and meticulous operational procedures. By understanding the hazards and implementing the guidelines outlined in this document, researchers can confidently and safely utilize this important chemical reagent in their work. Always prioritize safety and consult your institution's EHS department for any specific questions or concerns.
References
- 1. chembk.com [chembk.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. pfaltzandbauer.com [pfaltzandbauer.com]
- 4. Ethyl 4-isothiocyanatobenzoate | C10H9NO2S | CID 71003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. foodb.ca [foodb.ca]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. nj.gov [nj.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
